Biotin-16-dUTP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C32H52N7O18P3S |
|---|---|
Molecular Weight |
947.8 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-[5-[(E)-3-[6-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C32H52N7O18P3S/c40-22-16-28(55-23(22)18-54-59(50,51)57-60(52,53)56-58(47,48)49)39-17-20(30(44)38-32(39)46)8-6-14-34-25(41)10-2-1-5-13-33-27(43)12-7-15-35-26(42)11-4-3-9-24-29-21(19-61-24)36-31(45)37-29/h6,8,17,21-24,28-29,40H,1-5,7,9-16,18-19H2,(H,33,43)(H,34,41)(H,35,42)(H,50,51)(H,52,53)(H2,36,37,45)(H,38,44,46)(H2,47,48,49)/b8-6+/t21-,22-,23+,24-,28+,29-/m0/s1 |
InChI Key |
APUCJHHBLIXMRI-YGXOHKNQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Biotin-16-dUTP: A Comprehensive Technical Guide for Non-Radioactive Nucleic Acid Labeling and Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-16-dUTP is a modified deoxyuridine triphosphate that serves as an essential tool for the non-radioactive labeling of DNA. This analog of thymidine triphosphate (dTTP) can be enzymatically incorporated into a growing DNA strand by various DNA polymerases. The biotin moiety, attached via a 16-atom spacer arm, allows for highly specific and sensitive detection through its strong affinity for streptavidin or avidin conjugates. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its applications in molecular biology, including detailed experimental protocols and data presentation.
Introduction to this compound
This compound is a chemically modified nucleotide where a biotin molecule is linked to the C5 position of the pyrimidine ring of deoxyuridine triphosphate (dUTP) through a 16-atom spacer.[1] This spacer arm is crucial as it minimizes steric hindrance, allowing for efficient incorporation by DNA polymerases and subsequent detection by biotin-binding proteins.[1] The molecular formula for the free acid form is C₃₂H₅₂N₇O₁₈P₃S, and it has a molecular weight of approximately 947.78 g/mol .[2][3]
The principle behind its use lies in the ability of DNA polymerases to recognize and incorporate it as a substitute for the natural nucleotide, dTTP, during DNA synthesis.[4] Once incorporated, the biotinylated DNA can be detected with high sensitivity and specificity using streptavidin or avidin conjugated to a reporter molecule, such as an enzyme (e.g., horseradish peroxidase, alkaline phosphatase) or a fluorophore. This system offers a safe and versatile alternative to radioactive labeling methods.
Mechanism of Action
The functionality of this compound is a two-step process: enzymatic incorporation followed by affinity-based detection.
2.1. Enzymatic Incorporation:
During in vitro DNA synthesis, various DNA polymerases can utilize this compound as a substrate, incorporating it opposite to adenine (A) residues in the template DNA strand. Key enzymes that facilitate this incorporation include:
-
DNA Polymerase I (and its Klenow fragment): Used in methods like nick translation and random primed labeling.
-
Taq DNA Polymerase: Employed for generating biotinylated probes during the Polymerase Chain Reaction (PCR).
-
Terminal deoxynucleotidyl Transferase (TdT): This template-independent polymerase adds this compound to the 3'-hydroxyl ends of DNA fragments, a technique widely used in TUNEL assays to detect apoptosis.
-
Reverse Transcriptase: Can be used to synthesize biotinylated cDNA from an RNA template.
The efficiency of incorporation can be influenced by the ratio of this compound to dTTP in the reaction mixture.
2.2. Detection:
The detection of biotinylated DNA hinges on the extraordinarily high affinity between biotin and streptavidin (or avidin), which is one of the strongest known non-covalent interactions in biology. The workflow for detection is as follows:
-
The biotinylated DNA probe is hybridized to the target nucleic acid sequence.
-
Unbound probe is washed away.
-
A conjugate of streptavidin (or avidin) and a reporter molecule is added.
-
The streptavidin-reporter conjugate binds specifically to the biotin molecules on the hybridized probe.
-
The reporter molecule generates a detectable signal (e.g., a colorimetric precipitate, chemiluminescence, or fluorescence).
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in various applications.
Table 1: Recommended Ratios of this compound to dTTP for Different Labeling Methods
| Labeling Method | Recommended this compound:dTTP Ratio | Reference |
| PCR | 1:2 to 1:4 (e.g., 0.35 mM this compound to 0.65 mM dTTP) | |
| Nick Translation | 1:1 (50% this compound / 50% dTTP) | |
| Random Primed Labeling | 35:65 (0.35 mM this compound to 0.65 mM dTTP) |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula (free acid) | C₃₂H₅₂N₇O₁₈P₃S | |
| Molecular Weight (free acid) | 947.78 g/mol | |
| Purity (HPLC) | ≥ 98% | |
| Storage Temperature | -20°C or below |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
PCR-Based DNA Probe Labeling
This protocol describes the generation of biotinylated DNA probes via the polymerase chain reaction.
Materials:
-
DNA template (10-100 ng)
-
Forward and reverse primers (10 µM each)
-
dNTP mix (10 mM each of dATP, dCTP, dGTP; 6.5 mM dTTP)
-
This compound (1 mM)
-
Taq DNA Polymerase (5 U/µL)
-
10X PCR Buffer
-
Nuclease-free water
-
Thermocycler
-
DNA purification kit
Procedure:
-
Set up the following 50 µL reaction mixture on ice:
-
10X PCR Buffer: 5 µL
-
dNTP Mix: 1 µL
-
This compound (1 mM): 3.5 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
DNA Template (10-100 ng): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
Mix the components gently and centrifuge briefly.
-
Perform PCR using appropriate cycling conditions for your template and primers.
-
Analyze a small aliquot of the PCR product on an agarose gel to confirm amplification.
-
Purify the biotinylated PCR product using a DNA purification kit to remove unincorporated dNTPs and primers.
Nick Translation-Based DNA Labeling
This method introduces nicks into a DNA duplex, which are then filled in by DNA Polymerase I using a mixture of dNTPs including this compound.
Materials:
-
DNA template (1 µg)
-
10X Biotin-Nick Translation Buffer
-
Biotin-dNTP Mix (containing this compound)
-
DNA Polymerase I/DNase I enzyme mix
-
0.5 M EDTA
-
Nuclease-free water
-
Water bath or incubator at 15-16°C
-
DNA purification supplies (e.g., spin column)
Procedure:
-
In a microcentrifuge tube, combine the following:
-
DNA template: 1 µg
-
10X Biotin-Nick Translation Buffer: 5 µL
-
Biotin-dNTP Mix: 5 µL
-
DNA Polymerase I/DNase I enzyme mix: 5 µL
-
Nuclease-free water: to 50 µL
-
-
Mix gently and centrifuge briefly.
-
Incubate the reaction at 16°C for 1 to 2 hours.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Heat the reaction to 65°C for 10 minutes to inactivate the enzymes.
-
Purify the biotinylated probe. The optimal probe size for in situ hybridization is around 300-600 bp.
Random Primed DNA Labeling
This technique uses random hexanucleotide primers to initiate DNA synthesis at multiple points on a denatured DNA template.
Materials:
-
Linearized DNA (10 ng to 3 µg)
-
Hexanucleotide Mix (10x)
-
Biotin/dNTP mixture (10x, containing 0.35 mM this compound and 0.65 mM dTTP)
-
Klenow Fragment (DNA Polymerase I, exo-)
-
0.2 M EDTA, pH 8.0
-
Autoclaved, double-distilled water
Procedure:
-
Add 10 ng to 3 µg of DNA to a reaction vial and bring the final volume to 15 µl with autoclaved, double-distilled water.
-
Denature the DNA by heating in a boiling water bath for 10 minutes at +95°C, then immediately chill on ice.
-
On ice, add the following to the denatured DNA:
-
Hexanucleotide Mix (10x): 2 µl
-
Biotin/dNTP mixture (10x): 2 µl
-
Klenow Enzyme: 1 µl
-
-
Mix gently and centrifuge briefly.
-
Incubate for at least 60 minutes at +37°C. Longer incubations (up to 20 hours) can increase the yield.
-
Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).
-
Purify the biotinylated probe.
TUNEL Assay for Apoptosis Detection
The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Fixed and permeabilized cells or tissue sections
-
TdT Reaction Buffer
-
TdT Reaction Mixture (containing TdT enzyme and this compound)
-
Stop/Wash Buffer
-
Streptavidin-HRP conjugate
-
DAB substrate
-
Counterstain (e.g., Hematoxylin)
Procedure:
-
Pre-incubation: Incubate sections in TdT Reaction Buffer for 10 minutes.
-
TdT Reaction: Incubate sections in TdT Reaction Mixture for 1-2 hours at 37-40°C in a humidified chamber.
-
Stop Reaction: Rinse sections in stop wash buffer for 10 minutes.
-
Detection: Incubate sections with Streptavidin-HRP in PBS for 20 minutes at room temperature.
-
Chromagen/Substrate: Incubate sections with DAB for 1-2 minutes.
-
Counterstain: Counterstain with hematoxylin for 30 seconds.
-
Rinse, dehydrate, and mount.
Visualizations
The following diagrams illustrate key workflows and pathways involving this compound.
Caption: Workflow for PCR-based this compound labeling.
Caption: Workflow for Nick Translation labeling.
Caption: Signaling pathway of the TUNEL assay.
Caption: General workflow for chemiluminescent detection.
Conclusion
This compound is a robust and versatile reagent for the non-radioactive labeling of nucleic acids. Its efficient incorporation by various DNA polymerases and the high-affinity interaction between biotin and streptavidin provide a foundation for highly sensitive and specific detection in a wide range of molecular biology applications. The choice of labeling strategy—PCR, nick translation, random priming, or 3'-end labeling—should be tailored to the specific experimental requirements. With its proven reliability and safety, this compound remains an integral tool in research, diagnostics, and drug development.
References
The Principle and Application of Biotin-16-dUTP in Non-Radioactive DNA Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core principles, experimental methodologies, and applications of Biotin-16-dUTP for non-radioactive DNA labeling. This powerful technique offers a safe and effective alternative to traditional radioactive methods for nucleic acid detection in a wide array of molecular biology applications.
Core Principle of this compound Labeling
The foundation of non-radioactive DNA labeling with this compound lies in the enzymatic incorporation of a modified deoxynucleotide triphosphate (dNTP) into a DNA molecule. This compound is a structural analog of deoxyuridine triphosphate (dUTP), where a biotin molecule is covalently attached to the C-5 position of the pyrimidine ring via a 16-atom spacer arm.[1][2] This linker is crucial as it minimizes steric hindrance, allowing for efficient recognition and incorporation by various DNA polymerases while ensuring the biotin moiety is accessible for subsequent detection.[1][3][4]
The labeling process leverages the cell's natural DNA synthesis machinery. During enzymatic reactions such as polymerase chain reaction (PCR), nick translation, random priming, or 3'-end labeling, DNA polymerases recognize this compound as a substitute for its natural counterpart, dTTP, and incorporate it into the newly synthesized DNA strand.
Following incorporation, the biotinylated DNA probe can be used in various hybridization techniques (e.g., Southern blotting, Northern blotting, in situ hybridization). The detection of the hybridized probe is achieved through the high-affinity and specific interaction between biotin and avidin or streptavidin (Kd = 10-15 M). Streptavidin, a protein isolated from Streptomyces avidinii, is typically conjugated to a reporter molecule, such as an enzyme (e.g., horseradish peroxidase (HRP), alkaline phosphatase (AP)) or a fluorescent dye. The enzymatic reporter catalyzes a reaction with a specific substrate to produce a detectable signal, which can be colorimetric, chemiluminescent, or fluorescent, thereby revealing the location of the target DNA sequence.
Key Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in labeling experiments.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₅₂N₇O₁₈P₃S (free acid) | |
| Molecular Weight | 947.78 g/mol (free acid) | |
| Purity | ≥ 98% (HPLC) | |
| Concentration | Typically 1.0 mM - 1.1 mM solution | |
| pH | 7.5 ±0.5 | |
| Storage Conditions | -20 °C | |
| Shelf Life | 12 months from date of delivery |
Enzymatic DNA Labeling Methodologies
Several enzymatic methods can be employed to incorporate this compound into DNA probes. The choice of method depends on the specific application, the starting material, and the desired probe characteristics.
Polymerase Chain Reaction (PCR)
PCR labeling is a highly efficient method for generating large quantities of biotinylated DNA from a specific template. During the amplification process, this compound is included in the dNTP mix and is incorporated into the newly synthesized DNA strands by a thermostable DNA polymerase like Taq polymerase.
Experimental Workflow for PCR Labeling
Caption: Workflow for generating and using a biotinylated PCR probe.
Nick Translation
In nick translation, DNase I introduces single-stranded nicks into the DNA template. DNA Polymerase I then synthesizes a new strand starting from the 3'-hydroxyl end of the nick, simultaneously removing the existing strand with its 5'→3' exonuclease activity and incorporating this compound.
Logical Diagram of Nick Translation
Caption: The process of incorporating biotin via nick translation.
Random Priming
This method involves denaturing the DNA to single strands and annealing a mixture of random hexanucleotide primers. The Klenow fragment of DNA Polymerase I, which lacks 5'→3' exonuclease activity, then extends these primers, incorporating this compound into the newly synthesized DNA.
Experimental Workflow for Random Priming
Caption: Workflow for DNA labeling by random priming.
3'-End Labeling
Terminal deoxynucleotidyl transferase (TdT) can be used to add this compound to the 3'-ends of DNA fragments. This method is useful for labeling oligonucleotides or for applications where internal labeling is not desirable.
Detection of Biotinylated DNA
The detection of biotinylated probes relies on the strong and specific interaction between biotin and streptavidin.
Signaling Pathway for Detection
Caption: Detection cascade for biotinylated DNA probes.
Experimental Protocols
PCR Labeling with this compound
Materials:
-
DNA template
-
Forward and reverse primers
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
This compound (1 mM solution)
-
Taq DNA Polymerase and corresponding buffer
-
Nuclease-free water
-
Thermocycler
Protocol:
-
Prepare the PCR Reaction Mix: In a sterile PCR tube, combine the following components. The optimal ratio of this compound to dTTP may need to be determined empirically, but a common starting point is a 1:2 or 1:3 ratio. For a 50 µL reaction:
-
5 µL 10x PCR Buffer
-
1 µL 10 mM dNTP mix (without dTTP)
-
1.5 µL 10 mM dTTP
-
3.5 µL 1 mM this compound
-
1 µL 10 µM Forward Primer
-
1 µL 10 µM Reverse Primer
-
1-100 ng DNA Template
-
0.5 µL Taq DNA Polymerase
-
Nuclease-free water to 50 µL
-
-
Perform PCR Amplification: Use standard PCR cycling conditions, adjusting the annealing temperature and extension time based on the primers and amplicon length.
-
Verify Labeled Product: Analyze a small aliquot (e.g., 5 µL) of the PCR product on an agarose gel to confirm successful amplification. The biotinylated product may migrate slightly slower than its unlabeled counterpart.
Nick Translation Labeling
Materials:
-
DNA to be labeled (1 µg)
-
10x Nick Translation Buffer
-
This compound/dNTP mix (e.g., 0.35 mM this compound, 0.65 mM dTTP, 1 mM each of dATP, dCTP, dGTP)
-
DNase I (diluted)
-
DNA Polymerase I
-
Nuclease-free water
-
Stop buffer (e.g., 0.5 M EDTA)
Protocol:
-
Set up the Reaction: In a microcentrifuge tube, combine:
-
1 µg DNA
-
5 µL 10x Nick Translation Buffer
-
5 µL this compound/dNTP mix
-
1 µL diluted DNase I
-
1 µL DNA Polymerase I
-
Nuclease-free water to 50 µL
-
-
Incubate: Incubate the reaction at 15°C for 1-2 hours.
-
Stop the Reaction: Add 5 µL of stop buffer.
-
Purify the Probe: Remove unincorporated nucleotides using spin column chromatography or ethanol precipitation.
Applications in Research and Drug Development
The versatility of biotin-labeled DNA probes makes them invaluable in numerous applications:
-
Southern and Northern Blotting: Detection of specific DNA or RNA sequences.
-
In Situ Hybridization (ISH): Localization of nucleic acid sequences within cells and tissues.
-
Electrophoretic Mobility Shift Assays (EMSA): Studying DNA-protein interactions.
-
DNA Microarrays: High-throughput analysis of gene expression.
-
Affinity Purification: Isolation of specific DNA-binding proteins or other interacting molecules.
-
Apoptosis Detection (TUNEL assay): Labeling of DNA strand breaks in apoptotic cells.
Quantitative Data Summary
| Parameter | PCR Labeling | Nick Translation | Random Priming |
| Typical DNA Input | 1 ng - 100 ng | 1 µg | 10 ng - 3 µg |
| Recommended this compound:dTTP Ratio | 1:1 to 1:3 | 1:2 (35% this compound) | 1:2 (35% this compound) |
| Typical Reaction Time | 1-3 hours | 1-2 hours | 1-20 hours |
| Expected Probe Length | Defined by primers | 200 - 500 bp | Variable |
| Amplification of Target | Yes | No | Yes (synthesis) |
Conclusion
This compound provides a robust, sensitive, and safe method for non-radioactive DNA labeling. Its efficient enzymatic incorporation and the highly specific biotin-streptavidin interaction enable a wide range of applications critical to molecular biology research and drug development. By understanding the core principles and optimizing the experimental protocols outlined in this guide, researchers can effectively utilize this technology for their specific needs.
References
structure and chemical properties of Biotin-16-dUTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-16-dUTP (Biotin-16-2'-deoxyuridine-5'-triphosphate) is a critical molecular tool for the non-radioactive labeling of DNA. This modified nucleotide, a derivative of deoxyuridine triphosphate (dUTP), is engineered to incorporate a biotin molecule via a 16-atom spacer arm. This strategic design allows for its enzymatic integration into DNA by various DNA polymerases, replacing its natural counterpart, thymidine triphosphate (dTTP). The incorporated biotin moiety serves as a high-affinity tag for subsequent detection with streptavidin or avidin conjugates, which can be linked to fluorescent dyes, enzymes (like horseradish peroxidase or alkaline phosphatase), or other reporter molecules. This guide provides an in-depth overview of the structure, chemical properties, and common applications of this compound, complete with detailed experimental protocols and workflow diagrams.
Structure and Chemical Properties
This compound consists of three key components: a 2'-deoxyuridine-5'-triphosphate nucleotide, a biotin molecule, and a 16-atom spacer arm linking the C5 position of the pyrimidine ring to the biotin.[1] This linker is crucial as it minimizes steric hindrance, allowing for efficient enzymatic incorporation and subsequent detection by streptavidin.[1][2]
Chemical Structure of this compound
Caption: General structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₅₂N₇O₁₈P₃S (free acid) | [3][4] |
| Molecular Weight | 947.78 g/mol (free acid) | |
| Exact Mass | 947.23 g/mol (free acid) | |
| Purity | ≥ 98% (HPLC) | |
| Form | Filtered solution in water or lyophilized powder | |
| Color | Colorless to slightly yellow | |
| Concentration | Typically 1.0 mM - 1.1 mM | |
| pH | 7.5 ± 0.5 | |
| λmax | 240 nm | |
| Extinction Coefficient (ε) | 10.7 L mmol⁻¹ cm⁻¹ (at 240 nm, Tris-HCl pH 7.5) | |
| Storage Conditions | -20°C | |
| Shelf Life | 12 months from date of receipt |
Applications in Molecular Biology
This compound is a versatile reagent used in a variety of DNA labeling techniques. Its incorporation allows for the generation of biotinylated DNA probes for applications such as in situ hybridization (ISH), fluorescence in situ hybridization (FISH), Southern blotting, and dot blots. It is a substrate for several DNA polymerases, including DNA Polymerase I (and its Klenow fragment), Taq DNA polymerase, Terminal deoxynucleotidyl Transferase (TdT), and reverse transcriptase.
Experimental Protocols
Detailed methodologies for key DNA labeling techniques using this compound are provided below.
Nick Translation
Nick translation is a method to introduce labeled nucleotides into double-stranded DNA. The process utilizes DNase I to create single-stranded "nicks" and DNA Polymerase I to both excise existing nucleotides from the 5' side of the nick and incorporate new, labeled nucleotides at the 3' side.
Workflow for Nick Translation
Caption: Workflow of DNA labeling by nick translation.
Protocol:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents on ice:
-
1 µg of template DNA (linearized plasmid, cosmid, or purified PCR product)
-
5 µL of 10x Nick Translation Buffer
-
5 µL of 10x this compound/dNTP mix (containing dATP, dCTP, dGTP, dTTP, and this compound)
-
10 µL of Enzyme Mix (DNA Polymerase I/DNase I)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubation: Mix the components gently and centrifuge briefly. Incubate the reaction at 15°C for 90 minutes. This incubation time is optimized to generate fragments between 200 and 500 base pairs.
-
Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA (pH 8.0) and heating to 65°C for 10 minutes.
-
Probe Purification: Purify the biotinylated DNA probe to remove unincorporated nucleotides using methods such as ethanol precipitation or spin column chromatography.
-
Analysis (Optional): The size of the labeled fragments can be checked by running a small aliquot on an agarose gel.
Random Primed Labeling
This technique is used to generate uniformly labeled DNA probes from a denatured DNA template. A mixture of random hexanucleotide primers anneals to the template at multiple sites, and the Klenow fragment of DNA Polymerase I extends these primers, incorporating biotinylated dUTP in the process.
Workflow for Random Primed Labeling
Caption: Workflow of DNA labeling by random priming.
Protocol:
-
Template Preparation: To a reaction tube, add 10 ng to 3 µg of linearized DNA and adjust the volume to 15 µL with autoclaved, double-distilled water.
-
Denaturation: Denature the DNA by heating in a boiling water bath for 10 minutes, then immediately chill on ice.
-
Reaction Setup: On ice, add the following to the denatured DNA:
-
2 µL of 10x Hexanucleotide Mix
-
2 µL of 10x Biotin/dNTP mixture (typically 1 mM dATP, dGTP, dCTP, 0.65 mM dTTP, and 0.35 mM this compound)
-
1 µL of Klenow Enzyme.
-
-
Incubation: Mix gently, centrifuge briefly, and incubate for at least 60 minutes at 37°C. Longer incubation times (up to 20 hours) can increase the yield.
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).
-
Probe Purification: Purify the labeled probe as described for nick translation.
3'-End Labeling with Terminal deoxynucleotidyl Transferase (TdT)
TdT is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules. This method is often used for labeling oligonucleotides or for the TUNEL (TdT-mediated dUTP Nick End Labeling) assay to detect apoptosis.
Workflow for 3'-End Labeling
References
An In-Depth Technical Guide to the 16-Atom Linker in Biotin-16-dUTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-16-dUTP is a modified deoxyuridine triphosphate that serves as an essential tool for non-radioactive labeling of DNA. This molecule is structurally analogous to deoxythymidine triphosphate (dTTP) and can be enzymatically incorporated into DNA strands by various DNA polymerases. The key to its utility lies in the biotin moiety, which is attached to the C5 position of the uracil base via a 16-atom spacer arm. This linker is critical for ensuring efficient enzymatic incorporation and subsequent detection of the biotin tag by avidin or streptavidin conjugates. This guide provides a comprehensive overview of the 16-atom linker, its properties, and its applications in molecular biology and drug development.
The 16-Atom Linker: Structure and Significance
The 16-atom linker in this compound is a hydrophilic spacer arm that distances the bulky biotin molecule from the deoxyuridine nucleotide. This separation is crucial for minimizing steric hindrance, thereby allowing DNA polymerases to efficiently incorporate the modified nucleotide into a growing DNA strand. The full chemical name of this compound is 5-(N-[N-Biotinyl-ε-aminocaproyl-γ-aminobutyryl]-3-aminoallyl)-2′-deoxyuridine 5′-triphosphate. The 16-atom linker itself is composed of an aminoallyl group, a γ-aminobutyryl group, and an ε-aminocaproyl group.
The length of the linker has been optimized to balance two key factors: the efficiency of enzymatic incorporation and the accessibility of the biotin moiety for detection. While shorter linkers may be incorporated more readily by some polymerases, longer linkers, like the 16-atom spacer, provide greater flexibility and position the biotin molecule further from the DNA backbone. This enhanced accessibility improves the binding of large detector molecules such as streptavidin-enzyme conjugates, leading to higher sensitivity in detection assays.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₅₂N₇O₁₈P₃S | [3] |
| Molecular Weight | 947.78 g/mol (free acid) | [3] |
| Linker Length | 16 atoms | [1] |
| Purity | ≥90% by AX-HPLC | |
| Excitation Wavelength (λmax) | 240 nm, 292 nm |
Experimental Protocols
This compound is a versatile reagent used in a variety of DNA labeling techniques. Below are detailed protocols for its most common applications.
PCR-Based Biotinylation
This method incorporates biotinylated dUTP during the polymerase chain reaction, resulting in a biotin-labeled PCR product.
Materials:
-
DNA template
-
Forward and reverse primers
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
This compound (1 mM solution)
-
Taq DNA polymerase or other thermostable polymerase
-
10X PCR buffer
-
Thermocycler
-
Nuclease-free water
-
DNA purification kit
Protocol:
-
On ice, prepare a master mix for the desired number of reactions. The ratio of this compound to dTTP may need optimization, but a common starting point is a 1:2 or 1:3 ratio. For a typical 50 µL reaction, the components are as follows:
Component Volume Final Concentration 10X PCR Buffer 5 µL 1X dNTP mix (10 mM each dATP, dCTP, dGTP; 6.5 mM dTTP) 1 µL 200 µM each dATP, dCTP, dGTP; 130 µM dTTP This compound (1 mM) 3.5 µL 70 µM Forward Primer (10 µM) 1 µL 0.2 µM Reverse Primer (10 µM) 1 µL 0.2 µM DNA Template (10-100 ng) 1 µL 0.2-2 ng/µL Taq DNA Polymerase (5 U/µL) 0.5 µL 2.5 units | Nuclease-free water | to 50 µL | - |
-
Mix the components gently and centrifuge briefly to collect the contents at the bottom of the tube.
-
Perform PCR using an appropriate cycling program for your template and primers.
-
Analyze a small aliquot (5-10 µL) of the PCR product on an agarose gel to confirm successful amplification.
-
Purify the biotinylated PCR product using a DNA purification kit to remove unincorporated dNTPs, primers, and polymerase.
Nick Translation
Nick translation creates uniformly labeled, double-stranded DNA probes. The process uses DNase I to introduce nicks in the DNA backbone, followed by DNA Polymerase I which removes nucleotides from the 5' side of the nick and synthesizes a new strand, incorporating biotinylated dUTP.
Materials:
-
Double-stranded DNA template (1 µg)
-
10X Nick Translation Buffer
-
Biotin-dNTP Mix (containing this compound)
-
DNA Polymerase I/DNase I enzyme mix
-
0.5 M EDTA
-
Nuclease-free water
-
Water bath or incubator at 15-16°C
-
DNA purification supplies (e.g., spin column)
Protocol:
-
In a microcentrifuge tube, combine the following:
Component Volume DNA template (1 µg) X µL 10X Biotin-Nick Translation Buffer 5 µL Biotin-dNTP Mix 5 µL DNA Polymerase I/DNase I enzyme mix 5 µL | Nuclease-free water | to 50 µL |
-
Mix gently and centrifuge briefly.
-
Incubate the reaction at 16°C for 1 to 2 hours. The incubation time can be adjusted to optimize the probe size.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Heat the reaction to 65°C for 10 minutes to inactivate the enzymes.
-
Purify the biotinylated probe to remove unincorporated nucleotides.
Random Primed DNA Labeling
This method is used to generate highly sensitive biotinylated DNA probes from small amounts of template DNA. It utilizes random hexanucleotide primers to initiate DNA synthesis by the Klenow fragment of DNA Polymerase I, which incorporates this compound.
Materials:
-
Linear DNA template (10 ng to 3 µg)
-
Hexanucleotide Mix (10X)
-
Biotin/dNTP mixture (10X, containing 0.35 mM this compound and 0.65 mM dTTP)
-
Klenow Fragment, exo- (5 U/µL)
-
0.2 M EDTA, pH 8.0
-
Autoclaved, double-distilled water
-
Boiling water bath and ice bath
Protocol:
-
In a reaction vial, add 10 ng to 3 µg of DNA and bring the final volume to 15 µL with autoclaved, double-distilled water.
-
Denature the DNA by heating in a boiling water bath for 10 minutes, then immediately chill in an ice/water bath.
-
On ice, add the following reagents to the denatured DNA:
Component Volume Hexanucleotide Mix (10X) 2 µL Biotin/dNTP mixture (10X) 2 µL | Klenow Enzyme (exo-) | 1 µL |
-
Mix gently and centrifuge briefly.
-
Incubate for at least 60 minutes at 37°C. Longer incubations (up to 20 hours) can increase the yield of labeled DNA.
-
Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).
-
Purify the biotinylated probe to remove unincorporated nucleotides.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis. Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of DNA strand breaks with this compound.
Materials:
-
Fixed and permeabilized cells or tissue sections
-
TdT Reaction Buffer
-
Terminal deoxynucleotidyl transferase (TdT)
-
This compound
-
Stop/Wash Buffer
-
Streptavidin-HRP conjugate
-
DAB substrate
-
Hematoxylin (for counterstaining)
Protocol:
-
Prepare the TdT reaction mixture immediately before use. For each sample, mix TdT enzyme, this compound, and TdT reaction buffer according to the manufacturer's instructions.
-
Incubate the samples with the TdT reaction mixture for 60-120 minutes at 37°C in a humidified chamber.
-
Stop the reaction by rinsing the samples with a stop/wash buffer.
-
Incubate the samples with a streptavidin-HRP conjugate for 20-30 minutes at room temperature.
-
Wash the samples to remove unbound conjugate.
-
Add the DAB substrate and incubate until the desired color intensity develops (typically 1-10 minutes).
-
Rinse with water to stop the color development.
-
Counterstain with hematoxylin, if desired.
-
Dehydrate and mount the samples for microscopic analysis.
Visualizations
Signaling Pathways and Workflows
Caption: General workflow for DNA labeling with this compound and subsequent detection.
Caption: Signal detection pathway for a biotinylated probe using a streptavidin-HRP conjugate.
References
Biotin-16-dUTP: A Technical Guide to the Mechanism of Enzymatic Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-16-dUTP is a modified deoxyuridine triphosphate that serves as an invaluable tool in molecular biology for the non-radioactive labeling of DNA. This technical guide provides an in-depth exploration of the core mechanism by which this compound is enzymatically incorporated into DNA, tailored for researchers, scientists, and professionals in drug development. This document outlines the enzymatic players, the influence of its chemical structure on incorporation, and detailed protocols for its application in common molecular biology techniques.
Core Mechanism of Enzymatic Incorporation
The fundamental principle behind the use of this compound lies in its structural similarity to deoxythymidine triphosphate (dTTP), its natural counterpart. DNA polymerases recognize this compound as a substrate and incorporate it into a growing DNA strand opposite a template adenine base. The key structural features of this compound are a standard deoxyuridine triphosphate moiety, a biotin molecule for subsequent detection, and a 16-atom spacer arm linking the two. This linker is crucial as it minimizes steric hindrance, allowing for efficient recognition and incorporation by the polymerase.
The enzymatic reaction involves the formation of a phosphodiester bond between the 5'-α-phosphate of the incoming this compound and the 3'-hydroxyl group of the elongating DNA strand. This process is catalyzed by a variety of DNA polymerases, each with varying efficiencies and optimal conditions for incorporation.
dot
Factors Influencing Incorporation Efficiency
Several factors can influence the efficiency of this compound incorporation:
-
DNA Polymerase Selection: Different DNA polymerases exhibit varying tolerances for modified nucleotides. Family A polymerases like Taq polymerase and E. coli DNA Polymerase I, as well as Family B polymerases like Vent and Pfu, can incorporate this compound, though with differing efficiencies. Terminal deoxynucleotidyl transferase (TdT) is unique in that it incorporates nucleotides, including this compound, in a template-independent manner at the 3'-ends of DNA fragments.
-
Linker Arm Length: The 16-atom spacer arm of this compound is designed to optimize both enzymatic incorporation and subsequent detection. While shorter linkers can sometimes lead to more efficient incorporation by reducing steric bulk, longer linkers generally facilitate better binding of detection molecules like streptavidin.[1]
-
Ratio of this compound to dTTP: For techniques like PCR and nick translation, a complete substitution of dTTP with this compound can inhibit the reaction.[2] Therefore, an optimized ratio is crucial. A common starting point is a 1:1 or 1:2 ratio of this compound to dTTP.[3]
-
Reaction Conditions: Standard reaction parameters such as buffer composition, pH, and temperature should be optimized for the specific polymerase being used.
Quantitative Data on this compound Incorporation
While precise kinetic parameters (Km and Vmax) for this compound are not extensively documented in readily available literature, comparative studies and product specifications provide valuable insights into its substrate properties.
| Enzyme | Application(s) | Recommended this compound:dTTP Ratio | Notes |
| Taq DNA Polymerase | PCR | 1:2 to 1:1 (e.g., 0.35 mM this compound: 0.65 mM dTTP)[1][4] | Can tolerate up to 89% substitution with biotin-16-aminoallyl-dUTP, though yield decreases significantly above 75%. |
| DNA Polymerase I (and Klenow Fragment) | Nick Translation, Random Primed Labeling, Primer Extension | 1:2 (e.g., 35% this compound) | Klenow fragment lacks the 5'→3' exonuclease activity of the holoenzyme. |
| Terminal deoxynucleotidyl Transferase (TdT) | 3'-End Labeling, TUNEL Assay | N/A (often the sole dUTP source) | Incorporates this compound at the 3'-hydroxyl termini of DNA in a template-independent manner. |
| Reverse Transcriptase (e.g., M-MLV) | cDNA Synthesis | Not specified, requires optimization | This compound can be used to generate biotinylated cDNA. |
Experimental Protocols
Polymerase Chain Reaction (PCR) Labeling
This protocol is a general guideline for incorporating this compound during PCR.
dot
Materials:
-
DNA template
-
Forward and reverse primers
-
Taq DNA Polymerase or other suitable polymerase
-
10X PCR buffer
-
dNTP mix (dATP, dCTP, dGTP at standard concentration)
-
This compound solution (e.g., 1 mM)
-
dTTP solution (e.g., 1 mM)
-
Nuclease-free water
Procedure:
-
Prepare a nucleotide mix: Combine this compound and dTTP to achieve the desired ratio. For a 1:2 ratio in a final concentration of 200 µM for each nucleotide, you would mix dATP, dCTP, dGTP to a final concentration of 200 µM each, dTTP to 134 µM, and this compound to 66 µM.
-
Assemble the PCR reaction on ice:
-
10X PCR Buffer: 5 µL
-
dNTP mix (with this compound): 1 µL (of 10 mM stock)
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
DNA Template (10-100 ng): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.25 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Perform thermal cycling:
-
Initial Denaturation: 95°C for 2-5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (primer-dependent)
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Analyze the product: Run a small aliquot on an agarose gel to confirm amplification and expect a slight mobility shift for the biotinylated product compared to an unlabeled control.
Nick Translation
This method introduces nicks into double-stranded DNA, which are then filled in with labeled nucleotides.
dot
Materials:
-
Double-stranded DNA (1 µg)
-
10X Nick Translation Buffer (e.g., 0.5 M Tris-HCl pH 7.5, 0.1 M MgSO₄, 1 mM DTT)
-
DNase I
-
E. coli DNA Polymerase I
-
dNTP mix (dATP, dCTP, dGTP)
-
This compound
-
dTTP
-
Nuclease-free water
-
Stop Buffer (e.g., 0.5 M EDTA)
Procedure:
-
Prepare a labeling nucleotide mix: Combine dATP, dCTP, dGTP to a final concentration of 20 µM each, dTTP to 13 µM, and this compound to 7 µM.
-
Assemble the reaction on ice:
-
dsDNA: 1 µg
-
10X Nick Translation Buffer: 5 µL
-
Labeling Nucleotide Mix: 5 µL
-
DNase I (diluted): 1-2 µL (concentration needs optimization)
-
DNA Polymerase I (10 U/µL): 1 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Incubate: Incubate the reaction at 15°C for 1-2 hours.
-
Stop the reaction: Add 5 µL of 0.5 M EDTA and heat at 65°C for 10 minutes.
-
Purify the labeled probe: Remove unincorporated nucleotides using a spin column or ethanol precipitation.
Terminal Deoxynucleotidyl Transferase (TdT) End-Labeling (TUNEL Assay)
This protocol is for detecting DNA fragmentation in apoptotic cells.
dot
Materials:
-
Fixed and permeabilized cells or tissue sections
-
TdT Reaction Buffer
-
Terminal deoxynucleotidyl Transferase (TdT)
-
This compound
-
Stop/Wash Buffer
-
Streptavidin-HRP conjugate
-
DAB substrate
Procedure:
-
Prepare the TdT reaction mix: For each sample, mix TdT enzyme and this compound in TdT reaction buffer according to the manufacturer's instructions.
-
Equilibrate the sample: Incubate the fixed and permeabilized sample with TdT reaction buffer (without enzyme and dUTP) for 10 minutes at room temperature.
-
Labeling reaction: Remove the equilibration buffer and add the TdT reaction mix to the sample. Incubate for 60 minutes at 37°C in a humidified chamber.
-
Stop the reaction: Wash the sample with Stop/Wash Buffer.
-
Detection:
-
Incubate the sample with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash the sample to remove unbound conjugate.
-
Add DAB substrate and incubate until a brown color develops.
-
-
Analysis: Counterstain if desired and visualize under a light microscope.
Conclusion
This compound is a versatile and robust reagent for the enzymatic labeling of DNA. Its successful application hinges on an understanding of the enzymatic incorporation mechanism, the careful selection of the DNA polymerase, and the optimization of reaction conditions. This guide provides a foundational understanding and practical protocols to aid researchers in effectively utilizing this compound in their experimental workflows. Further optimization may be required for specific applications to achieve maximal labeling efficiency and sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotinylation Guidelines—Creating Biotinylated DNA | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Assessment of Streptavidin Bead Binding Capacity to Improve Quality of Streptavidin-based Enrichment Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of biotin-labeled polynucleotides: novel nucleic acid affinity probes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Detection: An In-depth Technical Guide to Biotin-Streptavidin Systems
For Researchers, Scientists, and Drug Development Professionals
The biotin-streptavidin interaction stands as one of the most powerful and versatile tools in modern life sciences and drug development. Its remarkable specificity and high affinity have been harnessed to create robust and sensitive detection systems for a vast array of applications, from fundamental research to clinical diagnostics. This technical guide provides a comprehensive overview of the core principles, quantitative parameters, and key experimental protocols underpinning biotin-streptavidin detection systems.
Core Principles: The Unmatched Affinity of Biotin and Streptavidin
The foundation of this technology lies in the extraordinarily strong, non-covalent interaction between biotin (Vitamin B7) and the protein streptavidin, isolated from the bacterium Streptomyces avidinii.[1] Streptavidin is a tetrameric protein, meaning it is composed of four identical subunits.[2] Each of these subunits possesses a single binding site for a biotin molecule, allowing one streptavidin molecule to bind up to four biotin molecules.[3][4]
The bond between biotin and streptavidin is one of the strongest non-covalent interactions known in nature, characterized by an extremely low dissociation constant (Kd).[1] This high-affinity interaction is rapid and remains stable across a wide range of pH, temperature, and in the presence of organic solvents and denaturing agents. These properties make the biotin-streptavidin complex an ideal and reliable tool for various biochemical assays.
While streptavidin is the most commonly used biotin-binding protein, another protein, avidin, originally isolated from egg whites, exhibits a similar high affinity for biotin. However, avidin is a glycoprotein with a high isoelectric point, which can lead to non-specific binding in some applications. Streptavidin, lacking glycosylation and having a near-neutral isoelectric point, generally results in lower background signals and is therefore often the preferred reagent.
Quantitative Data Summary
For researchers and drug development professionals, understanding the quantitative parameters of the biotin-streptavidin system is crucial for assay design and optimization. The following tables summarize the key quantitative data for streptavidin and its interaction with biotin.
| Property | Value | References |
| Molecular Weight (Tetramer) | ~53.6 kDa | |
| Number of Biotin Binding Sites | 4 | |
| Dissociation Constant (Kd) | ~10⁻¹⁴ to 10⁻¹⁵ M | |
| Isoelectric Point (pI) | 5-6 | |
| Extinction Coefficient (E 0.1% at 280 nm) | 3.17 |
| Parameter | Value | References |
| Association Rate Constant (kon) | 3.0 x 10⁶ to 4.5 x 10⁷ M⁻¹s⁻¹ | |
| Dissociation Rate Constant (koff) | Extremely slow |
Key Experimental Protocols
The versatility of the biotin-streptavidin system is demonstrated by its widespread use in numerous standard laboratory techniques. Below are detailed methodologies for its application in ELISA, Immunohistochemistry (IHC), and Western Blotting.
Enzyme-Linked Immunosorbent Assay (ELISA)
The biotin-streptavidin system is frequently employed in sandwich ELISA formats to enhance signal detection.
Methodology:
-
Coating: A 96-well microtiter plate is coated with a capture antibody specific for the target analyte.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a suitable blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: The sample containing the analyte is added to the wells and incubated to allow the analyte to bind to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody, which also recognizes the analyte, is added to the wells.
-
Streptavidin-Enzyme Conjugate: An enzyme-conjugated streptavidin (e.g., Streptavidin-HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change that is proportional to the amount of analyte present.
-
Analysis: The absorbance is read using a microplate reader.
Immunohistochemistry (IHC)
In IHC, the biotin-streptavidin system provides significant signal amplification for the visualization of antigens in tissue sections.
Methodology:
-
Tissue Preparation: Paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: If necessary, an antigen retrieval step is performed to unmask the antigenic epitopes.
-
Blocking: Endogenous peroxidase activity is quenched (e.g., with 0.3% H₂O₂), and non-specific binding is blocked with normal serum.
-
Primary Antibody: The primary antibody, specific to the target antigen, is applied to the tissue section.
-
Biotinylated Secondary Antibody: A biotinylated secondary antibody that recognizes the primary antibody is added.
-
Streptavidin-Enzyme Conjugate: An enzyme-conjugated streptavidin is applied, binding to the biotinylated secondary antibody.
-
Chromogen/Substrate: A chromogenic substrate is added, resulting in the deposition of a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: The section is counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopic examination.
Western Blotting
The biotin-streptavidin system increases the sensitivity of protein detection in Western blotting.
Methodology:
-
Protein Separation and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 1% non-fat dry milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody: The membrane is incubated with a primary antibody specific for the protein of interest.
-
Biotinylated Secondary Antibody: A biotinylated secondary antibody that binds to the primary antibody is added.
-
Streptavidin-Enzyme Conjugate: The membrane is incubated with an enzyme-conjugated streptavidin (e.g., Streptavidin-HRP).
-
Detection: A chemiluminescent substrate is added, and the signal is detected by exposing the membrane to film or using a CCD camera.
Visualizing the System: Diagrams of Core Concepts
To further elucidate the principles and workflows of biotin-streptavidin detection systems, the following diagrams have been generated using the DOT language.
Caption: The tetrameric structure of streptavidin binding four biotin molecules with high affinity.
Caption: A generic experimental workflow for biotin-streptavidin based detection.
Caption: Signal amplification through multiple biotinylated secondary antibodies.
References
The Cornerstone of Non-Radioactive Detection: A Technical Guide to Biotinylated Nucleotides in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of molecular biology, the ability to label and detect nucleic acids is fundamental to a vast array of experimental techniques. For decades, radioactive isotopes were the gold standard for this purpose. However, safety concerns, regulatory hurdles, and the inherent instability of radioisotopes have driven the development of robust non-radioactive alternatives. Among these, the use of biotinylated nucleotides has emerged as a cornerstone technology, offering high sensitivity, stability, and versatility. This technical guide provides an in-depth exploration of the core applications of biotinylated nucleotides, complete with detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.
The principle underlying the utility of biotinylated nucleotides lies in the extraordinarily strong and specific interaction between biotin (vitamin B7) and the proteins avidin or streptavidin.[1][2] With a dissociation constant (Kd) on the order of 10⁻¹⁴ to 10⁻¹⁵ M, this non-covalent bond is one of the strongest known in nature, forming rapidly and remaining stable under a wide range of experimental conditions, including extremes of pH, temperature, and in the presence of denaturing agents.[1][2] This robust interaction allows for the reliable detection and purification of nucleic acids that have been labeled with biotin.
Biotin can be incorporated into nucleic acids enzymatically, using DNA or RNA polymerases that recognize biotin-conjugated nucleotides as substrates.[3] These biotinylated nucleotides are typically modified with a linker arm to minimize steric hindrance and ensure efficient incorporation and subsequent detection. Once labeled, the biotin tag serves as a versatile handle for a multitude of downstream applications.
Core Applications
Non-Radioactive Nucleic Acid Labeling
The primary application of biotinylated nucleotides is in the generation of non-radioactive DNA and RNA probes for various hybridization-based assays. These probes offer a safe and stable alternative to their radioactive counterparts, with comparable or even superior sensitivity in some cases.
Labeling Methods:
-
PCR Labeling: Biotinylated deoxynucleoside triphosphates (dNTPs), such as Biotin-16-dUTP or Biotin-11-dUTP, can be incorporated into DNA during polymerase chain reaction (PCR). This method allows for the simultaneous amplification and labeling of a specific DNA sequence, generating a high yield of homogeneously labeled probes.
-
Nick Translation: This method involves creating single-stranded nicks in a DNA template with DNase I, followed by the incorporation of biotinylated dNTPs by DNA Polymerase I, which possesses both polymerase and 5'→3' exonuclease activities.
-
Random Priming: In this technique, a mixture of random hexanucleotide primers is annealed to a denatured DNA template. The Klenow fragment of DNA Polymerase I then extends these primers, incorporating biotinylated dNTPs to generate a labeled DNA probe.
-
3'-End Labeling: Terminal deoxynucleotidyl transferase (TdT) can be used to add biotinylated nucleotides to the 3' end of DNA fragments. This method is particularly useful for labeling oligonucleotides.
-
in vitro Transcription: For generating RNA probes, biotinylated ribonucleoside triphosphates (NTPs), such as Biotin-UTP, are incorporated during in vitro transcription using RNA polymerases like T7, T3, or SP6.
Nucleic Acid Hybridization Techniques
Biotinylated probes are extensively used in hybridization assays to detect specific DNA or RNA sequences within a complex mixture.
-
Southern Blotting: This technique is used to detect specific DNA sequences in a DNA sample. After restriction enzyme digestion and gel electrophoresis, the DNA is transferred to a membrane and hybridized with a biotinylated probe.
-
Northern Blotting: Similar to Southern blotting, this method is used to identify and quantify specific RNA molecules, providing insights into gene expression levels.
-
In Situ Hybridization (ISH): ISH allows for the localization of specific nucleic acid sequences within morphologically preserved cells or tissues. Biotinylated probes are particularly advantageous in ISH due to their stability and the availability of sensitive detection systems. Double-labeling experiments can also be performed using biotin- and digoxigenin-labeled probes to visualize two different transcripts simultaneously.
-
Dot/Slot Blotting: These are simplified hybridization techniques where nucleic acid samples are directly applied to a membrane as a "dot" or "slot" and then hybridized with a biotinylated probe for rapid screening.
Detection of Biotinylated Probes:
The detection of hybridized biotinylated probes is typically achieved through a multi-step process. The membrane is first incubated with a conjugate of streptavidin and an enzyme, commonly alkaline phosphatase (AP) or horseradish peroxidase (HRP). After washing away the unbound conjugate, a substrate is added that is converted by the enzyme into a detectable signal, which can be chemiluminescent, chromogenic (colored precipitate), or fluorescent.
Affinity Purification of DNA-Binding Proteins
Biotinylated nucleotides are invaluable tools for the isolation and study of DNA-protein and RNA-protein interactions.
-
Biotin Pull-Down Assays: In this method, a biotinylated DNA or RNA probe containing a specific protein-binding site is incubated with a cell lysate or purified protein mixture. The resulting biotinylated nucleic acid-protein complexes are then captured using streptavidin-coated beads (e.g., magnetic beads or agarose). After washing to remove non-specific binders, the bound proteins can be eluted and identified by techniques such as Western blotting or mass spectrometry.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a common technique used to study protein-nucleic acid interactions. Biotinylated probes provide a non-radioactive alternative for this assay. A biotin-labeled DNA or RNA probe is incubated with a protein extract and then subjected to non-denaturing polyacrylamide gel electrophoresis. If the protein binds to the probe, the resulting complex will migrate more slowly through the gel than the free probe, causing a "shift" in the band's position. The shifted bands can be detected by blotting onto a membrane followed by chemiluminescent or colorimetric detection.
Quantitative Data
The sensitivity of detection using biotinylated probes is a critical parameter. The following table summarizes reported detection limits for various applications.
| Application | Target | Probe Type | Detection Limit | Citation(s) |
| Dot Blot Hybridization | pBR322 Plasmid DNA | Biotinylated DNA | 20 attograms (2 x 10⁻¹⁷ g) | |
| Dot Blot Hybridization | Lambda Phage DNA | Biotinylated DNA | 40.8 attograms | |
| Dot Blot Hybridization | Lambda Phage DNA | Biotinylated DNA | 32 femtograms | |
| Southern Blot Hybridization | pBR322 HindIII DNA | Biotinylated DNA | 7.4 femtograms | |
| Southern Blot Hybridization | Lambda HindIII DNA | Biotinylated DNA | 7.4 femtograms | |
| Southern Blot Hybridization | Beta-globin gene in human genomic DNA | Biotinylated DNA | 150 femtograms | |
| Southern Blot Hybridization | Single copy gene in human genomic DNA | Biotinylated DNA | 0.25 picograms |
Experimental Protocols
Protocol 1: PCR Labeling of DNA with this compound
Materials:
-
DNA template (20-200 ng/µL)
-
Forward and reverse primers (20 µM)
-
10x PCR Reaction Buffer
-
25 mM MgCl₂
-
This compound/dNTP mix (see below)
-
Taq DNA Polymerase (1 unit/µL)
-
Nuclease-free water
This compound/dNTP Mix:
-
This compound: 350 µM
-
dTTP: 650 µM
-
dATP: 1 mM
-
dCTP: 1 mM
-
dGTP: 1 mM
Procedure:
-
Assemble the following reaction mixture in a PCR tube on ice:
-
10x PCR Reaction Buffer: 5 µL
-
Forward primer (20 µM): 1 µL
-
Reverse primer (20 µM): 1 µL
-
25 mM MgCl₂: 3 µL
-
This compound/dNTP mix: 5 µL
-
Taq DNA Polymerase (1 unit/µL): 1 µL
-
DNA template (20-200 ng/µL): 1 µL
-
Nuclease-free water: 33 µL
-
Total Volume: 50 µL
-
-
Perform PCR using optimized cycling conditions for your specific template and primers.
-
Analyze a small aliquot of the PCR product on an agarose gel to confirm successful amplification. The biotinylated product will migrate slightly slower than an unlabeled product of the same size.
-
Purify the biotinylated probe using a PCR purification kit or ethanol precipitation.
Protocol 2: Southern Blot Hybridization with a Biotinylated Probe
Materials:
-
Nylon membrane with transferred DNA
-
Hybridization buffer
-
Biotinylated DNA probe (from Protocol 1)
-
Wash buffers (2X SSC/1% SDS; 1X SSC/1% SDS; 1X SSC)
-
Blocking buffer
-
Streptavidin-Alkaline Phosphatase (AP) conjugate
-
Chemiluminescent substrate for AP
-
X-ray film or digital imaging system
Procedure:
-
Wet the membrane in 0.25 M Disodium Phosphate, pH 7.2.
-
Prehybridize the membrane in hybridization buffer for 1 hour at the appropriate hybridization temperature (e.g., 55°C).
-
Denature the biotinylated probe by boiling for 5-10 minutes and immediately chilling on ice.
-
Dilute the denatured probe in fresh hybridization buffer (0.1 - 5.0 pmol/mL) and add it to the membrane.
-
Incubate for at least 2 hours (or overnight) at the hybridization temperature.
-
Perform a series of washes to remove the unbound probe:
-
Wash 2 times for 5 minutes each at room temperature in 2X SSC, 1% SDS.
-
Wash 2 times for 15 minutes each at the hybridization temperature in 1X SSC, 1% SDS.
-
Wash 2 times for 5 minutes each at room temperature in 1X SSC.
-
-
Proceed with chemiluminescent detection according to the manufacturer's instructions for the specific detection kit being used.
Protocol 3: Biotin Pull-Down Assay for DNA-Binding Proteins
Materials:
-
Biotinylated DNA probe with a known protein binding site
-
Cell lysate containing the protein of interest
-
Streptavidin-coated magnetic beads
-
Binding/Wash buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA for nucleic acids; PBS-based buffers for proteins)
-
Elution buffer (e.g., high-salt buffer)
-
Magnetic rack
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads and transfer the desired amount to a microfuge tube.
-
Place the tube on a magnetic rack to pellet the beads and remove the storage buffer.
-
Equilibrate the beads by washing them three times with the binding/wash buffer.
-
-
Binding of Biotinylated Probe to Beads:
-
Resuspend the equilibrated beads in binding buffer.
-
Add the biotinylated DNA probe to the bead suspension and incubate with rotation for at least 30 minutes at room temperature or 4°C.
-
Pellet the beads on the magnetic rack and wash three times with binding/wash buffer to remove the unbound probe.
-
-
Protein Binding:
-
Resuspend the probe-bound beads in a buffer compatible with your pull-down experiment.
-
Add the cell lysate to the bead suspension and incubate with rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads on the magnetic rack and discard the supernatant.
-
Wash the beads extensively (e.g., 3-5 times) with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by resuspending them in elution buffer (e.g., a high-salt buffer).
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the protein of interest.
-
Visualizations
Caption: Workflow for PCR-based biotinylation of a DNA probe.
Caption: Key steps in Southern blotting using a biotinylated probe.
Caption: Logical workflow of a biotin pull-down assay.
Conclusion
Biotinylated nucleotides have become an indispensable tool in the molecular biologist's toolkit. Their stability, safety, and the high-affinity interaction with streptavidin provide a robust and sensitive system for a wide range of applications, from nucleic acid labeling and detection to the purification and analysis of protein-nucleic acid interactions. The methodologies described in this guide offer a solid foundation for researchers to harness the power of biotin-based technologies in their pursuit of scientific discovery and therapeutic innovation.
References
An In-depth Technical Guide to the Shelf Life and Storage of Biotin-16-dUTP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability, storage, and handling of Biotin-16-dUTP (Biotin-16-deoxyuridine-5'-triphosphate), a critical reagent in molecular biology for the non-radioactive labeling of DNA. Adherence to proper storage and handling protocols is paramount to ensure its integrity and performance in sensitive downstream applications such as in situ hybridization (ISH), and the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.
Core Concepts: Stability and Storage
This compound, a modified nucleotide, is susceptible to degradation over time, primarily through hydrolysis of the triphosphate chain. Factors influencing its stability include temperature, pH, and the presence of contaminants such as nucleases. Manufacturers provide specific recommendations for storage to mitigate degradation and ensure the longest possible shelf life.
Data Presentation: Shelf Life and Storage Conditions
The following table summarizes the recommended storage conditions and shelf life for this compound from various commercial suppliers. These recommendations are based on internal stability studies and are crucial for maintaining the reagent's efficacy.
| Supplier | Form | Recommended Storage Temperature | Shelf Life | Short-term Stability |
| Sigma-Aldrich | 1 mM Solution | -15°C to -25°C | Stable through the expiry date on the label. A decomposition of approximately 5% may occur within 6 months.[1] | Information not specified. |
| Jena Bioscience | 1 mM Solution | -20°C | 12 months after the date of delivery.[2] | Up to 1 week (cumulative) at ambient temperature.[2] |
| Biorbyt | 1 mM Solution | -20°C | 12 months after the date of delivery.[3] | Up to 1 week (cumulative) at ambient temperature.[3] |
| Cellco | 1 mM Solution | -20°C | 12 months after the date of delivery. | Up to 1 week (cumulative) at ambient temperature. |
| MedChemExpress | Solution | -20°C (protect from light) | 2 years. | Shipping at room temperature if less than 2 weeks. |
Key Takeaways:
-
Optimal Storage: The consistent recommendation is to store this compound at -20°C or colder.
-
Formulation Matters: Lyophilized powders generally offer greater long-term stability compared to solutions.
-
Freeze-Thaw Cycles: Repeated freezing and thawing should be minimized as it can lead to degradation of the triphosphate chain. It is advisable to aliquot the solution into smaller, single-use volumes.
-
pH: Solutions are typically buffered to a pH of around 7.5 to enhance stability.
-
Contamination: Ensure handling in a nuclease-free environment to prevent enzymatic degradation.
Experimental Protocols
Detailed methodologies for common applications of this compound are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Protocol 1: DNA Labeling by Random Priming
This method is used to generate biotinylated DNA probes for applications such as in situ hybridization.
Materials:
-
This compound (1 mM solution)
-
DNA template (linearized)
-
Hexanucleotide Mix (10x)
-
dNTP mixture (10x, without dTTP)
-
Klenow fragment (exo-)
-
10x Klenow buffer
-
Nuclease-free water
-
EDTA (0.5 M)
Procedure:
-
DNA Denaturation:
-
In a microcentrifuge tube, combine 10 ng to 3 µg of linearized DNA template with nuclease-free water to a final volume of 15 µL.
-
Denature the DNA by heating at 95°C for 10 minutes in a heat block or boiling water bath.
-
Immediately chill the tube on ice for at least 5 minutes to prevent re-annealing.
-
-
Labeling Reaction:
-
Prepare the labeling master mix on ice by combining the following reagents in the specified order:
-
2 µL 10x Hexanucleotide Mix
-
2 µL 10x dNTP mixture (containing dATP, dGTP, dCTP, and a reduced concentration of dTTP)
-
x µL this compound (the amount should be optimized, a common starting point is a 1:3 ratio of this compound to dTTP)
-
1 µL Klenow fragment (exo-)
-
Nuclease-free water to a final volume of 10 µL.
-
-
Add 10 µL of the master mix to the 15 µL of denatured DNA.
-
Mix gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for at least 60 minutes. Longer incubation times (up to 20 hours) can increase the yield of labeled DNA.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding 2 µL of 0.5 M EDTA and placing the tube on ice.
-
-
Purification of Labeled Probe:
-
The biotinylated DNA probe can be purified using standard methods such as spin column chromatography or ethanol precipitation to remove unincorporated nucleotides.
-
Protocol 2: Detection of Apoptosis using the TUNEL Assay
The TUNEL assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Fixed and permeabilized cells or tissue sections
-
This compound
-
Terminal deoxynucleotidyl Transferase (TdT)
-
TdT Reaction Buffer
-
Streptavidin-HRP (Horseradish Peroxidase)
-
DAB (3,3'-Diaminobenzidine) substrate
-
Phosphate Buffered Saline (PBS)
-
Proteinase K (for tissue sections)
-
3% Hydrogen Peroxide in PBS
-
Stop/Wash Buffer
Procedure:
-
Sample Preparation:
-
For adherent cells: Fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature. Permeabilize with 0.25% Triton X-100 in PBS for 20 minutes.
-
For tissue sections: Deparaffinize and rehydrate. Perform antigen retrieval if necessary. Digest with Proteinase K.
-
-
Inactivation of Endogenous Peroxidases:
-
Incubate the samples with 3% H2O2 in PBS for 10 minutes at room temperature to block endogenous peroxidase activity.
-
Wash twice with PBS.
-
-
Equilibration:
-
Incubate the samples in TdT Reaction Buffer for 10 minutes at room temperature.
-
-
TdT Labeling Reaction:
-
Prepare the TUNEL reaction mixture by combining TdT enzyme and this compound in TdT Reaction Buffer according to the manufacturer's instructions.
-
Remove the equilibration buffer and add the TUNEL reaction mixture to the samples.
-
Incubate in a humidified chamber at 37°C for 60 minutes.
-
-
Stopping the Reaction:
-
Terminate the reaction by incubating with a Stop/Wash Buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Detection:
-
Incubate the samples with Streptavidin-HRP diluted in PBS for 30 minutes at room temperature.
-
Wash three times with PBS.
-
-
Visualization:
-
Add the DAB substrate and incubate until a brown color develops.
-
Wash with deionized water to stop the reaction.
-
Counterstain with a suitable nuclear stain (e.g., hematoxylin) if desired.
-
Mount and visualize under a light microscope.
-
Mandatory Visualization
DNA Damage Response (DDR) Pathway
The following diagram illustrates a simplified overview of the DNA Damage Response (DDR) pathway, which is activated by DNA lesions such as double-strand breaks. The TUNEL assay, which utilizes this compound, is a key method for detecting the DNA fragmentation that occurs as a consequence of apoptosis, a potential outcome of the DDR.
Caption: Simplified DNA Damage Response (DDR) pathway leading to apoptosis.
Experimental Workflow for TUNEL Assay
The following diagram outlines the key steps in the experimental workflow for detecting apoptosis using a TUNEL assay with this compound.
Caption: Experimental workflow for the TUNEL assay using this compound.
References
Biotin-16-dUTP: A Comprehensive Technical Guide for Labeling and Detection of Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on Biotin-16-dUTP, a critical reagent for the non-radioactive labeling of DNA probes. This document outlines its core properties, detailed experimental protocols for its application in various molecular biology techniques, and a complete workflow for its use in hybridization assays.
Core Properties of this compound
This compound is a modified deoxyuridine triphosphate that can be enzymatically incorporated into DNA. It serves as a substitute for thymidine triphosphate (dTTP) in in vitro enzymatic DNA synthesis reactions. The biotin moiety is attached to the C5 position of the pyrimidine ring via a 16-atom spacer arm. This linker facilitates the efficient detection of the biotinylated DNA by sterically minimizing interference and allowing for effective binding of avidin or streptavidin conjugates.
| Property | Value |
| Molecular Formula | C₃₂H₅₂N₇O₁₈P₃S (free acid)[1][2] |
| Molecular Weight | 947.78 g/mol (free acid)[1][2][3] |
| CAS Number | 136632-31-0 |
| Purity | ≥ 98% (HPLC) |
| Form | Colorless to slightly yellow filtered solution in water |
| Storage Conditions | -20°C |
| Spectroscopic Properties | λmax: 240 nm, ε: 10.7 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) |
Experimental Protocols for DNA Labeling with this compound
This compound can be incorporated into DNA using several enzymatic methods. Below are detailed protocols for three common labeling techniques.
Polymerase Chain Reaction (PCR) Labeling
This method produces biotin-labeled DNA fragments of a specific sequence. The protocol involves substituting a portion of the dTTP in the PCR reaction mix with this compound.
Materials:
-
DNA template
-
Forward and reverse primers
-
10X PCR Reaction Buffer
-
25 mM MgCl₂
-
dNTP mix with this compound
-
Taq DNA Polymerase
-
Nuclease-free water
Procedure:
-
Prepare a nucleotide mix containing this compound. A common ratio is 0.35 mM this compound to 0.65 mM dTTP, with dATP, dCTP, and dGTP each at 1 mM. Some protocols suggest a 1:1 ratio of this compound to dTTP for optimal balance between labeling efficiency and reaction yield.
-
Set up a 50 µL PCR reaction as follows:
-
10X PCR Reaction Buffer: 5 µL
-
Forward primer (20 µM): 1 µL
-
Reverse primer (20 µM): 1 µL
-
25 mM MgCl₂: 3 µL
-
This compound/dNTP mix: 5 µL
-
DNA template (20-200 ng/µL): 1 µL
-
Taq DNA Polymerase (1 unit/µL): 1 µL
-
Nuclease-free water: to 50 µL
-
-
Perform PCR with appropriate cycling conditions for your template and primers.
-
Analyze the labeled PCR product on an agarose gel to confirm the size and yield. The biotinylated DNA is now ready for use as a probe in hybridization experiments.
Nick Translation
Nick translation is a method to label a double-stranded DNA probe. The enzyme DNase I introduces nicks in the DNA backbone, and DNA Polymerase I then synthesizes a new strand from the 3'-hydroxyl end of the nick, simultaneously removing the existing strand with its 5'→3' exonuclease activity and incorporating biotin-labeled nucleotides.
Materials:
-
DNA template (plasmid, cosmid, or purified PCR product)
-
Biotin-Nick Translation Mix (containing this compound, dATP, dCTP, dGTP, and dTTP in an optimized ratio)
-
Enzyme mix (DNA Polymerase I and DNase I)
-
0.5 M EDTA, pH 8.0
-
Nuclease-free water
Procedure:
-
In a microcentrifuge tube, combine the following:
-
DNA template (1 µg)
-
5x Biotin-Nick Translation Mix (4 µL)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Add the enzyme mix (e.g., Polymerase I/DNase I).
-
Incubate the reaction at 15°C for 60-90 minutes. The incubation time can be adjusted to obtain the desired probe size, typically between 200 and 500 base pairs.
-
Stop the reaction by adding 1 µL of 0.5 M EDTA and heating to 65°C for 10 minutes.
-
The labeled probe can be purified from unincorporated nucleotides by ethanol precipitation or spin column chromatography.
3'-End Labeling (Tailing)
This method utilizes Terminal deoxynucleotidyl Transferase (TdT) to add one or more biotinylated nucleotides to the 3'-hydroxyl ends of a DNA molecule. This is particularly useful for labeling oligonucleotides.
Materials:
-
DNA (oligonucleotide or linearized plasmid)
-
5X TdT Reaction Buffer
-
This compound
-
Terminal deoxynucleotidyl Transferase (TdT)
-
0.2 M EDTA
-
Nuclease-free water
Procedure:
-
In a microcentrifuge tube, set up the reaction on ice:
-
DNA (e.g., 5 pmol of 3'-OH ends)
-
5X TdT Reaction Buffer (4 µL)
-
This compound (concentration as required)
-
TdT (e.g., 1.5 U/µL)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 2.5 µL of 0.2 M EDTA.
-
The labeled DNA can be used directly or purified if necessary.
Workflow for DNA Hybridization with a Biotinylated Probe
The following diagram illustrates the key steps in a typical Southern blot or in situ hybridization experiment using a biotin-labeled probe.
This workflow outlines the process from probe preparation to the final detection of the target DNA sequence. The detection system relies on the high-affinity interaction between biotin and streptavidin, which is conjugated to an enzyme such as Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP). The addition of a suitable substrate results in a chemiluminescent or colorimetric signal, allowing for the visualization of the hybridized probe.
References
An In-Depth Technical Guide to the Safe Handling and Application of Biotin-16-dUTP in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-16-dUTP, a biotin-labeled nucleotide analog essential for various molecular biology applications. It details critical safety and handling procedures, summarizes its chemical and physical properties, and offers detailed protocols for its key applications in the laboratory.
Safety and Handling of this compound
While this compound is not classified as a hazardous substance in the quantities typically used in research, adherence to standard laboratory safety practices is paramount to ensure a safe working environment.
1.1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is not considered a hazardous substance or mixture.[1] However, it is recommended to handle it with the care afforded to all laboratory chemicals. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Appropriate PPE should be worn at all times when handling this compound:
-
Gloves: Protective gloves are essential to prevent skin contact.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
-
Eye Protection: Safety glasses or goggles are necessary to shield the eyes from potential splashes.
1.2. Storage and Stability
Proper storage is crucial to maintain the integrity and stability of this compound.
-
Long-term Storage: Store at -20°C.[2][3][4][5] Some manufacturers state that a decomposition of approximately 5% may occur within 6 months at -15 to -25°C.
-
Short-term Exposure: Short-term exposure to ambient temperature (up to one week cumulative) is possible without significant degradation.
-
Formulations: It is available as a lyophilized powder or a solution (typically 1 mM in a buffered solution). Lyophilized solids are suitable for long-term storage.
-
Light Sensitivity: It is advisable to protect the solution from light.
1.3. First Aid Measures
In case of accidental exposure, follow these first-aid guidelines:
-
After Inhalation: Move the individual to fresh air.
-
After Skin Contact: Wash the affected area thoroughly with soap and water.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
After Ingestion: Rinse mouth with water. Do not induce vomiting.
Seek medical attention if any symptoms persist.
1.4. Spills and Waste Disposal
-
Spills: In the event of a small spill, absorb the liquid with an inert material and place it in a suitable container for disposal.
-
Waste Disposal: this compound can typically be disposed of as non-hazardous laboratory waste. Always comply with local, state, and federal regulations for chemical waste disposal.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₃₂H₅₂N₇O₁₈P₃S (free acid) |
| Molecular Weight | 947.78 g/mol (free acid) |
| Appearance | Colorless to slightly yellow solution or lyophilized powder |
| Purity | ≥ 98% (HPLC) |
| Solubility | Miscible in water |
| Concentration (Solution) | Typically 1.0 mM - 1.1 mM |
| pH (Solution) | 7.5 ± 0.5 |
| Spectroscopic Properties | λmax 240 nm, ε 10.7 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5) |
Experimental Protocols
This compound is a versatile reagent used for the non-radioactive labeling of DNA in a variety of applications. The biotin moiety is introduced via a 16-atom spacer arm, which facilitates its detection by avidin or streptavidin conjugates.
General Laboratory Workflow for Handling this compound
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay
The TUNEL assay is a common method for detecting DNA fragmentation, a hallmark of apoptosis. This protocol is adapted for the detection of apoptosis in fixed cells or tissue sections using this compound.
Materials:
-
Fixed cells or paraffin-embedded tissue sections
-
Proteinase K
-
Terminal deoxynucleotidyl Transferase (TdT) Reaction Buffer
-
TdT Enzyme
-
This compound
-
Stop/Wash Buffer
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate
-
Hematoxylin (for counterstaining)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Deparaffinization and Rehydration (for tissue sections):
-
Deparaffinize sections in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded series of ethanol (100% for 3 minutes, 95% for 1 minute) and rinse in distilled water.
-
-
Permeabilization:
-
For cultured cells, incubate with 0.2% Triton X-100 in PBS for 30 minutes.
-
For tissue sections, digest with Proteinase K (20 µg/mL) for 10-20 minutes at room temperature.
-
-
Equilibration:
-
Incubate sections in TdT Reaction Buffer for 10 minutes at room temperature.
-
-
TdT Labeling Reaction:
-
Prepare the TdT reaction mixture containing TdT enzyme and this compound according to the manufacturer's instructions.
-
Incubate the samples with the TdT reaction mixture in a humidified chamber for 1-2 hours at 37-40°C.
-
-
Stop Reaction:
-
Rinse the sections in Stop/Wash Buffer for 10 minutes.
-
-
Detection:
-
Incubate the sections with Streptavidin-HRP conjugate diluted in PBS for 30 minutes at room temperature.
-
Wash thoroughly with PBS.
-
-
Visualization:
-
Incubate the sections with DAB substrate until a brown color develops in positive controls (typically 1-10 minutes).
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30 seconds to visualize cell nuclei.
-
Rinse with running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Controls:
-
Positive Control: Treat a sample with DNase I (e.g., 3000 U/ml) for 10 minutes at 15-25°C to induce DNA strand breaks before the labeling step.
-
Negative Control: Incubate a sample with the labeling solution without the TdT enzyme.
In Situ Hybridization (ISH)
In situ hybridization allows for the localization of specific DNA or RNA sequences within cells or tissues. This protocol provides a general guideline for using this compound labeled probes for ISH.
Probe Labeling (by Nick Translation):
-
Prepare a reaction mix containing the DNA to be labeled, a dNTP mix with a specific ratio of dTTP to this compound (e.g., 65% dTTP and 35% this compound), DNase I, and DNA Polymerase I.
-
Incubate the reaction at 15°C for 1-2 hours.
-
Stop the reaction by adding EDTA.
-
Purify the biotinylated probe to remove unincorporated nucleotides.
ISH Procedure:
-
Pretreatment of Slides:
-
Deparaffinize and rehydrate tissue sections as described in the TUNEL protocol.
-
Treat with Proteinase K to improve probe accessibility.
-
-
Denaturation:
-
Denature the cellular DNA/RNA by incubating the slides in a denaturation solution (e.g., 70% formamide in 2x SSC) at 70-80°C for 2-5 minutes.
-
Simultaneously, denature the biotinylated probe by heating at 95°C for 10 minutes and then snap-cooling on ice.
-
-
Hybridization:
-
Apply the denatured probe to the slides.
-
Cover with a coverslip and seal to prevent evaporation.
-
Incubate in a humidified chamber at a temperature appropriate for the probe and target sequence (typically 37-42°C) overnight.
-
-
Post-Hybridization Washes:
-
Perform a series of stringent washes with SSC buffers at increasing temperatures to remove non-specifically bound probe.
-
-
Detection:
-
Block non-specific binding sites with a blocking solution (e.g., BSA or normal serum).
-
Incubate with an enzyme-conjugated streptavidin (e.g., streptavidin-AP or streptavidin-HRP).
-
Wash to remove unbound conjugate.
-
-
Visualization:
-
Add the appropriate chromogenic substrate (e.g., NBT/BCIP for AP or DAB for HRP) and incubate until the desired color intensity is reached.
-
Stop the reaction by rinsing with water.
-
-
Counterstaining and Mounting:
-
Counterstain with a suitable nuclear stain (e.g., Nuclear Fast Red).
-
Dehydrate, clear, and mount.
-
Simplified TUNEL Assay Signaling Pathway
The following diagram illustrates the key steps in the detection of apoptotic cells using a TUNEL assay with this compound.
This in-depth guide provides essential information for the safe and effective use of this compound in a research setting. By following these guidelines and protocols, researchers can confidently incorporate this valuable reagent into their experimental workflows.
References
- 1. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Apoptosis Detection Using Terminal Transferase and this compound (TUNEL Fluorescent Method) - IHC WORLD [ihcworld.com]
- 3. groups.molbiosci.northwestern.edu [groups.molbiosci.northwestern.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ucl.ac.uk [ucl.ac.uk]
Methodological & Application
Application Notes and Protocols for Biotin-16-dUTP PCR Labeling of DNA Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-radioactive labeling of DNA probes offers a safe and stable alternative to traditional methods using radioisotopes. Biotin is a small vitamin that can be incorporated into nucleic acids and detected with high specificity and affinity by streptavidin or avidin conjugates. This document provides a detailed protocol for labeling DNA probes using the polymerase chain reaction (PCR) with Biotin-16-dUTP.
This compound is a modified deoxyuridine triphosphate analog where a biotin molecule is attached to the C5 position of the pyrimidine ring via a 16-atom spacer arm.[1][2] This linker arm minimizes steric hindrance, allowing for efficient incorporation by DNA polymerases like Taq polymerase during PCR.[3][4] The resulting biotin-labeled DNA probes are highly versatile and suitable for a wide range of applications, including in situ hybridization (ISH), Southern and Northern blotting, and microarray analysis.[5]
Principle of the Method
The PCR labeling method is based on the enzymatic incorporation of this compound, as a substitute for deoxythymidine triphosphate (dTTP), into a specific DNA fragment amplified by PCR. A standard PCR reaction mix is prepared, but the concentration of dTTP is reduced to accommodate the addition of this compound. During the amplification process, DNA polymerase incorporates the biotinylated nucleotide into the newly synthesized DNA strands. The result is a high yield of a specific DNA probe densely labeled with biotin, ready for hybridization and detection. The strong interaction between biotin and streptavidin, which can be conjugated to enzymes (like HRP or AP) or fluorophores, allows for sensitive detection.
Quantitative Data Summary
The efficiency of biotin incorporation is a balance between labeling density and PCR yield. Increasing the ratio of this compound to dTTP enhances the labeling density but can reduce the overall amplification efficiency, as DNA polymerase incorporates the modified nucleotide less efficiently than its natural counterpart.
Table 1: Recommended Ratios of this compound to dTTP
| This compound : dTTP Ratio | Labeling Density | Expected PCR Yield | Typical Use Case |
| 1 : 2 (33% this compound) | Moderate | High | Standard applications like Southern/Northern blots. |
| 1 : 1 (50% this compound) | High | Moderate to High | Recommended for most applications, offering a good balance between labeling and yield. |
| 3 : 1 (75% this compound) | Very High | Reduced | Applications requiring very high sensitivity; may require optimization. A 50% reduction in amplicon yield is seen at ~75% substitution. |
Table 2: Example of a dNTP Mix for a 1:1 Labeling Ratio
| Component | Stock Concentration | Final Concentration in dNTP Mix |
| dATP | 10 mM | 2 mM |
| dCTP | 10 mM | 2 mM |
| dGTP | 10 mM | 2 mM |
| dTTP | 10 mM | 1 mM |
| This compound | 1 mM | 1 mM |
Note: This mixed solution provides the dNTPs in the correct ratio for direct addition to the PCR reaction.
Experimental Protocols
This protocol describes the generation of a biotin-labeled DNA probe from a specific DNA template using PCR.
A. Materials
-
DNA Template (plasmid, genomic DNA, etc.)
-
Forward and Reverse Primers (20 µM stock)
-
Thermostable DNA Polymerase (e.g., Taq Polymerase, 5 U/µL)
-
10x PCR Buffer (with or without MgCl₂)
-
MgCl₂ Solution (if not in buffer, typically 25 mM)
-
dNTP Mix (containing dATP, dCTP, dGTP at 10 mM each)
-
This compound (1 mM solution)
-
dTTP (10 mM solution)
-
Nuclease-free water
-
DNA Purification Kit (PCR cleanup kit or ethanol precipitation reagents)
B. Preparation of Reagents
-
Biotin-dNTP Labeling Mix (10x): To achieve an optimal balance, a 1:1 ratio of this compound to dTTP is often recommended.
-
10 µL of 10 mM dATP
-
10 µL of 10 mM dCTP
-
10 µL of 10 mM dGTP
-
5 µL of 10 mM dTTP
-
50 µL of 1 mM this compound
-
15 µL of Nuclease-free water
-
Total Volume: 100 µL. This creates a 10x mix with 1 mM dATP/dCTP/dGTP, 0.5 mM dTTP, and 0.5 mM this compound.
-
C. PCR Reaction Setup Assemble the following components on ice in a PCR tube for a final volume of 50 µL.
| Component | Volume | Final Concentration |
| Nuclease-free water | Up to 50 µL | - |
| 10x PCR Buffer | 5 µL | 1x |
| 25 mM MgCl₂ | 3 µL | 1.5 mM (optimize as needed) |
| Biotin-dNTP Labeling Mix (10x) | 5 µL | 0.1 mM dATP/dCTP/dGTP, 50 µM dTTP, 50 µM this compound |
| Forward Primer (20 µM) | 1 µL | 0.4 µM |
| Reverse Primer (20 µM) | 1 µL | 0.4 µM |
| DNA Template (10-100 ng) | 1 µL | 0.2-2 ng/µL |
| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 Units |
D. PCR Cycling Conditions The cycling conditions should be optimized for the specific primers and template. A typical program is as follows:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 5 minutes | 1 |
| Denaturation | 95°C | 30 seconds | |
| Annealing | 55-65°C* | 30 seconds | 30-35 |
| Extension | 72°C | 1 min/kb** | |
| Final Extension | 72°C | 10 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
*The annealing temperature depends on the primer melting temperature. **The extension time depends on the length of the amplicon; 1 minute per kilobase is a general guideline.
E. Purification of the Labeled Probe Purification is recommended to remove unincorporated this compound, primers, and polymerase, which can interfere with subsequent hybridization steps.
-
Use a commercial PCR purification kit following the manufacturer’s instructions.
-
Alternatively, perform ethanol precipitation.
-
Analyze 3-5 µL of the purified product on an agarose gel to verify the size and yield of the labeled probe. Note that biotin-labeled DNA may run slightly slower on a gel compared to its unlabeled counterpart.
A. Materials
-
Nylon or Nitrocellulose Membrane
-
Blocking Buffer (e.g., 5% BSA in PBS-T)
-
Streptavidin-HRP or Streptavidin-AP conjugate
-
Chemiluminescent or colorimetric substrate (e.g., TMB, NBT/BCIP)
B. Procedure
-
Spot 1-2 µL of serial dilutions of the purified biotinylated probe onto a membrane.
-
Allow the spots to dry completely.
-
Block the membrane for 30 minutes.
-
Incubate with a diluted solution of Streptavidin-HRP/AP conjugate for 30-60 minutes.
-
Wash the membrane several times with a wash buffer (e.g., PBS-T).
-
Add the appropriate substrate and visualize the signal. A positive signal confirms successful biotin incorporation.
Diagrams and Workflows
Caption: Workflow for PCR-based DNA probe labeling with this compound.
Caption: Detection principle of a biotinylated probe via streptavidin conjugate.
Applications
Biotin-labeled DNA probes are robust tools for various molecular biology techniques:
-
Southern and Northern Blotting: For detecting specific DNA or RNA sequences.
-
Fluorescence in situ Hybridization (FISH): To visualize the location of specific DNA sequences on chromosomes or in cells.
-
Microarray Analysis: For gene expression profiling and genotyping.
-
Electrophoretic Mobility Shift Assays (EMSA): To study DNA-protein interactions.
-
Pull-Down Assays: For the isolation and identification of DNA-binding proteins.
References
- 1. Detection of DNA sequences using biotinylated probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, Biotin-labeled Uridines - Jena Bioscience [jenabioscience.com]
- 3. tandfonline.com [tandfonline.com]
- 4. [PDF] PCR incorporation of modified dNTPs: the substrate properties of biotinylated dNTPs | Semantic Scholar [semanticscholar.org]
- 5. HighFidelity Biotin16 PCR Labeling Kit, (Desthio)Biotin & Digoxigenin PCR Labeling Kits - Jena Bioscience [jenabioscience.com]
step-by-step guide to nick translation with Biotin-16-dUTP
Application Notes and Protocols
Topic: Step-by-Step Guide to Nick Translation with Biotin-16-dUTP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nick translation is a widely used enzymatic method in molecular biology to label DNA probes.[1][2] The technique, first described in 1977, utilizes the coordinated activities of DNase I and E. coli DNA Polymerase I to replace existing nucleotides in a DNA double helix with labeled analogs.[1][3] This process is termed "nick translation" because a single-strand break, or "nick," is effectively moved along the DNA strand.[1] The incorporation of biotinylated nucleotides, such as this compound, allows for the non-radioactive detection of DNA probes in various applications, including in situ hybridization (e.g., FISH), Southern blotting, and Northern blotting. Biotin-labeled probes are detected with high sensitivity using streptavidin or avidin conjugates that are linked to fluorescent dyes or enzymes.
Principle of Nick Translation
The nick translation reaction involves two key enzymatic activities:
-
DNase I: This endonuclease introduces random single-stranded nicks in the phosphodiester backbone of a double-stranded DNA template.
-
E. coli DNA Polymerase I: This enzyme has two crucial functions for nick translation:
-
A 5'→3' exonuclease activity that removes nucleotides from the 5' side of the nick.
-
A 5'→3' polymerase activity that adds new deoxynucleoside triphosphates (dNTPs), including the biotin-labeled dUTP, to the free 3'-hydroxyl terminus of the nick.
-
The simultaneous removal and replacement of nucleotides result in the "translation" of the nick along the DNA strand, leading to the incorporation of labeled nucleotides throughout the DNA probe. The size of the resulting labeled DNA fragments is a critical parameter, especially for applications like in situ hybridization, where a probe size of 200-500 base pairs is often optimal for efficient hybridization and reduced background signals.
Experimental Protocol
This protocol is a general guideline for labeling 1 µg of DNA using nick translation with this compound. Optimization may be required depending on the specific DNA template and downstream application.
Materials
-
DNA template (1 µg) (linearized plasmid, cosmid, or purified PCR product)
-
This compound (e.g., 1 mM stock solution)
-
Unlabeled dNTP mix (dATP, dCTP, dGTP)
-
10X Nick Translation Buffer
-
DNase I
-
E. coli DNA Polymerase I
-
0.5 M EDTA, pH 8.0
-
Nuclease-free water
-
Equipment: water bath or thermocycler, microcentrifuge tubes, gel electrophoresis system.
Procedure
-
Reaction Setup: On ice, combine the following reagents in a microcentrifuge tube in the order listed:
| Reagent | Volume | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10X Nick Translation Buffer | 2 µL | 1X |
| dNTP/Biotin-16-dUTP mix | 4 µL | Varies |
| DNA template | X µL | 1 µg |
| DNase I/Polymerase I mix | 4 µL | Varies |
-
Incubation: Mix the reaction gently by pipetting and centrifuge briefly to collect the contents. Incubate the reaction at 15°C for 90 minutes to 2.5 hours. The optimal incubation time may vary and can be adjusted to achieve the desired probe size.
-
Monitoring Probe Size (Optional but Recommended): To check the size of the labeled fragments, pause the incubation and place the reaction on ice. Remove a small aliquot (e.g., 3 µL), add gel loading buffer, and run on an agarose gel alongside a DNA ladder. The desired fragment size is typically between 200 and 500 bp for in situ hybridization. If the fragments are too large, continue the incubation. If they are too small, reduce the incubation time or the amount of DNase I in future reactions.
-
Stopping the Reaction: To stop the reaction, add 1-2 µL of 0.5 M EDTA (pH 8.0) and mix. Heat the reaction to 65-80°C for 10 minutes to inactivate the enzymes.
-
Purification of the Labeled Probe (Optional): Unincorporated biotinylated dNTPs can be removed by ethanol precipitation or by using a spin column designed for DNA purification. For some applications, this purification step is recommended to reduce background.
-
Storage: Store the biotinylated DNA probe at -20°C.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for nick translation with this compound.
| Parameter | Recommended Range/Value | Notes |
| DNA Template | 1-2 µg | Linearized DNA is labeled more efficiently. Purified PCR products are also suitable templates. |
| Reaction Volume | 20-100 µL | Can be scaled up as needed. |
| Incubation Temperature | 15°C | A low temperature helps to control the nicking and polymerization rates. |
| Incubation Time | 90 minutes - 2.5 hours | Can be adjusted to optimize probe size. Longer incubations can increase yield but may result in smaller fragments. |
| This compound/dTTP Ratio | 1:2 to 1:1 | A common ratio is 35% this compound and 65% dTTP. Some protocols suggest a 1:1 ratio. The optimal ratio can depend on the desired labeling density. |
| Optimal Probe Size (for ISH) | 200 - 500 bp | Larger probes can lead to higher background and reduced target accessibility. |
Visualizations
Nick Translation Workflow
References
Application Notes and Protocols: Biotin-16-dUTP for 3'-End Labeling with Terminal Transferase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-16-dUTP is a modified deoxyuridine triphosphate that serves as an efficient substrate for Terminal deoxynucleotidyl Transferase (TdT). TdT is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules. This enzymatic reaction provides a robust and versatile method for the non-radioactive labeling of DNA probes, with applications ranging from the detection of apoptosis to the generation of probes for various hybridization techniques. The 16-atom spacer arm between the biotin molecule and the dUTP facilitates efficient incorporation by TdT and ensures the accessibility of the biotin moiety for subsequent detection with streptavidin-conjugates.[1][2][3]
This document provides detailed protocols for the 3'-end labeling of DNA using this compound and TdT, focusing on the widely used TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay for apoptosis detection and general protocols for labeling oligonucleotides and DNA fragments.
Principle of 3'-End Labeling
The core principle of this technique lies in the enzymatic activity of Terminal deoxynucleotidyl Transferase (TdT). TdT recognizes the 3'-hydroxyl (3'-OH) ends of single- and double-stranded DNA and sequentially adds nucleotides. In the presence of this compound, TdT incorporates this modified nucleotide, effectively attaching a biotin tag to the 3' end of the DNA. The incorporated biotin can then be detected using streptavidin conjugated to a reporter molecule, such as an enzyme (e.g., horseradish peroxidase, alkaline phosphatase) or a fluorophore.
References
detailed protocol for TUNEL assay using Biotin-16-dUTP for apoptosis detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a widely used method for detecting DNA fragmentation, a key hallmark of late-stage apoptosis.[1][2] This technique relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled deoxynucleotides onto the 3'-hydroxyl (3'-OH) ends of fragmented DNA.[1][3] This application note provides a detailed protocol for performing a colorimetric TUNEL assay using Biotin-16-dUTP, a robust method for identifying apoptotic cells in tissue sections and cultured cells.[1]
The principle of this indirect TUNEL method involves a multi-step process. First, TdT catalyzes the addition of this compound to the free 3'-OH ends of DNA fragments within apoptotic cells. Subsequently, streptavidin conjugated to horseradish peroxidase (HRP) is introduced, which binds with high affinity to the biotinylated nucleotides. Finally, the addition of a chromogenic substrate, such as 3,3'-diaminobenzidine (DAB), results in the formation of a dark brown precipitate at the site of DNA fragmentation, allowing for visualization of apoptotic cells under a light microscope.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core principle of the TUNEL assay and the general experimental workflow.
Detailed Experimental Protocol
This protocol is a generalized procedure. It is crucial to optimize parameters such as fixation time, permeabilization conditions, and enzyme concentrations for specific cell types or tissues.
Materials and Reagents:
-
Fixation Buffer: 1%–4% Paraformaldehyde (PFA) in PBS, pH 7.4.
-
Permeabilization Buffer:
-
For cultured cells: 0.2% to 1% Triton X-100 in PBS.
-
For tissue sections: 20 µg/mL Proteinase K in PBS.
-
-
Endogenous Peroxidase Blocking Solution: 3% Hydrogen Peroxide (H₂O₂) in Methanol or PBS.
-
Equilibration Buffer: Provided in most commercial kits, typically contains cacodylate buffer.
-
TdT Reaction Mix (Prepare fresh):
-
Terminal deoxynucleotidyl Transferase (TdT)
-
This compound
-
Reaction Buffer (containing CoCl₂)
-
-
Stop/Wash Buffer: Saline-sodium citrate (SSC) buffer.
-
Blocking Buffer: PBS containing 3% BSA and 20% Bovine Calf Serum.
-
Detection Reagent: Streptavidin-HRP diluted in PBS.
-
Substrate: DAB (3,3'-diaminobenzidine) solution.
-
Counterstain: Gill's Hematoxylin or Methyl Green.
-
Wash Buffer: PBS with 0.1% Tween-20 (PBS-T).
-
Mounting Medium: Xylene-based mounting medium.
-
Positive Control: DNase I (3000 U/mL).
-
Negative Control: Labeling solution without TdT enzyme.
Procedure:
-
Sample Preparation and Fixation:
-
Adherent Cells: Grow cells on glass coverslips. Wash with PBS and fix with 4% PFA for 15-30 minutes at room temperature.
-
Suspension Cells: Wash cells with PBS, centrifuge, and resuspend in 4% PFA for 15-30 minutes.
-
Paraffin-Embedded Tissue Sections: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
-
Permeabilization:
-
Cultured Cells/Frozen Sections: Incubate with 0.2% Triton X-100 in PBS for 30 minutes at room temperature.
-
Paraffin-Embedded Tissue Sections: Perform antigen retrieval if necessary. Digest with Proteinase K (20 µg/mL) for 10-15 minutes at room temperature. Optimization of digestion time is critical.
-
-
Inactivation of Endogenous Peroxidases:
-
Incubate samples in 3% H₂O₂ in PBS or methanol for 10 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse three times with PBS.
-
-
Equilibration:
-
Incubate the samples with Equilibration Buffer for 10 minutes at room temperature. This step primes the DNA for the TdT enzyme.
-
-
TdT Labeling Reaction:
-
Carefully remove the Equilibration Buffer.
-
Add the freshly prepared TdT Reaction Mix (containing TdT enzyme and this compound) to the samples.
-
Incubate for 60-120 minutes at 37°C in a humidified chamber.
-
Negative Control: For one sample, use a reaction mix that omits the TdT enzyme.
-
-
Stop Reaction:
-
Terminate the reaction by incubating the samples in Stop/Wash Buffer for 10 minutes at room temperature.
-
Rinse samples three times with PBS.
-
-
Detection:
-
Incubate the samples with Streptavidin-HRP solution (diluted according to the manufacturer's instructions) for 20-30 minutes at room temperature.
-
Rinse three times with PBS-T for 2 minutes each.
-
-
Visualization:
-
Incubate the samples with the DAB substrate solution until a brown color develops (typically 1-10 minutes). Monitor the color development under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining (Optional):
-
Counterstain with Gill's Hematoxylin for 30 seconds to visualize the nuclei of non-apoptotic cells.
-
"Blue" the hematoxylin by rinsing in running tap water for 5 minutes.
-
-
Dehydration and Mounting:
-
For tissue sections and coverslips, dehydrate through a graded series of ethanol (95%, 100%) and clear in xylene.
-
Mount with a xylene-based mounting medium.
-
-
Analysis:
-
Examine the samples under a light microscope. Apoptotic cells will exhibit dark brown nuclear staining, while non-apoptotic cells will be stained by the counterstain (e.g., blue).
-
Controls for Assay Validation
Proper controls are essential for the correct interpretation of TUNEL assay results.
-
Positive Control: Treat a sample with DNase I (e.g., 3000 U/mL) for 10-15 minutes at room temperature after permeabilization to induce widespread DNA breaks. This should result in strong positive staining in all nuclei.
-
Negative Control: Prepare a sample by omitting the TdT enzyme from the labeling reaction mix. This sample should show no signal and helps to identify non-specific binding of the detection reagents.
Data Presentation: Reagent Concentrations and Incubation Times
The following table summarizes typical concentrations and incubation times for key steps in the TUNEL assay protocol. These values may require optimization for specific experimental conditions.
| Step | Reagent | Concentration/Conditions | Incubation Time | Reference(s) |
| Fixation | Paraformaldehyde (PFA) | 1% - 4% in PBS | 15 - 30 minutes | |
| Permeabilization | Triton X-100 | 0.1% - 1% in PBS | 15 - 30 minutes | |
| Proteinase K | 20 µg/mL | 10 - 15 minutes | ||
| Peroxidase Block | Hydrogen Peroxide (H₂O₂) | 3% in PBS or Methanol | 10 minutes | |
| TdT Labeling | TdT Reaction Mix | Per manufacturer's instructions | 60 - 120 minutes at 37°C | |
| Detection | Streptavidin-HRP | Per manufacturer's instructions | 20 - 30 minutes | |
| Visualization | DAB Substrate | Per manufacturer's instructions | 1 - 10 minutes | |
| Positive Control | DNase I | ~3000 U/mL | 10 - 15 minutes |
Troubleshooting
-
High Background: May be caused by over-fixation, excessive permeabilization, or endogenous peroxidase activity. Ensure adequate peroxidase blocking and optimize fixation/permeabilization times.
-
No Signal in Positive Control: Could indicate inactive TdT enzyme, insufficient permeabilization, or issues with the detection reagents. Verify reagent storage and optimize permeabilization.
-
False Positives: The TUNEL assay is not strictly specific to apoptosis and can also label DNA damage from necrosis or active DNA repair. It is crucial to correlate results with morphological assessment of apoptosis.
-
False Negatives: Under-permeabilization can prevent the TdT enzyme from accessing the DNA breaks. Over-fixation can cross-link the 3'-OH ends, blocking them from the enzyme.
Conclusion
The TUNEL assay using this compound is a powerful and sensitive technique for the in situ detection of apoptosis. By following a carefully optimized protocol and including appropriate controls, researchers can reliably identify apoptotic cells in various biological samples. This information is invaluable for studies in developmental biology, toxicology, and for evaluating the efficacy of therapeutic agents in cancer research and other fields.
References
Application Notes and Protocols for Biotin-16-dUTP In Situ Hybridization (ISH) on Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
In situ hybridization (ISH) is a powerful technique that allows for the precise localization of specific DNA or RNA sequences within the cellular context of tissue samples.[1][2] This method is invaluable for understanding gene expression patterns, identifying viral infections, and characterizing genetic alterations in various diseases, including cancer.[1][3] The use of biotin-16-dUTP-labeled probes offers a sensitive and reliable non-radioactive alternative for ISH. The biotin-labeled probe is detected with high affinity by avidin or streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP), which then generates a localized signal upon addition of a substrate. For low-abundance targets, the signal can be further enhanced using techniques like Tyramide Signal Amplification (TSA), which dramatically increases sensitivity.
These application notes provide a detailed protocol for performing ISH on formalin-fixed, paraffin-embedded (FFPE) tissue sections using this compound labeled probes, including optional steps for signal amplification.
Key Experimental Protocols
I. This compound Probe Labeling
This compound can be incorporated into DNA probes using standard molecular biology techniques such as PCR, nick translation, or random-primed labeling. The following table summarizes a typical PCR-based labeling reaction.
| Reagent | Volume (for 50 µL reaction) | Final Concentration |
| 10X PCR Buffer | 5 µL | 1X |
| 25 mM MgCl₂ | 3 µL | 1.5 mM |
| This compound/dNTP Mix | 5 µL | See Notes |
| Forward Primer (20 µM) | 1 µL | 0.4 µM |
| Reverse Primer (20 µM) | 1 µL | 0.4 µM |
| DNA Polymerase | 1 µL | 1-2.5 units |
| DNA Template | 1 µL | 20-200 ng |
| Nuclease-Free Water | to 50 µL | - |
| To prepare the this compound/dNTP mix, combine dATP, dCTP, and dGTP to a final concentration of 1 mM each, dTTP to 650 µM, and this compound to 350 µM. |
II. In Situ Hybridization Protocol for FFPE Tissue Sections
This protocol outlines the key steps for performing ISH on FFPE tissues.
A. Tissue Preparation
-
Cut FFPE tissue into 4-6 µm sections and mount on adhesive-treated slides.
-
Deparaffinize sections by incubating in two changes of xylene for 5-10 minutes each.
-
Rehydrate the sections through a graded ethanol series (100%, 95%, 80%, 70%) for 1-3 minutes each, followed by a rinse in distilled water.
B. Permeabilization
Proper permeabilization is crucial for probe accessibility. This is typically achieved by enzymatic digestion with Proteinase K. Optimization of concentration and incubation time is critical and tissue-dependent.
| Tissue Type | Proteinase K Concentration | Incubation Time & Temperature |
| General Guideline | 1-20 µg/mL | 5-30 minutes at Room Temperature |
| Skeletal Tissue | Optimization required | - |
| Brain/Spinal Cord | 20 mg/mL stock diluted in bath | 15-25 minutes at 37°C |
It is essential to empirically determine the optimal conditions for each tissue type to avoid under- or over-digestion.
C. Hybridization
-
Apply prehybridization buffer to the sections and incubate for 30-60 minutes at 37-45°C to block non-specific binding sites.
-
Denature the biotinylated probe by heating at 95°C for 5 minutes, then immediately place on ice.
-
Dilute the denatured probe in hybridization buffer. Optimal probe concentration can range from 0.1 to 5 µg/mL. For low-expression targets, concentrations up to 500 ng/mL may be necessary.
-
Apply the diluted probe to the tissue section, cover with a coverslip, and incubate overnight in a humidified chamber at 37-45°C.
D. Post-Hybridization Washes
Stringency washes are critical for removing non-specifically bound probes and reducing background.
| Wash Solution | Temperature | Duration |
| 0.4x SSC | 72°C | 2 minutes |
| 2x SSC, 0.05% Tween-20 | Room Temperature | 30 seconds |
For higher stringency, increase the temperature or decrease the salt concentration of the wash solution.
E. Signal Detection
-
Block endogenous peroxidase activity (if using HRP) by incubating slides in 3% H₂O₂ for 10-15 minutes.
-
Incubate with Streptavidin-HRP or Streptavidin-AP conjugate for 30-60 minutes at room temperature.
-
Wash with buffer (e.g., PBS with 0.1% Tween-20).
-
Apply the appropriate chromogenic substrate (e.g., DAB for HRP, NBT/BCIP for AP) and incubate until the desired color intensity develops (5-30 minutes).
-
Counterstain with a suitable nuclear stain (e.g., hematoxylin), dehydrate, and mount.
F. Optional: Tyramide Signal Amplification (TSA)
For low-abundance targets, TSA can be performed after the Streptavidin-HRP incubation step.
-
Incubate the slide with a solution containing biotinylated tyramine. The HRP catalyzes the deposition of multiple biotin molecules in the vicinity of the probe.
-
Wash thoroughly.
-
Proceed with an additional incubation with Streptavidin-HRP or Streptavidin-AP, followed by substrate addition as described above. This multi-layered approach significantly amplifies the signal.
Experimental Workflow and Signaling Pathway Diagrams
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inadequate tissue permeabilization | Optimize Proteinase K concentration and incubation time. |
| Low probe concentration | Increase probe concentration. | |
| Overly stringent washes | Decrease wash temperature or increase salt concentration. | |
| High Background | Insufficient blocking | Ensure prehybridization step is performed correctly. |
| Probe contains repetitive sequences | Add a suitable blocker (e.g., Cot-1 DNA) during hybridization. | |
| Inadequate washing | Increase stringency of post-hybridization washes. | |
| Damaged Tissue Morphology | Over-digestion with Proteinase K | Reduce enzyme concentration or incubation time. |
By following these detailed protocols and considering the optimization parameters, researchers can successfully employ this compound ISH to obtain high-quality, spatially resolved gene expression data from tissue samples.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Scalable In Situ Hybridization on Tissue Arrays for Validation of Novel Cancer and Tissue-Specific Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Random Primed DNA Labeling with Biotin-16-dUTP and Klenow Fragment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Random primed DNA labeling is a robust and widely used technique for generating highly sensitive non-radioactive DNA probes. This method relies on the annealing of random sequence oligonucleotides (hexamers or nonamers) to a denatured DNA template. The Klenow fragment of E. coli DNA Polymerase I then extends these primers, incorporating labeled deoxynucleoside triphosphates (dNTPs), such as Biotin-16-dUTP, into the newly synthesized DNA strands.[1][2][3][4] The resulting biotin-labeled DNA probes can be used in a variety of molecular biology applications, including Southern blotting, Northern blotting, colony and plaque hybridization, and in situ hybridization (FISH).[5]
The Klenow fragment is ideally suited for this application as it retains the 5'→3' polymerase activity of DNA Polymerase I but lacks the 5'→3' exonuclease activity. Some preparations, known as Klenow fragment, exo-, also lack the 3'→5' proofreading exonuclease activity, which prevents the removal of incorporated modified nucleotides. This compound is a modified deoxyuridine triphosphate that can be efficiently incorporated by DNA polymerases. The biotin moiety serves as a high-affinity tag for detection with streptavidin-enzyme conjugates, offering a safe and sensitive alternative to radioactive labeling.
Quantitative Data Summary
The efficiency of random primed labeling can be influenced by several factors, including the amount of template DNA, the concentration of labeled dNTPs, and the incubation time. The following table summarizes typical quantitative data associated with this labeling method.
| Parameter | Typical Value/Range | Notes | Source(s) |
| Template DNA Amount | 10 ng - 3 µg | Linearized DNA is labeled more efficiently than circular DNA. | |
| Specific Activity | > 1 x 10⁹ dpm/µg (with 32P) | While this is for radioactive labeling, it indicates high efficiency. Non-radioactive methods aim for comparable sensitivity. | |
| Incorporation Rate | 60 - 80% | Can be influenced by the ratio of this compound to dTTP. | |
| This compound:dTTP Ratio | 1:2 (35% this compound) | A common starting point to ensure efficient incorporation without inhibiting the polymerase. | |
| Incubation Time | 1 - 20 hours | Longer incubation times can increase the yield of labeled DNA. | |
| Probe Size | 200 - 500 bp | Random priming typically generates probes in this size range. | |
| Detection Sensitivity | Sub-picogram levels | The sensitivity of detecting target sequences using biotinylated probes. |
Experimental Protocols
Materials and Reagents
-
Template DNA (10 ng - 3 µg, linearized)
-
This compound (e.g., 1 mM solution)
-
dNTP mix (dATP, dCTP, dGTP at 10 mM each)
-
dTTP (10 mM)
-
10x Random Primer Mix (containing random hexamers or nonamers)
-
Klenow Fragment (2-5 U/µL)
-
10x Klenow Reaction Buffer
-
0.5 M EDTA, pH 8.0
-
Nuclease-free water
-
Heating block or thermal cycler
-
Ice
Protocol for Biotin Labeling of DNA
-
Template Denaturation:
-
In a microcentrifuge tube, combine the following:
-
Template DNA (10 ng to 1 µg)
-
Nuclease-free water to a final volume of 15 µL.
-
-
Denature the DNA by heating at 95-100°C for 5-10 minutes.
-
Immediately chill the tube on ice for at least 5 minutes to prevent re-annealing.
-
-
Labeling Reaction Setup:
-
On ice, add the following components to the denatured DNA template:
-
10x Klenow Reaction Buffer: 2.5 µL
-
10x dNTP/Biotin-dUTP Mix: 2.5 µL (Prepare a 10x mix with final concentrations of 1 mM dATP, 1 mM dCTP, 1 mM dGTP, 0.65 mM dTTP, and 0.35 mM this compound)
-
10x Random Primer Mix: 2.5 µL
-
Klenow Fragment (2 U/µL): 1 µL
-
Nuclease-free water to a final volume of 25 µL.
-
-
Mix the components gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1 to 4 hours. Longer incubation times (up to 20 hours) can increase the probe yield.
-
-
Reaction Termination:
-
Stop the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0.
-
Alternatively, the enzyme can be heat-inactivated by incubating at 75°C for 10-20 minutes.
-
-
Probe Purification (Optional):
-
For many applications like Southern and Northern blotting, the unincorporated nucleotides do not need to be removed.
-
If purification is required, use spin column chromatography (e.g., G-50) or ethanol precipitation to remove unincorporated this compound.
-
-
Probe Storage:
-
Store the biotinylated DNA probe at -20°C until use.
-
Visualizations
Experimental Workflow for Random Primed Biotin DNA Labeling
References
- 1. Random Priming: Labeling of Purified DNA Fragments by Extension of Random Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What Methods are Commonly Used to Label the Probes in FISH? - Creative Bioarray [histobiolab.com]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. Nucleic acid detection using non-radioactive labelling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Biotinylated Probes for Electrophoretic Mobility Shift Assay (EMSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Electrophoretic Mobility Shift Assay (EMSA) is a fundamental technique for studying protein-nucleic acid interactions. This method relies on the principle that a protein-nucleic acid complex will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than the free nucleic acid probe.[1][2][3] The use of non-radioactive labels, such as biotin, has become increasingly popular due to safety and stability advantages over traditional radioisotopes.[4][5] Biotinylated probes are detected with high sensitivity using a streptavidin-enzyme conjugate that generates a chemiluminescent or colorimetric signal.
This document provides a detailed protocol for the preparation of biotinylated DNA probes for use in EMSA. The focus is on 3'-end labeling of oligonucleotides using Terminal deoxynucleotidyl Transferase (TdT), a method that localizes the biotin tag to the end of the probe, minimizing potential interference with protein binding.
Experimental Workflow Overview
The preparation of biotinylated probes for EMSA involves several key stages: oligonucleotide design, enzymatic labeling of a single-stranded oligonucleotide with biotin, annealing of the labeled strand with its complementary unlabeled strand to form a double-stranded probe, and optional purification and quality control steps.
Caption: Workflow for Biotinylated EMSA Probe Preparation.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Oligonucleotide Length | 20 - 100 bp | Sufficient length to ensure specific binding. |
| Biotin Label Position | 3' or 5' end | End-labeling is preferred to minimize interference with protein binding. |
| Molar Ratio (Sense:Antisense Oligo) | 1:1 | Ensures complete annealing to form double-stranded probes. |
| TdT Labeling Reaction Incubation | 30 minutes at 37°C | Optimal time for enzymatic addition of biotinylated nucleotides. |
| Annealing Temperature Profile | 95°C for 2-5 min, then slow cooling | Gradual cooling promotes proper hybridization of complementary strands. |
| Probe Storage Temperature | -20°C | For long-term stability of the biotinylated probe. |
| Labeled Probe Concentration for EMSA | 0.1 - 1.0 nM (final) | Optimal concentration may vary depending on the protein-DNA interaction. |
| Unlabeled Competitor Probe Concentration | 10x - 100x molar excess | Used to demonstrate the specificity of the protein-DNA interaction. |
Detailed Experimental Protocols
Protocol 1: 3'-End Biotin Labeling of a Single-Stranded Oligonucleotide
This protocol is based on the enzymatic addition of a biotin-labeled nucleotide to the 3'-hydroxyl end of a single-stranded DNA oligonucleotide using Terminal deoxynucleotidyl Transferase (TdT).
Materials:
-
Single-stranded DNA oligonucleotide (1 µM)
-
5x TdT Reaction Buffer
-
Biotin-11-dUTP (or other biotinylated nucleotide)
-
Terminal deoxynucleotidyl Transferase (TdT)
-
0.5 M EDTA, pH 8.0
-
Nuclease-free water
Procedure:
-
In a microcentrifuge tube, combine the following reagents in the order listed:
-
Nuclease-free water: to a final volume of 25 µL
-
5x TdT Reaction Buffer: 5 µL
-
Single-stranded DNA oligonucleotide (1 µM): 5 pmol (e.g., 5 µL)
-
Biotin-11-dUTP: 0.5 µL
-
Terminal deoxynucleotidyl Transferase (TdT): 1 µL
-
-
Mix the contents gently by pipetting up and down. Do not vortex.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
To stop the reaction, add 2.5 µL of 0.5 M EDTA.
-
The 3'-biotinylated single-stranded oligonucleotide is now ready for annealing. For many applications, removal of unincorporated biotin is not necessary.
Protocol 2: Annealing of Complementary Oligonucleotides to Form a Double-Stranded Probe
Materials:
-
3'-Biotinylated single-stranded oligonucleotide (from Protocol 1)
-
Unlabeled complementary single-stranded oligonucleotide (equimolar concentration)
-
Annealing Buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA)
Procedure:
-
In a microcentrifuge tube, combine an equal molar amount of the 3'-biotinylated oligonucleotide and its unlabeled complementary strand. For example:
-
3'-Biotinylated oligonucleotide: 10 µL
-
Unlabeled complementary oligonucleotide: 10 µL
-
Annealing Buffer: to a final volume of 50 µL
-
-
Heat the mixture to 95°C for 2-5 minutes.
-
Allow the mixture to cool slowly to room temperature. This can be achieved by placing the tube in a heat block and turning it off, or by transferring it to a beaker of hot water and allowing it to cool on the benchtop.
-
The resulting double-stranded biotinylated probe can be stored at -20°C until use.
Protocol 3: Optional Probe Purification
For some sensitive applications, it may be beneficial to remove unincorporated biotin-11-dUTP to reduce background.
Materials:
-
Labeled probe solution
-
5 M Ammonium Acetate
-
100% Ethanol, pre-chilled to -20°C
-
70% Ethanol, pre-chilled to -20°C
Procedure:
-
To the 50 µL labeled and annealed probe solution, add 12.5 µL of 5 M ammonium acetate.
-
Add 125 µL of cold 100% ethanol.
-
Mix well and incubate at -70°C for 1 hour or at -20°C overnight.
-
Centrifuge at 12,000-16,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant without disturbing the pellet.
-
Wash the pellet with 500 µL of cold 70% ethanol and centrifuge at 12,000-16,000 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant and air dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the purified probe in an appropriate volume of nuclease-free water or TE buffer.
Protocol 4: Quality Control - Dot Blot Assay for Labeling Efficiency
A dot blot assay can be used to estimate the efficiency of the biotin labeling reaction.
Materials:
-
Positively charged nylon or nitrocellulose membrane
-
Biotin-labeled probe
-
A series of known concentrations of a biotin-labeled control oligonucleotide
-
Blocking buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Prepare a dilution series of the biotin-labeled control oligonucleotide (e.g., 10, 5, 2.5, 1, 0.5 fmol/µL).
-
Prepare a similar dilution of your experimentally labeled probe.
-
Spot 1-2 µL of each dilution onto the membrane.
-
Allow the spots to dry completely.
-
Crosslink the DNA to the membrane using a UV crosslinker (e.g., 120 mJ/cm² for 30-45 seconds).
-
Block the membrane with blocking buffer for 15-30 minutes.
-
Incubate the membrane with streptavidin-HRP conjugate diluted in blocking buffer for 15-30 minutes.
-
Wash the membrane several times with a wash buffer.
-
Incubate the membrane with a chemiluminescent substrate and visualize the signal using an appropriate imaging system.
-
Compare the signal intensity of your labeled probe to the control standards to estimate the labeling efficiency.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical flow of the EMSA experiment itself, from the binding reaction to the final detection of the protein-DNA complex.
References
- 1. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. licorbio.com [licorbio.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]
Application Notes and Protocols for Incorporating Biotin-16-dUTP in Reverse Transcription Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biotinylated complementary DNA (cDNA) through reverse transcription is a cornerstone technique in molecular biology, enabling a wide range of applications from gene expression analysis to the preparation of probes for microarrays and in situ hybridization. The incorporation of Biotin-16-dUTP, a modified deoxyuridine triphosphate, into the nascent cDNA strand provides a non-radioactive tag that can be readily detected with high sensitivity and specificity using streptavidin-based systems.
This document provides detailed protocols and application notes for the successful incorporation of this compound in reverse transcription reactions. It includes information on the principles of the reaction, optimized protocols, data presentation for expected outcomes, and a comprehensive troubleshooting guide.
Principle of this compound Incorporation in Reverse Transcription
Reverse transcription is the process of synthesizing a single-stranded DNA molecule from an RNA template, catalyzed by a reverse transcriptase enzyme.[1] this compound can be used as a substrate by reverse transcriptases, where it is incorporated into the growing cDNA strand in place of deoxythymidine triphosphate (dTTP).[2] The biotin moiety is attached to the dUTP via a 16-atom spacer arm, which minimizes steric hindrance and ensures efficient recognition and binding by streptavidin conjugates for subsequent detection or purification.[3]
The overall workflow involves the annealing of a primer (oligo(dT), random hexamers, or gene-specific primers) to the RNA template, followed by the extension of the primer by the reverse transcriptase in the presence of a dNTP mix containing this compound. The resulting biotinylated cDNA can then be purified and used in various downstream applications.
Experimental Protocols
Materials
-
RNA Template: High-quality, intact total RNA or mRNA (10 ng to 5 µg)
-
Reverse Transcriptase: M-MuLV Reverse Transcriptase or equivalent (200 U/µL)
-
This compound: 1 mM solution
-
dNTP Mix: 10 mM each of dATP, dCTP, dGTP
-
dTTP: 10 mM solution
-
Primers:
-
Oligo(dT) primers (50 µM)
-
Random hexamers (50 µM)
-
Gene-specific primers (10 µM)
-
-
5X Reaction Buffer: Supplied with the reverse transcriptase
-
RNase Inhibitor: 40 U/µL
-
Nuclease-free water
-
For Purification (Optional): Streptavidin-coated magnetic beads
Recommended this compound to dTTP Ratios
The ratio of this compound to dTTP is a critical parameter that influences both the labeling efficiency and the yield of the reverse transcription reaction. A higher incorporation of biotin may lead to a decrease in the overall cDNA yield due to the steric hindrance of the bulky biotin molecule affecting the processivity of the reverse transcriptase.[4] The optimal ratio should be determined empirically for each specific application.
| This compound:dTTP Ratio | Final Concentration (in 20 µL reaction) | Application Notes |
| 1:2 | 0.17 mM this compound / 0.33 mM dTTP | A good starting point for most applications, balancing labeling efficiency and cDNA yield. |
| 1:1 | 0.25 mM this compound / 0.25 mM dTTP | Recommended for applications requiring a higher density of biotin labels, such as in situ hybridization probes.[1] May result in a slightly lower cDNA yield. |
| 1:3 | 0.125 mM this compound / 0.375 mM dTTP | Suitable for generating longer cDNA transcripts where a lower density of biotin is acceptable. |
| 35:65 | 0.175 mM this compound / 0.325 mM dTTP | A ratio often recommended for random primed labeling of DNA, which can be adapted for reverse transcription. |
Protocol for Biotinylated cDNA Synthesis
This protocol is for a standard 20 µL reverse transcription reaction.
-
RNA-Primer Mix Preparation: In a sterile, nuclease-free microcentrifuge tube, combine the following on ice:
Component Volume Final Concentration RNA Template X µL (up to 5 µg) As needed Primer(s) 1 µL 2.5 µM (Oligo(dT)/Random Hexamers) or 0.5 µM (GSP) | Nuclease-free water | to 13 µL | |
-
Denaturation and Annealing: Mix gently and centrifuge briefly. Incubate at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.
-
Master Mix Preparation: In a separate tube, prepare the following master mix on ice. The volumes are for a single reaction.
Component Volume Final Concentration 5X Reaction Buffer 4 µL 1X dNTP Mix (10 mM each dATP, dCTP, dGTP) 1 µL 0.5 mM each dTTP (10 mM) See table below See table below This compound (1 mM) See table below See table below RNase Inhibitor (40 U/µL) 0.5 µL 20 units Reverse Transcriptase (200 U/µL) 1 µL 200 units | Nuclease-free water | to 7 µL | |
dNTP Mix for different this compound:dTTP Ratios (per 20 µL reaction):
Ratio Volume dTTP (10 mM) Volume this compound (1 mM) 1:2 0.66 µL 0.34 µL 1:1 0.5 µL 0.5 µL 1:3 0.75 µL 0.25 µL -
Reverse Transcription Reaction: Add 7 µL of the Master Mix to the RNA-primer mix. Mix gently by pipetting up and down and centrifuge briefly.
-
Incubation: Incubate the reaction at 42°C for 50-60 minutes. For gene-specific primers, an incubation temperature of 50-55°C may improve specificity.
-
Enzyme Inactivation: Terminate the reaction by heating at 70°C for 15 minutes.
-
Storage: The biotinylated cDNA can be stored at -20°C for short-term storage or -80°C for long-term storage.
Purification of Biotinylated cDNA
Purification of the biotinylated cDNA is recommended to remove unincorporated this compound, primers, and enzymes, which can interfere with downstream applications. Affinity purification using streptavidin-coated magnetic beads is a highly effective method.
-
Bead Preparation: Resuspend the streptavidin magnetic beads in the vial. Transfer 50 µL of the bead suspension to a new microcentrifuge tube.
-
Washing: Place the tube on a magnetic stand to capture the beads. Remove the supernatant. Wash the beads twice with 200 µL of 1X Binding and Wash Buffer (e.g., 5 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 1 M NaCl).
-
Binding: Resuspend the washed beads in 100 µL of 1X Binding and Wash Buffer. Add the 20 µL reverse transcription reaction to the bead suspension.
-
Incubation: Incubate at room temperature for 15-30 minutes with gentle rotation to allow the biotinylated cDNA to bind to the beads.
-
Washing: Place the tube on the magnetic stand and discard the supernatant. Wash the beads three times with 200 µL of 1X Binding and Wash Buffer.
-
Elution (Optional): To elute the cDNA, resuspend the beads in 20-50 µL of nuclease-free water and heat at 70°C for 5 minutes. Place the tube on the magnetic stand and transfer the supernatant containing the purified biotinylated cDNA to a new tube. Note that the binding of biotin to streptavidin is very strong, and elution may be inefficient. For many applications, the biotinylated cDNA can be used while still bound to the beads.
Data Presentation and Expected Results
The yield of biotinylated cDNA can vary significantly depending on the quality and quantity of the input RNA, the choice of reverse transcriptase, and the ratio of this compound to dTTP. While specific quantitative yields are highly variable, the following table provides a general guide to the expected outcomes and methods for assessing the labeling efficiency.
| Parameter | Method of Assessment | Expected Outcome |
| cDNA Yield | Fluorometric quantification (e.g., Qubit) with a DNA-specific dye. | Yields can range from tens to hundreds of nanograms from 1 µg of total RNA. The yield may be lower than that of a standard reverse transcription reaction due to the incorporation of the modified nucleotide. |
| Labeling Efficiency | Dot blot analysis with streptavidin-HRP and a chemiluminescent substrate. | A positive signal on the dot blot confirms the incorporation of biotin. The intensity of the signal can be compared to a biotinylated control DNA to estimate the labeling density. |
| cDNA Size | Agarose gel electrophoresis followed by Southern blotting and detection with streptavidin-HRP. | A smear representing a population of cDNA molecules of various sizes should be visible. The size distribution should be consistent with the expected transcript sizes. |
| Comparison with Other Labels | Side-by-side labeling reactions with different non-radioactive dNTPs (e.g., DIG-dUTP). | Biotin-streptavidin detection is generally considered one of the most sensitive non-radioactive methods. The signal-to-noise ratio is typically high. |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no cDNA yield | Poor quality or low quantity of RNA template. | Assess RNA integrity using gel electrophoresis (distinct ribosomal RNA bands) or a bioanalyzer. Use a high-quality RNA purification method. Increase the amount of input RNA. |
| Presence of inhibitors in the RNA preparation (e.g., ethanol, salts, guanidinium). | Re-precipitate the RNA with ethanol, ensuring the pellet is washed with 70% ethanol. Diluting the RNA template may reduce the concentration of inhibitors. | |
| Suboptimal this compound:dTTP ratio. | Empirically test different ratios (e.g., 1:2, 1:1, 1:3) to find the optimal balance between labeling and yield for your specific application. | |
| Inefficient reverse transcriptase. | Use a reverse transcriptase known to be efficient with modified nucleotides. Ensure the enzyme has been stored correctly and has not been inactivated. | |
| Short, truncated cDNA products | RNA degradation. | Use fresh, high-quality RNA. Include an RNase inhibitor in the reaction. |
| Secondary structures in the RNA template. | Increase the reaction temperature to 50-55°C (if using a thermostable reverse transcriptase). Denature the RNA at a higher temperature (e.g., 70°C) before adding the master mix. | |
| High background in downstream applications | Unincorporated this compound. | Purify the biotinylated cDNA using streptavidin beads or a suitable column purification kit to remove unincorporated nucleotides. |
| Non-specific binding of streptavidin conjugates. | Ensure adequate blocking steps are included in your downstream detection protocol (e.g., using a blocking buffer containing BSA or non-fat dry milk). | |
| Inconsistent labeling | Inaccurate pipetting of dNTPs. | Prepare a master mix of the dNTPs, including this compound and dTTP, to ensure consistent ratios across reactions. |
| Incomplete mixing of reaction components. | Gently vortex and briefly centrifuge the reaction tubes after adding all components. |
Conclusion
The incorporation of this compound into reverse transcription reactions is a reliable and versatile method for generating non-radioactively labeled cDNA. By carefully optimizing the reaction conditions, particularly the ratio of this compound to dTTP, researchers can achieve a balance between high labeling efficiency and sufficient cDNA yield for a wide array of downstream applications. The protocols and troubleshooting guide provided in this document serve as a comprehensive resource for the successful implementation of this valuable technique in research and development settings.
References
- 1. This compound, (Desthio)Biotinylated Nucleotides for RNA Labeling - Jena Bioscience [jenabioscience.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Thermal effects on reverse transcription: improvement of accuracy and processivity in cDNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Biotin-16-dUTP in Microarray Analysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Biotin-16-dUTP is a versatile, non-radioactive labeling reagent crucial for a variety of applications in molecular biology, particularly in the context of microarray analysis. Its stable bond with uridine triphosphate allows for its incorporation into DNA and RNA probes, which can then be detected with high sensitivity and specificity using streptavidin-conjugated enzymes or fluorophores. This document provides detailed application notes and protocols for the use of this compound in microarray analysis and related techniques.
Core Applications
This compound is widely employed in the following key applications:
-
DNA Probe Labeling for Microarray Hybridization: Biotin-labeled DNA probes are synthesized for hybridization to microarrays to analyze gene expression, single nucleotide polymorphisms (SNPs), and comparative genomic hybridization (CGH).
-
Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay: For the detection and quantification of apoptosis by labeling the 3'-hydroxyl ends of DNA fragments.
-
In Situ Hybridization (ISH): To detect specific DNA or RNA sequences within a cellular or tissue context.
Data Presentation: Quantitative Insights into this compound Labeling
While direct, comprehensive comparative data tables for various this compound applications are not always readily available in published literature, the following tables summarize key quantitative and qualitative aspects to guide experimental design.
Table 1: Recommended Ratios of this compound to dTTP for Various Labeling Methods
| Labeling Method | Recommended this compound:dTTP Ratio | Expected Outcome | Reference |
| Random Primed Labeling | 35% this compound / 65% dTTP | Efficient incorporation for generating probes for Southern and Northern blots, and microarrays.[1] | [1] |
| PCR Labeling | 50% this compound / 50% dTTP | Optimal balance between labeling efficiency and PCR product yield.[2] | [2] |
| Nick Translation | 35% this compound / 65% dTTP | Generation of uniformly labeled probes for various hybridization techniques.[1] |
Table 2: Performance Characteristics of Biotin-Based Detection in Microarray Analysis
| Performance Metric | Observation | Implication for Experimental Design | Reference |
| Signal Intensity | Labeling with three biotins can increase average signal intensity by up to 30% compared to a single biotin. | For low-abundance targets, using a multi-biotin labeling strategy can enhance detection sensitivity. | |
| Sensitivity | Biotin-based detection with enzymatic amplification (e.g., HRP, AP) can detect target sequences in the picogram range. | This high sensitivity is advantageous for detecting low-copy-number genes or transcripts. | |
| Signal-to-Noise Ratio | Generally high due to the specificity of the biotin-streptavidin interaction and the potential for signal amplification, though background can increase with multi-biotin systems. | Optimization of blocking steps and washing conditions is critical to minimize non-specific binding and background noise. | |
| Reproducibility | High reproducibility can be achieved with standardized protocols. | Consistent experimental conditions are key to obtaining reliable and reproducible microarray data. | |
| Comparison to Fluorescent Dyes | Biotin labeling with enzymatic detection offers significant signal amplification, which can be an advantage over direct fluorescent labeling for certain applications. However, direct fluorescent labeling avoids the extra steps of secondary detection. | The choice between biotin and fluorescent dyes depends on the specific requirements for sensitivity, workflow complexity, and cost. |
Experimental Protocols
I. DNA Probe Labeling for Microarray Hybridization using Random Priming
This protocol describes the generation of biotinylated DNA probes from a DNA template for use in microarray hybridization experiments.
Materials:
-
This compound (1 mM solution)
-
dNTP mix (without dTTP) (10 mM each of dATP, dCTP, dGTP)
-
dTTP (10 mM)
-
Random Hexamers (10x)
-
Klenow Fragment (exo-)
-
DNA template (100 ng - 1 µg)
-
Nuclease-free water
-
DNA purification columns
Protocol:
-
Prepare the Labeling Mix: In a sterile microcentrifuge tube, prepare the labeling mix with a this compound:dTTP ratio of 35:65. For a 10x labeling mix, combine:
-
10 µl of 10 mM dATP
-
10 µl of 10 mM dCTP
-
10 µl of 10 mM dGTP
-
6.5 µl of 10 mM dTTP
-
35 µl of 1 mM this compound
-
28.5 µl of nuclease-free water
-
-
Denature the DNA Template: Combine the following in a sterile microcentrifuge tube:
-
1 µg of DNA template
-
5 µl of 10x Random Hexamers
-
Nuclease-free water to a final volume of 40 µl Heat the mixture at 95°C for 5 minutes, then immediately place on ice for 5 minutes.
-
-
Labeling Reaction: To the denatured DNA, add:
-
5 µl of the 10x labeling mix
-
1 µl of Klenow Fragment (exo-) (5 U/µl)
-
4 µl of nuclease-free water Mix gently and incubate at 37°C for 2 hours.
-
-
Stop the Reaction: Add 5 µl of 0.5 M EDTA (pH 8.0) to stop the reaction.
-
Purify the Labeled Probe: Purify the biotinylated DNA probe using a DNA purification column according to the manufacturer's instructions. Elute the probe in nuclease-free water.
-
Quantify the Probe: Measure the concentration and labeling efficiency of the purified probe using a spectrophotometer or a fluorometer with a biotin-specific quantification kit.
II. TUNEL Assay for Apoptosis Detection in Tissue Sections
This protocol provides a method for detecting DNA fragmentation associated with apoptosis in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene and ethanol series for deparaffinization and rehydration
-
Proteinase K (20 µg/ml)
-
Terminal deoxynucleotidyl Transferase (TdT)
-
TdT Reaction Buffer
-
This compound (1 mM)
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 minute).
-
Immerse in 70% ethanol (1 minute).
-
Rinse in distilled water.
-
-
Permeabilization: Incubate slides with Proteinase K (20 µg/ml) for 15 minutes at room temperature. Rinse with PBS.
-
TdT Labeling Reaction:
-
Prepare the TdT reaction mix:
-
45 µl TdT Reaction Buffer
-
1 µl this compound (1 mM)
-
1 µl TdT enzyme (25 U/µl)
-
3 µl nuclease-free water
-
-
Apply the reaction mix to the tissue sections and incubate in a humidified chamber at 37°C for 1 hour.
-
-
Stop Reaction: Rinse the slides with stop/wash buffer (e.g., 2x SSC) for 15 minutes at room temperature.
-
Detection:
-
Incubate with Streptavidin-HRP conjugate (diluted according to manufacturer's instructions) for 30 minutes at room temperature.
-
Rinse with PBS.
-
-
Visualization:
-
Apply DAB substrate and incubate until a brown color develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through an ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for this compound DNA probe labeling for microarray analysis.
Caption: Principle of the TUNEL assay using this compound for apoptosis detection.
Caption: Signal amplification pathway in biotin-based detection systems.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal with Biotin-16-dUTP Labeled Probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity with Biotin-16-dUTP labeled probes in applications such as in situ hybridization (ISH), fluorescence in situ hybridization (FISH), and blotting techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of weak or no signal when using this compound labeled probes?
Weak or absent signals can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Inefficient Probe Labeling: Low incorporation of this compound into the probe.
-
Poor Probe Quality: Degradation of the probe due to improper storage or handling.[1]
-
Suboptimal Hybridization Conditions: Incorrect temperature, time, or probe concentration during hybridization.[2]
-
Issues with Target Accessibility: Inadequate permeabilization or denaturation of the sample, preventing the probe from reaching its target sequence.[2][3]
-
Ineffective Signal Detection: Problems with the streptavidin-enzyme conjugate or substrate, or insufficient signal amplification.[4]
-
Improper Sample Preparation and Fixation: Over-fixation of tissues can mask the target nucleic acids.
Q2: How can I assess the labeling efficiency of my this compound probe?
You can check the efficiency of biotin labeling using a simple dot blot assay or by observing a mobility shift on an agarose gel. Biotinylated DNA fragments will migrate slower than their non-biotinylated counterparts. The absence of a band at the position of the unlabeled fragment is a good indicator of quantitative labeling.
Q3: What is the optimal storage condition for this compound and labeled probes?
This compound should be stored at -15 to -25°C. Labeled probes can also be stored at -15 to -25°C in aliquots to avoid repeated freeze-thaw cycles. Some sources suggest that once a probe is thawed, it can be stored in the fridge for several months without refreezing.
Q4: Can the linker arm length of the biotinylated dUTP affect my signal?
Yes, the length of the spacer arm between biotin and dUTP can influence both labeling efficiency and signal detection. A shorter linker may lead to more efficient incorporation by DNA polymerases, while a longer linker can facilitate better interaction between biotin and streptavidin. This compound provides a 16-atom linker, which is generally a good balance for many applications.
Troubleshooting Guides
Below are detailed troubleshooting guides for common issues leading to low signal.
Problem 1: Weak or No Signal
This is the most frequent issue encountered. Follow this step-by-step guide to identify and resolve the problem.
Caption: Troubleshooting workflow for weak or no signal.
| Possible Cause | Recommended Solution |
| Inefficient Probe Labeling | Verify the ratio of this compound to dTTP in the labeling reaction. A common starting point is a 1:2 ratio of this compound to dTTP. For PCR labeling, a 50% substitution of this compound for dTTP is often optimal. Check the integrity of the DNA template and ensure it is linear, as this is labeled more efficiently. Confirm the activity of the polymerase used for labeling. Do not use a high-fidelity DNA polymerase that may remove the biotinylated nucleotides. |
| Poor Probe Quality | Store this compound at -20°C and avoid multiple freeze-thaw cycles. After labeling, store probes in aliquots at -20°C. |
| Suboptimal Hybridization | Optimize probe concentration. Higher concentrations may be needed. Increase hybridization time, for example, up to 16 hours (overnight). Ensure the hybridization temperature is optimal for your probe and target. |
| Target Inaccessibility | Optimize the permeabilization step (e.g., with Triton X-100, Tween-20, or proteinase K) to allow the probe to access the target nucleic acids. Ensure complete denaturation of the target DNA/RNA. Avoid over-fixation of the sample. |
| Ineffective Signal Detection | Check the expiration dates of the streptavidin-HRP/AP conjugate and the substrate. Confirm enzyme activity by mixing a drop of the conjugate with the substrate; a color change should be observed. Ensure the correct conjugate is used for the biotin label (e.g., anti-biotin or streptavidin). |
| Insufficient Signal Amplification | Consider using a signal amplification technique. Tyramide Signal Amplification (TSA) can increase detection sensitivity up to 100-fold compared to conventional avidin-biotin complex (ABC) methods. Multi-step detection protocols have been shown to be more sensitive than single-step methods. |
Problem 2: High Background
High background can obscure specific signals. Here are common causes and solutions.
Caption: Troubleshooting workflow for high background.
| Possible Cause | Recommended Solution |
| Endogenous Biotin | Tissues like the liver and kidney have high levels of endogenous biotin, which can cause background staining. Perform an endogenous biotin block after the blocking step and before adding the primary antibody. For tissues with very high endogenous biotin, consider using a non-biotin-based detection system. |
| Inadequate Blocking | Increase the blocking time or the concentration of the blocking reagent. Ensure that the blocking solution does not contain potential sources of biotin, such as nonfat dry milk. |
| Excessive Probe Concentration | High probe concentrations can lead to non-specific binding. Titrate the probe to find the optimal concentration that gives a good signal-to-noise ratio. |
| Insufficient Washing | Increase the stringency of the post-hybridization washes by increasing the temperature or decreasing the salt concentration. Also, increase the duration or number of washes. |
| Repetitive Sequences | If your probe contains repetitive sequences (e.g., Alu), it can cause non-specific binding. Add a competitor DNA like Cot-1 DNA to the hybridization buffer. |
| Endogenous Peroxidase Activity | If using an HRP-based detection system, endogenous peroxidases in the tissue can cause background. Quench endogenous peroxidase activity with a 3% H2O2 solution before the blocking step. |
Experimental Protocols
Protocol 1: Random Primed DNA Labeling with this compound
This protocol is adapted for labeling 10 ng to 3 µg of linear DNA.
Materials:
-
Linearized DNA template (10 ng - 3 µg)
-
This compound (1 mM solution)
-
dNTP mixture (10x): 1 mM dATP, 1 mM dCTP, 1 mM dGTP, 0.65 mM dTTP
-
Hexanucleotide Mix (10x)
-
Klenow Fragment, exo- (5-10 U/µL)
-
Reaction Buffer (10x) for Klenow
-
Nuclease-free water
-
0.2 M EDTA, pH 8.0
Procedure:
-
In a microcentrifuge tube, combine the following:
-
Linearized DNA: 10 ng - 3 µg
-
Nuclease-free water: to a final volume of 15 µL
-
-
Denature the DNA by heating in a boiling water bath for 10 minutes, then immediately chill on ice.
-
On ice, add the following reagents in order:
-
10x Reaction Buffer: 2 µL
-
10x dNTP/Biotin-16-dUTP mix (see table below): 2 µL
-
10x Hexanucleotide Mix: 2 µL
-
Klenow Fragment: 1 µL
-
-
Mix gently and centrifuge briefly.
-
Incubate at 37°C for at least 60 minutes. Longer incubation times (up to 20 hours) can increase the yield of labeled DNA.
-
Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).
-
The labeled probe is now ready for use or can be stored at -20°C.
Preparation of 10x dNTP/Biotin-16-dUTP Mix:
| Reagent | Volume for 100 µL | Final Concentration (in 10x mix) |
| 10 mM dATP | 10 µL | 1 mM |
| 10 mM dCTP | 10 µL | 1 mM |
| 10 mM dGTP | 10 µL | 1 mM |
| 10 mM dTTP | 6.5 µL | 0.65 mM |
| 1 mM this compound | 35 µL | 0.35 mM |
| Nuclease-free water | 18.5 µL | - |
Protocol 2: Signal Amplification using Streptavidin-HRP and Tyramide (TSA)
This is a general protocol for tyramide signal amplification.
Materials:
-
Biotinylated probe hybridized to the sample
-
Streptavidin-HRP conjugate
-
Biotin-Tyramide or fluorescently labeled Tyramide
-
Amplification Buffer
-
Hydrogen Peroxide (H₂O₂)
-
Wash Buffers (e.g., PBST)
Procedure:
-
After post-hybridization washes, block the sample with an appropriate blocking buffer for 30-60 minutes.
-
Incubate with Streptavidin-HRP conjugate (diluted in blocking buffer) for 30-60 minutes at room temperature.
-
Wash the sample 3 times with wash buffer for 5 minutes each.
-
Prepare the tyramide working solution by diluting the tyramide substrate and hydrogen peroxide in the amplification buffer according to the manufacturer's instructions.
-
Incubate the sample with the tyramide working solution for 5-10 minutes.
-
Wash the sample 3 times with wash buffer for 5 minutes each.
-
If using a fluorescently labeled tyramide, proceed with mounting and imaging. If using biotin-tyramide, proceed with detection using a fluorescently labeled streptavidin or another layer of amplification.
Caption: Pathway of Tyramide Signal Amplification (TSA).
Quantitative Data Summary
Table 1: Recommended Ratios for this compound in Labeling Reactions
| Labeling Method | This compound : dTTP Ratio | Reference |
| Random Primed Labeling | 35% this compound (1:1.86 ratio to dTTP) | |
| PCR Labeling | 50% this compound (1:1 ratio to dTTP) | |
| Nick Translation | 35% this compound (1:1.86 ratio to dTTP) |
Table 2: General Incubation Times for Key Steps
| Experimental Step | Recommended Incubation Time | Notes |
| Probe Labeling (Random Primed) | 60 minutes to 20 hours | Longer times can increase yield. |
| Hybridization | 2 to 16 hours (overnight) | Optimization is often required. |
| Streptavidin-HRP Incubation | 30 to 60 minutes | |
| Tyramide Reaction (TSA) | 5 to 10 minutes |
References
Technical Support Center: Reducing High Background in Biotin-Streptavidin Detection Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in biotin-streptavidin detection assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background in biotin-streptavidin assays?
High background in biotin-streptavidin assays can stem from several sources. One common cause is the presence of endogenous biotin in samples, particularly in tissues like the liver and kidney.[1][2] Non-specific binding of streptavidin or antibodies to the membrane or plate, insufficient blocking, and inadequate washing are also frequent culprits.[3] Additionally, the concentration of reagents, such as the primary and secondary antibodies or the streptavidin conjugate, can be too high, leading to increased background.
Q2: How can I determine if endogenous biotin is causing high background in my samples?
To check for the presence of endogenous biotin, you can run a control experiment where the primary antibody is omitted. If you still observe staining after incubating the sample with the streptavidin- HRP conjugate and substrate, it is likely due to endogenous biotin.[1] Tissues such as the kidney, liver, and spleen are known to have high levels of endogenous biotin.[1]
Q3: What is the most effective way to block endogenous biotin?
A two-step blocking procedure is highly effective. First, incubate the sample with an excess of unlabeled streptavidin or avidin to bind to all endogenous biotin. After a thorough wash, incubate the sample with free biotin to saturate the remaining biotin-binding sites on the streptavidin/avidin molecules. This prevents the blocking streptavidin from binding to your biotinylated detection reagents.
Q4: My background is still high after blocking for endogenous biotin. What else could be the problem?
If endogenous biotin has been ruled out, consider the following:
-
Insufficient Blocking: The blocking buffer may not be optimal for your system, or the incubation time may be too short. Try a different blocking agent or increase the blocking time.
-
Non-Specific Antibody Binding: The primary or secondary antibody concentration may be too high. Titrate your antibodies to determine the optimal concentration that provides a good signal with low background.
-
Non-Specific Streptavidin Binding: Streptavidin can sometimes bind non-specifically. Ensure your blocking buffer is effective and that you are using a high-quality streptavidin conjugate.
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound reagents, leading to high background. Increase the number and duration of your wash steps. The addition of a detergent like Tween-20 to the wash buffer can also help.
Q5: Which blocking buffer should I use?
The choice of blocking buffer can significantly impact background levels. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein. For biotin-streptavidin systems, it is generally recommended to avoid non-fat dry milk as it contains endogenous biotin. BSA is a good alternative. For phospho-specific antibodies, BSA is preferred over milk, as milk contains the phosphoprotein casein which can lead to non-specific binding. Commercial protein-free blocking buffers are also available and can be effective in reducing background.
Data Presentation: Comparison of Blocking Agents
| Blocking Agent | Concentration | Advantages | Disadvantages | Best For |
| Bovine Serum Albumin (BSA) | 1-5% | Single purified protein, good for phospho-specific antibodies, suitable for biotin-streptavidin systems. | More expensive than milk. | Phospho-protein detection, biotin-streptavidin based assays. |
| Non-Fat Dry Milk | 1-5% | Inexpensive and readily available. | Contains endogenous biotin and phosphoproteins (casein), which can interfere with biotin-streptavidin systems and phospho-specific antibodies respectively. | General western blotting when not using biotin-streptavidin detection or probing for phosphoproteins. |
| Casein | 1-3% | Effective at blocking non-specific binding, often more effective than BSA in ELISA. | Can interfere with some antibody-antigen interactions. | ELISA and Western blotting. |
| Normal Serum | 5-10% | Can be very effective at reducing background from non-specific antibody binding. | Must be from the same species as the secondary antibody was raised in to avoid cross-reactivity. | Immunohistochemistry (IHC). |
| Commercial/Protein-Free Blockers | Varies | Chemically defined, reduce the risk of cross-reactivity with protein-based probes. | Can be more expensive. | Assays with persistent background issues or when using protein-based probes that may cross-react with protein blockers. |
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking
This protocol is designed to block endogenous biotin in tissue sections or cells before the application of biotinylated antibodies.
Materials:
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Unlabeled Streptavidin or Avidin Solution (0.1 mg/mL in Wash Buffer)
-
Biotin Solution (0.5 mg/mL in Wash Buffer)
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Protein-based blocker (e.g., 3% BSA in PBS)
Procedure:
-
Perform initial sample preparation as required for your assay (e.g., deparaffinization, rehydration, antigen retrieval).
-
Block for non-specific protein binding by incubating the sample with a protein-based blocker for at least 1 hour at room temperature.
-
Wash the sample three times with Wash Buffer for 5 minutes each.
-
Incubate the sample with the Unlabeled Streptavidin or Avidin Solution for 15 minutes at room temperature.
-
Wash the sample three times with Wash Buffer for 10 minutes each.
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Incubate the sample with the Biotin Solution for 30-60 minutes at room temperature.
-
Wash the sample three times with Wash Buffer for 10 minutes each.
-
Proceed with your standard staining protocol, starting with the incubation of the biotinylated primary or secondary antibody.
Protocol 2: General ELISA with Streptavidin-Biotin Detection - High Background Troubleshooting
This protocol outlines a standard sandwich ELISA procedure with an emphasis on steps critical for minimizing background.
Materials:
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Capture Antibody
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Sample and Standards
-
Biotinylated Detection Antibody
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Streptavidin-HRP Conjugate
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
Procedure:
-
Coat a 96-well plate with the capture antibody diluted in Coating Buffer. Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the plate by adding at least 300 µL/well of Blocking Buffer and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add samples and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three to five times with Wash Buffer, ensuring to remove all residual liquid after the final wash.
-
Add the biotinylated detection antibody diluted in Blocking Buffer and incubate for 1-2 hours at room temperature.
-
Wash the plate three to five times with Wash Buffer.
-
Add the Streptavidin-HRP conjugate, diluted in Blocking Buffer (it is crucial to titrate the Streptavidin-HRP to find the optimal dilution that minimizes background). Incubate for 30-60 minutes at room temperature.
-
Wash the plate five to seven times with Wash Buffer. This is a critical step for reducing background.
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Add TMB Substrate and incubate in the dark until sufficient color develops.
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Stop the reaction by adding Stop Solution.
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Read the absorbance at the appropriate wavelength.
Visualizations
Caption: Troubleshooting workflow for high background.
Caption: Mechanism of endogenous biotin blocking.
Caption: Relationship between causes and solutions.
References
- 1. Detection of endogenous biotin in various tissues: novel functions in the hippocampus and implications for its use in avidin-biotin technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods to Block Endogenous Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Biotin-16-dUTP to dTTP Ratio for Efficient PCR Labeling
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the Biotin-16-dUTP to dTTP ratio for efficient PCR labeling. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting ratio of this compound to dTTP for PCR labeling?
A1: A common starting point for optimizing the this compound to dTTP ratio is a 1:1 molar ratio, which corresponds to a 50% substitution of dTTP with this compound.[1][2][3] Many commercially available kits and protocols recommend this ratio as it typically provides a good balance between labeling efficiency and PCR product yield.[1] Some protocols suggest a ratio of 1:2 (this compound:dTTP), or 35% this compound to 65% dTTP, as another effective starting point.[4]
Q2: How does altering the this compound:dTTP ratio affect the PCR reaction?
A2: Increasing the proportion of this compound can enhance the labeling density of your PCR product, which may improve signal intensity in downstream applications. However, Taq DNA polymerase incorporates biotinylated dUTPs less efficiently than natural dNTPs. Therefore, excessively high ratios of this compound to dTTP can lead to a decrease in the overall yield of the PCR product. It is crucial to find the optimal balance for your specific application.
Q3: Can I completely replace dTTP with this compound?
A3: Complete substitution of dTTP with this compound is generally not recommended as it often leads to complete inhibition of the PCR reaction and no product formation. The bulky biotin molecule can cause steric hindrance, impeding the polymerase's processivity.
Q4: What factors should I consider when optimizing the this compound:dTTP ratio?
A4: The optimal ratio can depend on several factors, including:
-
Amplicon length: Shorter amplicons may tolerate higher ratios of this compound.
-
DNA polymerase used: Different polymerases have varying efficiencies for incorporating modified nucleotides. Standard Taq polymerase is commonly used. High-fidelity proofreading polymerases may be inhibited by or even remove the biotinylated nucleotide.
-
Downstream application: The required signal strength for your detection method will influence the necessary labeling density.
-
Template DNA quality and quantity: Suboptimal template may require more favorable PCR conditions, including a lower percentage of modified dUTPs.
Q5: How can I assess the efficiency of biotin labeling?
A5: The incorporation of biotin can be indirectly assessed by a shift in the mobility of the PCR product on an agarose gel. Biotinylated DNA will migrate slower than the unlabeled counterpart. For a more direct assessment, a dot blot can be performed where the labeled probe is spotted onto a membrane and detected using a streptavidin-enzyme conjugate.
Troubleshooting Guide
This guide addresses common problems encountered during PCR labeling with this compound.
Problem 1: Low or No PCR Product Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal this compound:dTTP Ratio | Decrease the percentage of this compound. Start with a 1:2 or 1:3 ratio (this compound:dTTP) and incrementally increase. |
| Inappropriate Annealing Temperature | Optimize the annealing temperature using a gradient PCR. |
| Incorrect MgCl₂ Concentration | Titrate the MgCl₂ concentration, as optimal levels can vary between 1.5 and 3.0 mM. |
| Low Template Amount or Quality | Increase the amount of template DNA. Ensure the template is pure and free of inhibitors. |
| Insufficient Number of PCR Cycles | Increase the number of PCR cycles in increments of 3-5. |
| Primer Issues | Check primer design for potential self-dimerization or hairpin formation. Increase primer concentration if it is too low. |
| Enzyme Inhibition | Ensure you are using a suitable DNA polymerase (e.g., Taq polymerase). Avoid using high-fidelity proofreading enzymes. |
Problem 2: Smearing of PCR Product on Agarose Gel
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Suggestion |
| Annealing Temperature Too Low | Increase the annealing temperature in 2°C increments to enhance specificity. |
| Excessive Template DNA | Reduce the amount of template DNA in the reaction. |
| Too Many PCR Cycles | Decrease the number of PCR cycles. |
| Contaminated Template DNA | Purify the template DNA to remove any contaminants. |
Experimental Protocols
Standard Protocol for PCR Labeling with this compound
This protocol is a starting point and may require optimization.
1. Prepare the dNTP Mix:
For a final concentration of 200 µM for each dNTP in the PCR reaction, with a 1:1 ratio of this compound to dTTP, prepare a 10X dNTP mix as follows:
| Component | Stock Concentration | Volume for 100 µL of 10X Mix | Final Concentration in 10X Mix |
| dATP | 100 mM | 2 µL | 2 mM |
| dCTP | 100 mM | 2 µL | 2 mM |
| dGTP | 100 mM | 2 µL | 2 mM |
| dTTP | 100 mM | 1 µL | 1 mM |
| This compound | 10 mM | 10 µL | 1 mM |
| Nuclease-free water | - | 83 µL | - |
2. Set up the PCR Reaction:
| Component | Volume for 50 µL Reaction | Final Concentration |
| 10X PCR Buffer | 5 µL | 1X |
| 10X dNTP Mix (with this compound) | 5 µL | 200 µM each dNTP |
| Forward Primer (10 µM) | 1 µL | 0.2 µM |
| Reverse Primer (10 µM) | 1 µL | 0.2 µM |
| Template DNA (10-100 ng) | 1-5 µL | 0.2-2 ng/µL |
| Taq DNA Polymerase (5 U/µL) | 0.25 µL | 1.25 Units |
| Nuclease-free water | Up to 50 µL | - |
3. Perform PCR Amplification:
A typical PCR cycling protocol is as follows:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ | 1 |
4. Analyze the PCR Product:
Run a small aliquot (5 µL) of the PCR product on a 1-1.5% agarose gel to verify the size and yield of the amplicon. An unlabeled control PCR should be run in parallel to observe the mobility shift.
Visualizations
Caption: Workflow for PCR-based biotin labeling of DNA probes.
Caption: Troubleshooting decision tree for low PCR product yield.
References
Technical Support Center: Preventing Non-specific Binding of Streptavidin Conjugates
Welcome to the technical support center for troubleshooting issues related to streptavidin-based assays. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems with non-specific binding of streptavidin conjugates, ensuring high-quality, reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of streptavidin conjugates?
A1: Non-specific binding of streptavidin conjugates can arise from several factors:
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Hydrophobic and Ionic Interactions: Streptavidin, like other proteins, can non-specifically adhere to surfaces and other proteins through hydrophobic or electrostatic forces[1].
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Endogenous Biotin: Many tissues and cell types, particularly liver, kidney, and brain, contain endogenous biotin, which will be bound by streptavidin conjugates, leading to high background signals[2].
-
RYD Sequence in Streptavidin: Streptavidin contains an "RYD" sequence that can mimic the "RGD" motif found in extracellular matrix proteins, potentially leading to binding to cell surface receptors[2].
-
Charge-Based Interactions with Avidin: Avidin, a related biotin-binding protein, is highly cationic and can bind non-specifically to negatively charged molecules like nucleic acids and cell membranes. While streptavidin has a more neutral pI, charge-based interactions can still occur.
-
Inadequate Blocking: Insufficient or improper blocking of non-specific binding sites on the solid phase (e.g., microplate wells, membranes) or tissue is a frequent cause of high background.
-
Excessive Concentration of Reagents: Using too high a concentration of the biotinylated antibody or the streptavidin conjugate can lead to increased non-specific binding.
Q2: What is the difference between streptavidin, avidin, and NeutrAvidin, and which one is best for my assay?
A2: Streptavidin, avidin, and NeutrAvidin are all proteins that bind biotin with high affinity, but they have key differences that affect their non-specific binding properties.
| Feature | Avidin | Streptavidin | NeutrAvidin |
| Source | Hen egg white | Streptomyces avidinii | Deglycosylated Avidin |
| Glycosylation | Yes | No | No |
| Isoelectric Point (pI) | ~10.5 (basic) | ~5-6 (neutral) | ~6.3 (neutral) |
| Non-specific Binding | High, due to positive charge and glycosylation, which can interact with negatively charged molecules and lectins. | Lower than avidin due to lack of glycosylation and neutral pI. May still bind to cells via RYD motif. | Lowest, as it lacks both glycosylation and the RYD motif, and has a neutral pI. |
| Biotin Binding Affinity (Kd) | ~10⁻¹⁵ M | ~10⁻¹⁴ M | ~10⁻¹⁵ M |
Recommendation: For most applications, NeutrAvidin is the preferred choice as it exhibits the lowest non-specific binding. Streptavidin is a good alternative with lower non-specific binding than avidin. Avidin should be used with caution and requires robust blocking and washing steps to minimize background.
Q3: How can I block endogenous biotin in my samples?
A3: Blocking endogenous biotin is crucial for assays involving tissues or cells rich in this vitamin, such as those from the liver, kidney, or brain. A sequential blocking method is highly effective:
-
Incubate with excess unlabeled avidin or streptavidin: This step saturates the endogenous biotin in the sample.
-
Wash thoroughly: To remove the unbound avidin or streptavidin.
-
Incubate with excess free biotin: This step blocks any remaining open biotin-binding sites on the avidin or streptavidin that was added in the first step.
-
Wash thoroughly: To remove unbound biotin.
This procedure ensures that all endogenous biotin is masked and the blocking proteins are saturated, preventing them from binding to your biotinylated reagents.
Troubleshooting Guides
High Background in ELISA
| Potential Cause | Recommended Solution(s) |
| Inadequate Blocking | Optimize the blocking buffer. Test different blocking agents such as BSA, casein, or non-fat dry milk. Increase the blocking incubation time or temperature. |
| Suboptimal Antibody/Conjugate Concentration | Titrate the biotinylated antibody and the streptavidin conjugate to find the optimal concentration that gives a good signal-to-noise ratio. |
| Insufficient Washing | Increase the number of wash steps and the volume of wash buffer. Ensure complete aspiration of wash buffer between steps. Adding a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer can help reduce hydrophobic interactions. |
| Cross-reactivity of Reagents | Ensure the secondary antibody does not cross-react with other components in the assay. Run a control with the secondary antibody and streptavidin conjugate alone to check for non-specific binding. |
| Endogenous Biotin in Sample | If working with cell lysates or tissue homogenates, perform an endogenous biotin blocking step. |
| Contaminated Reagents | Use fresh, high-quality reagents. Ensure buffers are at the correct pH. |
High Background in Immunohistochemistry (IHC) / Immunocytochemistry (ICC)
| Potential Cause | Recommended Solution(s) |
| Endogenous Biotin | Tissues like liver, kidney, and brain have high levels of endogenous biotin. Use an avidin-biotin blocking kit prior to applying the primary antibody. |
| Hydrophobic Interactions | Use a blocking solution containing normal serum from the species of the secondary antibody. Bovine Serum Albumin (BSA) is also a common and effective blocking agent. |
| Ionic Interactions | Increasing the salt concentration of the washing buffers can help to disrupt weak ionic interactions. |
| Endogenous Peroxidase Activity (for HRP conjugates) | If using a streptavidin-HRP conjugate, quench endogenous peroxidase activity by treating the sample with hydrogen peroxide (H₂O₂) before blocking. |
| Over-fixation of Tissue | Excessive fixation can lead to non-specific antibody binding. Optimize the fixation time and fixative concentration. |
| High Antibody/Conjugate Concentration | Titrate the primary antibody, biotinylated secondary antibody, and streptavidin conjugate to determine the optimal working dilutions. |
Experimental Protocols
Protocol 1: General Blocking Procedure for Streptavidin-based ELISA
-
Coating: Coat the microplate wells with the capture antibody or antigen in an appropriate coating buffer. Incubate as required (e.g., overnight at 4°C).
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200-300 µL of a blocking buffer to each well. Common blocking buffers include:
-
1-5% BSA in PBS or TBS.
-
1% Casein in PBS or TBS.
-
5% Non-fat dry milk in PBS or TBS (Note: Milk contains biotin and should be avoided if very low background is critical).
-
-
Incubation: Incubate for 1-2 hours at room temperature or 37°C.
-
Washing: Wash the plate 3 times with wash buffer before proceeding with the addition of the sample and subsequent assay steps.
Protocol 2: Endogenous Biotin Blocking for IHC/ICC
-
Sample Preparation: Prepare tissue sections or cells on slides as per your standard protocol (including deparaffinization, rehydration, and antigen retrieval if necessary).
-
Initial Wash: Wash the slides with a suitable buffer (e.g., PBS).
-
Avidin Block: Incubate the samples with an avidin solution (e.g., 0.1 mg/mL in PBS) for 15 minutes at room temperature in a humidified chamber.
-
Wash: Rinse the slides thoroughly with buffer.
-
Biotin Block: Incubate the samples with a biotin solution (e.g., 0.5 mg/mL in PBS) for 15-30 minutes at room temperature in a humidified chamber.
-
Final Wash: Wash the slides extensively with buffer (e.g., 3 times for 5 minutes each).
-
Proceed with Assay: The samples are now ready for the standard blocking step with serum or BSA, followed by incubation with the primary antibody.
Visual Guides
Caption: Causes of non-specific streptavidin binding and prevention strategies.
Caption: Workflow for blocking endogenous biotin in samples.
References
effect of DNA template quality on Biotin-16-dUTP incorporation
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of DNA template quality on the efficiency of Biotin-16-dUTP incorporation.
Troubleshooting Guide
Problem: Low or No this compound Incorporation
| Question | Possible Cause | Solution |
| Why is my labeling efficiency low or non-existent? | Suboptimal DNA Template Purity: Contaminants such as proteins, phenol, or residual salts from purification kits can inhibit DNA polymerase activity. An A260/A280 ratio significantly lower than 1.8 suggests protein or phenol contamination, while a low A260/A230 ratio may indicate salt contamination.[1][2] | Purify the DNA template using phenol:chloroform extraction followed by ethanol precipitation, or use a reliable column-based purification kit.[3] Ensure the final DNA is dissolved in a low-salt buffer. |
| Incorrect DNA Conformation: Supercoiled or circular DNA is labeled less efficiently than linearized DNA in methods like random priming and nick translation.[3] | Linearize plasmid DNA with a restriction enzyme before proceeding with the labeling reaction. | |
| Degraded or Sheared DNA Template: While some fragmentation is necessary for nick translation, excessively sheared or degraded DNA can lead to the synthesis of very short, inefficiently labeled probes. | Assess DNA integrity on an agarose gel. If the DNA is overly degraded, prepare a fresh, high-quality template. | |
| Inadequate Denaturation (for Random Priming): Incomplete denaturation of double-stranded DNA is a critical reason for failed random priming reactions, as it prevents the random primers from annealing.[3] | Ensure complete denaturation by heating the DNA to 95-100°C for 10 minutes, followed by rapid chilling on ice. | |
| Incorrect this compound to dTTP Ratio: An inappropriate ratio of biotinylated dUTP to the natural dTTP can hinder the polymerase's processivity. | The optimal ratio can be application-dependent, but a common starting point is a 1:2 or 1:3 ratio of this compound to dTTP. This may require optimization. | |
| Inactive Enzymes: The DNA polymerase or DNase I (in nick translation) may have lost activity due to improper storage or handling. | Use fresh enzymes and ensure they are stored at the correct temperature (-20°C) in a non-frost-free freezer. |
Problem: High Background in Hybridization Experiments
| Question | Possible Cause | Solution |
| What is causing high background on my blots? | Excess Unincorporated this compound: Free biotinylated nucleotides that were not removed after the labeling reaction can bind non-specifically to the membrane. | Purify the labeled probe after the reaction to remove unincorporated nucleotides. This can be done using spin columns or ethanol precipitation. |
| Probe Concentration is Too High: Using an excessive amount of the biotinylated probe can lead to increased non-specific binding. | Titrate the probe to determine the optimal concentration that provides a strong signal with minimal background. | |
| Suboptimal Hybridization and Washing Conditions: Inadequate blocking of the membrane or washing steps that are not stringent enough can result in high background. | Optimize blocking, hybridization, and washing protocols. This may include increasing the stringency of the wash buffers (e.g., by increasing temperature or decreasing salt concentration). |
Frequently Asked Questions (FAQs)
Q1: How does the A260/A280 ratio of my DNA template affect this compound incorporation?
An optimal A260/A280 ratio of ~1.8 is indicative of pure DNA. A significantly lower ratio suggests the presence of protein or phenol, which can inhibit the DNA polymerase used in labeling reactions, leading to lower incorporation efficiency. While a slightly higher ratio may not be as inhibitory, it could indicate RNA contamination.
Q2: Can I use circular plasmid DNA directly for biotin labeling?
For methods like nick translation and random priming, linearized DNA is a more efficient template than circular or supercoiled DNA. Linearizing the plasmid with a restriction enzyme will improve the accessibility of the DNA to the enzymes and primers, resulting in better labeling efficiency.
Q3: What is the ideal size for a DNA template for biotin labeling?
The optimal size can depend on the downstream application. For generating probes for FISH, fragments in the range of 200-500 bp are often desired after nick translation. For random priming, the initial template can be larger, as the process generates a population of smaller, labeled fragments.
Q4: My biotinylated probe appears as a smear or at a different size on an agarose gel. Is this normal?
Yes, this is expected. The incorporation of the bulkier this compound molecules in place of dTTP increases the mass of the DNA fragments. This can cause them to migrate slower on an agarose gel, appearing larger than their unlabeled counterparts. A smear is also common for reactions like nick translation and random priming, which produce a population of labeled fragments of varying sizes.
Q5: How can I confirm that my DNA has been successfully labeled with biotin?
Successful labeling can be confirmed indirectly by a shift in mobility on an agarose gel, as biotinylated DNA runs slower. A more direct method is a dot blot. Spot serial dilutions of your labeled probe onto a nylon or nitrocellulose membrane, and then detect the biotin signal using streptavidin conjugated to an enzyme (like HRP or AP) followed by a chemiluminescent or colorimetric substrate.
Quantitative Data Summary
The following table summarizes the expected impact of DNA template quality on the efficiency of this compound incorporation. The "Relative Incorporation Efficiency" is a qualitative measure based on empirical observations, where 100% represents the efficiency with a high-quality DNA template.
| Parameter | Ideal Value/State | Suboptimal Value/State | Expected Impact on Relative Incorporation Efficiency |
| A260/A280 Ratio | 1.8 - 2.0 | < 1.7 or > 2.1 | 50-70% |
| A260/A230 Ratio | 2.0 - 2.2 | < 1.8 | 60-80% |
| DNA Conformation | Linearized | Supercoiled/Circular | 40-60% |
| DNA Integrity | High molecular weight, intact | Heavily sheared or degraded | 20-50% |
| Contaminants | None | Presence of phenol, ethanol, salts, or protein | 10-50% |
Experimental Protocols
Protocol 1: this compound Labeling by Nick Translation
This method uses DNase I to introduce nicks in the DNA backbone, creating 3'-hydroxyl ends that serve as primers for DNA Polymerase I. The polymerase then incorporates nucleotides, including this compound, while its 5'→3' exonuclease activity removes nucleotides ahead of it.
Materials:
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High-quality, purified DNA template (1 µg)
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10x Nick Translation Buffer
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This compound/dNTP mix (containing dATP, dCTP, dGTP, dTTP, and this compound)
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DNase I/DNA Polymerase I enzyme mix
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Nuclease-free water
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0.5 M EDTA, pH 8.0
Procedure:
-
In a sterile microcentrifuge tube, combine the following on ice:
-
1 µg of DNA template
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5 µL of 10x Nick Translation Buffer
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5 µL of this compound/dNTP mix
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Nuclease-free water to a final volume of 45 µL
-
-
Add 5 µL of the DNase I/DNA Polymerase I enzyme mix to the tube.
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Mix gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.
-
Incubate the reaction at 15°C for 60-90 minutes. The incubation time can be adjusted to optimize the size of the labeled fragments.
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Stop the reaction by adding 5 µL of 0.5 M EDTA and heating to 65°C for 10 minutes.
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(Optional but recommended) Purify the biotinylated probe from unincorporated nucleotides using a spin column or ethanol precipitation.
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The labeled probe is now ready for use or can be stored at -20°C.
Protocol 2: this compound Labeling by Random Priming
This method involves denaturing the DNA template and annealing a mixture of random hexamer primers. The Klenow fragment of DNA Polymerase I, which lacks 5'→3' exonuclease activity, then extends these primers, incorporating this compound in the process.
Materials:
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High-quality, linearized DNA template (25 ng - 1 µg)
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Random hexamer primers
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10x dNTP mix (with a defined ratio of dTTP to this compound)
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Klenow fragment (3'→5' exo-)
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Nuclease-free water
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0.5 M EDTA, pH 8.0
Procedure:
-
In a sterile microcentrifuge tube, add 25 ng to 1 µg of the linearized DNA template.
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Add nuclease-free water to a final volume of 15 µL.
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Denature the DNA by heating at 95-100°C for 10 minutes.
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Immediately chill the tube on ice for at least 5 minutes to prevent re-annealing.
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On ice, add the following to the denatured DNA:
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2 µL of random hexamer primers
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2 µL of 10x dNTP/Biotin-16-dUTP mix
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1 µL of Klenow fragment
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-
Mix gently and centrifuge briefly.
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Incubate the reaction at 37°C for at least 60 minutes. Longer incubation times (up to 20 hours) can increase the yield.
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Stop the reaction by adding 2 µL of 0.5 M EDTA.
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(Optional but recommended) Purify the labeled probe to remove unincorporated nucleotides.
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The labeled probe is ready for use or can be stored at -20°C.
Visualizations
Caption: Experimental workflow for this compound DNA labeling.
Caption: Troubleshooting flowchart for low this compound incorporation.
References
Technical Support Center: Troubleshooting Biotin-16-dUTP Labeling in Nick Translation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with Biotin-16-dUTP labeling during nick translation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of nick translation for DNA labeling?
Nick translation is a technique used to label DNA probes.[1][2] It utilizes the coordinated activities of two enzymes: DNase I and DNA Polymerase I.[3][4][5] First, DNase I introduces single-stranded breaks, or "nicks," at random locations in the DNA backbone. DNA Polymerase I then binds to these nicks and exhibits two functions: its 5'→3' exonuclease activity removes nucleotides from one side of the nick, and its 5'→3' polymerase activity simultaneously adds new nucleotides to the other side. When this compound is included in the reaction mixture, it is incorporated in place of dTTP, resulting in a biotin-labeled DNA probe.
Q2: What is the optimal size for a biotin-labeled probe generated by nick translation?
For applications like in situ hybridization (ISH), the ideal probe size is typically between 200 and 600 base pairs (bp). Probes that are too long may lead to increased background signal due to non-specific binding, while probes that are too short can result in poor hybridization efficiency and reduced sensitivity.
Q3: How can I check the size of my labeled probe?
You can verify the size of your biotin-labeled probe by running a small aliquot of the reaction product on an agarose gel alongside a DNA ladder of a known molecular weight. It is recommended to denature the probe by heating it before loading it on the gel.
Q4: Is it necessary to purify the biotin-labeled probe after the reaction?
Yes, it is often beneficial to remove unincorporated this compound and other reaction components. This can be achieved through methods like ethanol precipitation or by using spin columns.
Q5: How stable are biotin-labeled probes?
Biotin-labeled probes are generally stable and can be stored for extended periods, even for several years, in a freezer.
Troubleshooting Guide
Issue 1: No or very low incorporation of this compound
If you observe little to no signal from your biotin-labeled probe, consider the following potential causes and solutions:
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Enzyme Inactivity:
-
DNase I or DNA Polymerase I: The enzymes may have lost activity due to improper storage or multiple freeze-thaw cycles. It is advisable to aliquot enzymes into smaller working volumes. Consider using a fresh batch of enzymes or a new nick translation kit.
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Incorrect Incubation Temperature: The standard incubation temperature for nick translation is 15°C. Higher temperatures can lead to excessive DNase I activity, resulting in overly small DNA fragments.
-
-
Suboptimal Reagent Concentrations:
-
This compound/dTTP Ratio: The ratio of this compound to dTTP is crucial for efficient labeling. While some kits provide a pre-optimized mix, you may need to adjust this ratio for your specific template and application. A common starting point is a 1:1 ratio.
-
DNase I Concentration: The concentration of DNase I determines the number of nicks created. Too little DNase I will result in insufficient starting points for DNA Polymerase I, leading to poor labeling. Conversely, too much DNase I can overly fragment the DNA. You may need to titrate the DNase I concentration to find the optimal amount for your DNA template.
-
-
Poor Quality of DNA Template:
-
Contaminants: Impurities in the DNA template, such as residual salts or organic solvents from the purification process, can inhibit enzyme activity. It is recommended to purify your DNA template before the labeling reaction.
-
DNA Conformation: Linear DNA is generally labeled more efficiently than supercoiled circular DNA. If you are using a plasmid, consider linearizing it before the nick translation reaction.
-
Issue 2: Labeled probe is of an incorrect size
-
Probe Fragments are Too Small:
-
Excessive DNase I Activity: This is the most common reason for obtaining probes that are too small. Reduce the concentration of DNase I in the reaction or decrease the incubation time.
-
Prolonged Incubation: Extending the incubation period can lead to smaller fragments. Stick to the recommended incubation time or perform a time-course experiment to determine the optimal duration.
-
-
Probe Fragments are Too Large:
-
Insufficient DNase I Activity: If the probe size is too large, it indicates that not enough nicks were introduced into the DNA. Increase the concentration of DNase I or extend the incubation time.
-
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| DNA Template | 1 µg | Can be scaled up, but reagent volumes should be adjusted accordingly. |
| Incubation Temperature | 15°C | Critical for balancing DNase I and DNA Polymerase I activity. |
| Incubation Time | 90 minutes | Can be adjusted to control the final probe size. |
| This compound:dTTP Ratio | 1:1 to 1:2 | The optimal ratio may need to be determined empirically. |
| Final Probe Size | 200 - 600 bp | Optimal for many hybridization-based applications. |
Experimental Protocol: Nick Translation with this compound
This protocol is a general guideline and may require optimization for your specific needs.
-
Reaction Setup: In a sterile microcentrifuge tube on ice, combine the following reagents:
-
1 µg of DNA template
-
5 µL of 10x Nick Translation Buffer
-
5 µL of dNTP mix (containing dATP, dCTP, dGTP, and dTTP)
-
X µL of this compound (adjust volume based on desired final concentration)
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1 µL of DNase I/DNA Polymerase I enzyme mix
-
Nuclease-free water to a final volume of 50 µL
-
-
Incubation: Mix the components gently and incubate the reaction at 15°C for 90 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA and heating to 65°C for 10 minutes.
-
Probe Size Analysis (Optional but Recommended):
-
Take a 5 µL aliquot of the reaction.
-
Add loading dye and run on a 1.5% agarose gel with a DNA ladder to check the size of the labeled fragments.
-
-
Purification: Purify the labeled probe to remove unincorporated nucleotides using a spin column or ethanol precipitation.
-
Storage: Store the purified biotin-labeled probe at -20°C.
Troubleshooting Workflow
Caption: Troubleshooting workflow for failed this compound labeling.
References
how to improve the efficiency of 3'-end labeling with Biotin-16-dUTP
Welcome to the technical support center for 3'-end labeling. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you improve the efficiency of your labeling experiments using Biotin-16-dUTP and Terminal deoxynucleotidyl Transferase (TdT).
Frequently Asked Questions (FAQs)
General Questions
Q1: What is 3'-end labeling with this compound?
3'-end labeling is a molecular biology technique used to attach a tag, in this case, biotin, to the 3'-hydroxyl (-OH) end of a DNA molecule. The process utilizes a template-independent DNA polymerase called Terminal deoxynucleotidyl Transferase (TdT). TdT catalyzes the addition of nucleotides, such as this compound, onto the 3' terminus of single or double-stranded DNA.[1][2][3] This method is crucial for preparing non-radioactively labeled probes for various applications, including hybridization assays (Southern and Northern blots), electrophoretic mobility shift assays (EMSA), and in situ hybridization.[4][5]
Q2: What are the critical components of a 3'-end labeling reaction?
A successful 3'-end labeling reaction requires several key components:
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DNA Template: Purified single-stranded or double-stranded DNA (oligonucleotides or larger fragments) with a free 3'-hydroxyl group. TdT has a preference for single-stranded DNA or DNA with 3' overhangs.
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Terminal deoxynucleotidyl Transferase (TdT): The enzyme that catalyzes the addition of the biotinylated nucleotide.
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This compound: A modified deoxyuridine triphosphate that carries the biotin tag.
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TdT Reaction Buffer: Provides the optimal chemical environment for the enzyme. It typically contains a buffer (e.g., potassium cacodylate), a divalent cation cofactor, and DTT.
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Divalent Cation Cofactor: TdT requires a divalent cation for its activity. Cobalt (Co²⁺) is the preferred cofactor as it enables TdT to label all types of 3' ends, including blunt and recessed ends, more efficiently than magnesium (Mg²⁺).
Q3: How does the linker arm length of Biotin-dUTP affect labeling efficiency?
The number designation in Biotin-X-dUTP refers to the number of atoms in the spacer arm connecting the biotin molecule to the dUTP. The length of this linker can influence two aspects of the experiment:
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Enzymatic Incorporation: Generally, shorter linkers (e.g., Biotin-11-dUTP) may be incorporated more efficiently by DNA polymerases like TdT.
-
Streptavidin Binding: A longer linker (e.g., this compound or Biotin-20-dUTP) can better overcome steric hindrance, facilitating a more efficient interaction between the attached biotin and its binding partner, streptavidin, in downstream detection steps.
This compound represents a balance between these two factors, making it a widely used reagent.
Troubleshooting Guide
This guide addresses the most common issues encountered during 3'-end labeling: weak or no signal and high background.
Problem 1: Weak or No Labeling Signal
A weak or absent signal in your downstream detection assay is the most frequent problem, indicating low labeling efficiency.
| Potential Cause | Recommended Solution |
| 1. Inactive Reagents | TdT Enzyme: Ensure the enzyme has been stored correctly at -20°C in a non-frost-free freezer. Avoid repeated freeze-thaw cycles. If in doubt, use a fresh aliquot or a new lot of enzyme. This compound: Verify the expiration date and storage conditions (-20°C). |
| 2. Suboptimal DNA Template | Purity: DNA preparations should be free of inhibitors such as EDTA, high salt concentrations (>20 mM), residual phenol, or agarose. Purify the DNA using a reliable column-based kit or ethanol precipitation. Structure: TdT prefers single-stranded DNA or 3' overhangs. For blunt-ended or 5'-overhang dsDNA, labeling efficiency may be lower. Consider denaturing the DNA by heating it to 95°C for 5-10 minutes and immediately chilling on ice before adding it to the reaction mix. 3'-OH Ends: The DNA must have a free 3'-hydroxyl group. Ends blocked by a phosphate group or other modifications will not be labeled. |
| 3. Incorrect Reaction Conditions | Divalent Cations: TdT activity is highly dependent on the divalent cation used. Cobalt (Co²⁺) is essential for efficient labeling of various DNA termini (blunt, recessed 3' ends). Ensure your reaction buffer contains CoCl₂ at the recommended concentration (typically 1-2 mM). Component Ratios: The ratio of DNA ends to this compound and TdT is critical. High concentrations of DNA ends can deplete the labeled nucleotide, while too little enzyme will result in an incomplete reaction. Follow the manufacturer's protocol for recommended amounts. Incubation Time/Temp: Labeling is typically complete within 30-60 minutes at 37°C. For difficult templates, you can try extending the incubation time. |
| 4. Inefficient Downstream Detection | Streptavidin-Conjugate: Ensure the streptavidin-HRP or streptavidin-fluorophore conjugate is active and used at the optimal dilution. Washing Steps: Insufficient washing can lead to high background, while overly stringent washing can remove the specific signal. Optimize your washing protocol. |
Problem 2: High Background
High background can obscure specific signals, leading to false-positive results or difficulty in data interpretation.
| Potential Cause | Recommended Solution |
| 1. Non-specific Binding of Streptavidin | Blocking: Insufficient blocking is a primary cause of high background. Use an appropriate blocking agent (e.g., IHC-grade BSA, non-fat dry milk) and ensure you are blocking for a sufficient amount of time. Be aware that some blocking agents like nonfat dry milk can contain endogenous biotin. Endogenous Biotin: Some tissues and cells have high levels of endogenous biotin, which can be bound by the streptavidin conjugate. Use a commercial avidin/biotin blocking kit if this is suspected. |
| 2. Probe-Related Issues | Excess Probe: Unincorporated this compound and excessively long biotinylated tails can lead to non-specific binding. It is crucial to remove unincorporated nucleotides after the labeling reaction using methods like ethanol precipitation or spin columns. Probe Concentration: Using too high a concentration of the biotinylated probe in your hybridization can increase background. Titrate your probe to find the optimal concentration that gives a strong signal with low background. |
| 3. Inadequate Washing | Washing Buffer and Time: Increase the number of washes or the duration of each wash step after incubation with the streptavidin conjugate. Adding a mild detergent like Tween-20 (0.05%) to the wash buffer can help reduce non-specific binding. |
Experimental Protocols
Protocol 1: 3'-End Labeling of Oligonucleotides with TdT
This protocol is optimized for labeling approximately 5 pmol of a DNA oligonucleotide.
Materials:
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DNA Oligonucleotide (1 µM stock)
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This compound (e.g., 0.5 mM stock)
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Terminal Deoxynucleotidyl Transferase (TdT) (e.g., 15 U/µL)
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5X TdT Reaction Buffer (e.g., 1 M potassium cacodylate, 125 mM Tris-HCl, 5 mM CoCl₂, pH 7.2)
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Nuclease-free water
-
0.5 M EDTA, pH 8.0
Procedure:
-
On ice, set up the labeling reaction in a microcentrifuge tube by adding the components in the following order. Note: Do not vortex the TdT enzyme.
Component Volume Final Concentration Nuclease-free water to 50 µL - 5X TdT Reaction Buffer 10 µL 1X Oligonucleotide (1 µM) 5 µL 100 nM (5 pmol) This compound (0.5 mM) 1 µL 10 µM TdT (15 U/µL) 1 µL 15 U | Total Volume | 50 µL | |
-
Mix the reaction gently by flicking the tube or pipetting up and down.
-
Incubate the reaction at 37°C for 30-60 minutes.
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Stop the reaction by adding 2.5 µL of 0.5 M EDTA.
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(Optional but Recommended) Purify the labeled oligonucleotide to remove unincorporated this compound. This can be done via ethanol precipitation or by using a suitable spin column according to the manufacturer's instructions.
-
Store the labeled DNA at -20°C.
Protocol 2: Quantification of Biotin Labeling using HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the amount of biotin incorporated. The assay is based on the displacement of HABA from the HABA/avidin complex by the biotin on your DNA, which causes a decrease in absorbance at 500 nm.
Materials:
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HABA/Avidin pre-mixed solution
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Purified biotinylated DNA
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Spectrophotometer or microplate reader capable of reading at 500 nm
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Cuvettes or a clear 96-well plate
Procedure (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin solution into a cuvette.
-
Measure the absorbance at 500 nm (A₅₀₀). This is your initial reading (A_HABA/Avidin).
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Add 100 µL of your purified biotinylated DNA sample to the cuvette. Mix well.
-
Incubate for 5 minutes at room temperature.
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Measure the absorbance at 500 nm again. This is your final reading (A_sample).
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Calculate the change in absorbance (ΔA₅₀₀): ΔA₅₀₀ = (0.9 × A_HABA/Avidin) - A_sample (The 0.9 factor corrects for the dilution of the HABA/Avidin solution by the sample addition).
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Calculate the concentration of biotin in your sample using the Beer-Lambert law: Biotin Concentration (M) = ΔA₅₀₀ / ε Where ε (molar extinction coefficient) for the HABA/avidin complex at 500 nm is 34,000 M⁻¹cm⁻¹.
Visualizations
General Workflow for 3'-End Labeling
References
- 1. Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymes for labeling nucleic acids | Internal markers or end labels | QIAGEN [qiagen.com]
- 3. TdT-UTP DSB End Labeling (TUDEL), for Specific, Direct in situ Labeling of DNA Double Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. jenabioscience.com [jenabioscience.com]
common pitfalls to avoid in TUNEL assays with Biotin-16-dUTP
Welcome to our technical support resource for TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assays utilizing Biotin-16-dUTP. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve reliable and reproducible results in detecting apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the TUNEL assay using this compound?
The TUNEL assay is a method to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.[1] During apoptosis, endonucleases cleave genomic DNA, generating numerous DNA strand breaks with free 3'-hydroxyl (3'-OH) ends.[1][2] The key enzyme, Terminal deoxynucleotidyl transferase (TdT), catalytically incorporates labeled deoxynucleotides, in this case, this compound, onto these 3'-OH ends in a template-independent manner.[1] The biotin label is then detected, typically using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP), which, in the presence of a substrate such as DAB, produces a colored precipitate in apoptotic cells.
Q2: Why is it important to include positive and negative controls?
Positive and negative controls are crucial for validating the results of a TUNEL assay.
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Positive Control: A positive control, typically cells or tissue treated with DNase I, ensures that the assay is working correctly. DNase I artificially induces DNA strand breaks, so all nuclei in a positive control sample should stain positive. This confirms that the reagents are active and the protocol is being performed correctly.
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Negative Control: A negative control is prepared by omitting the TdT enzyme from the reaction mixture. This sample should show no signal and helps to identify any non-specific staining or background caused by the detection reagents.
Q3: Can the TUNEL assay detect other forms of cell death besides apoptosis?
Yes, it is important to note that the TUNEL assay is not strictly specific to apoptosis. The TdT enzyme will label any free 3'-OH ends of DNA. Therefore, positive signals can also arise from necrosis, where random DNA degradation occurs, and in cells actively undergoing DNA repair. Harsh chemical treatments during sample preparation can also artificially create DNA breaks, leading to false-positive results. For this reason, it is often recommended to use the TUNEL assay in conjunction with other markers of apoptosis, such as cleaved Caspase-3.
Troubleshooting Guide
Problem 1: High Background Staining
High background can obscure specific signals and make data interpretation difficult.
Q: What are the common causes of high background in my TUNEL assay and how can I fix it?
A: High background staining can be caused by several factors related to sample preparation and the staining procedure.
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Improper Fixation: Using acidic or alkaline fixatives can damage DNA and cause false positives. It is recommended to use a neutral pH fixative solution. Over-fixation can also lead to artificially created DNA breaks.
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Excessive Permeabilization: While permeabilization is necessary for the TdT enzyme and this compound to access the nucleus, overly harsh treatment with proteinase K can generate false positives by releasing endogenous nucleases. It is important to optimize the proteinase K concentration and incubation time.
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Endogenous Peroxidase Activity: If using a colorimetric detection method with HRP, endogenous peroxidases in the tissue can lead to non-specific signal. This can be blocked by pre-treating the samples with 3% hydrogen peroxide (H₂O₂).
-
High TdT Enzyme or this compound Concentration: An excessive concentration of the TdT enzyme or this compound in the reaction mixture can lead to non-specific labeling. Consider diluting the labeling mix.
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Prolonged Staining Time: Incubating the samples for too long in the TUNEL reaction mixture can increase background staining. A typical incubation time is 60 minutes at 37°C.
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Inadequate Washing: Insufficient washing between steps can leave behind unbound reagents, contributing to high background.
| Parameter | Recommendation for High Background |
| Fixative | Use 4% paraformaldehyde (PFA) in PBS, pH 7.4. |
| Permeabilization | Optimize Proteinase K concentration (e.g., 20 µg/mL) and incubation time (10-30 minutes). |
| Endogenous Peroxidase Blocking | Incubate sections in 3% H₂O₂ in PBS for 10 minutes. |
| TUNEL Reaction Mix | Reduce the concentration of TdT enzyme or this compound by 10-50%. |
| Incubation Time | Adjust incubation time; 60 minutes at 37°C is a common starting point. |
| Washing Steps | Increase the duration and number of washes with PBS or a buffer containing a detergent like Tween-20. |
Problem 2: No or Weak Signal
A lack of signal in your experimental samples, especially when the positive control also fails, indicates a problem with the assay itself.
Q: I am not getting any signal, or the signal is very weak, even in my positive control. What could be the issue?
A: The absence of a signal is often due to issues with reagent activity, insufficient permeabilization, or problems with the DNA itself.
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Inactive TdT Enzyme: The TdT enzyme is crucial for the labeling reaction. Ensure that it has been stored correctly at -20°C and has not been subjected to repeated freeze-thaw cycles. It's recommended to prepare the TUNEL reaction mixture just before use and keep it on ice.
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Degraded this compound: Like the TdT enzyme, this compound should be stored properly to maintain its activity.
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Insufficient Permeabilization: The cell and nuclear membranes must be adequately permeabilized to allow the TdT enzyme and this compound to reach the fragmented DNA. For frozen sections or cultured cells, treatment with a detergent like Triton X-100 is often required. For paraffin-embedded tissues, proteinase K digestion is a critical step.
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Short Staining Time: The incubation time with the TUNEL reaction mixture may be too short. This can be extended up to 2 hours, but be mindful of the potential for increased background.
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Sample Age: Samples stored for a long time, even at -20°C, may not be fresh, leading to reduced staining efficiency.
| Parameter | Recommendation for No/Weak Signal |
| TdT Enzyme | Use fresh, properly stored enzyme. Prepare the reaction mix immediately before use. |
| Permeabilization | Ensure optimal Proteinase K concentration (e.g., 20 µg/mL) and incubation time (10-30 minutes depending on tissue thickness). For cultured cells, use 0.2% Triton X-100 for 30 minutes. |
| Incubation Time | Increase the TdT reaction time, typically 60 minutes at 37°C, potentially up to 2 hours. |
| Reagent Concentration | Consider increasing the concentration of TdT enzyme or this compound if the signal is consistently weak. |
Experimental Protocols & Workflows
Generalized TUNEL Assay Protocol (Colorimetric Detection)
This is a generalized protocol and should be optimized for your specific cell or tissue type. Always refer to your kit manufacturer's instructions.
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Sample Preparation & Rehydration:
-
For paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to water.
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For frozen sections or adherent cells, start with a PBS wash.
-
-
Fixation:
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Fix samples with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.
-
-
Permeabilization:
-
For paraffin sections, incubate with Proteinase K (e.g., 20 µg/mL) for 10-30 minutes at room temperature.
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For frozen sections or cultured cells, incubate with 0.2% Triton X-100 in PBS for 30 minutes.
-
-
Endogenous Peroxidase Quenching:
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Incubate sections in 3% H₂O₂ in PBS for 10 minutes to block endogenous peroxidase activity.
-
-
Equilibration:
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Incubate the sample with Equilibration Buffer for 10 minutes at room temperature.
-
-
TdT Labeling Reaction:
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Prepare the TdT Reaction Mix containing TdT enzyme, this compound, and reaction buffer.
-
Incubate samples with the TdT Reaction Mix for 60 minutes at 37°C in a humidified chamber.
-
-
Stop Reaction:
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Stop the reaction by incubating with a stop/wash buffer for 10 minutes.
-
-
Detection:
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Incubate with Streptavidin-HRP for 20-30 minutes at room temperature.
-
-
Visualization:
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Add a chromogenic substrate like DAB and incubate for 1-10 minutes, or until the desired color intensity is reached.
-
-
Counterstaining & Mounting:
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Counterstain with a nuclear stain like hematoxylin.
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Dehydrate, clear, and mount with a permanent mounting medium.
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Visualized Experimental Workflow
Caption: A generalized workflow for the TUNEL assay using this compound and colorimetric detection.
Troubleshooting Logic Diagram
Caption: A decision tree to troubleshoot common issues in TUNEL assays.
References
Technical Support Center: Strategies for Blocking Endogenous Biotin in Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively blocking endogenous biotin in tissue samples for immunohistochemistry (IHC) and other related applications. Find troubleshooting advice and answers to frequently asked questions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is endogenous biotin and why is it a problem in tissue staining?
A1: Endogenous biotin, also known as vitamin H, is a naturally occurring coenzyme found in all living cells.[1][2] In the context of IHC and other affinity-based assays, it can be a significant source of background interference.[1][2] This is particularly problematic when using detection systems that rely on the high-affinity interaction between avidin or streptavidin and biotin, such as the Avidin-Biotin Complex (ABC) or Labeled Streptavidin-Biotin (LSAB) methods.[2] The avidin or streptavidin reagents in these systems can bind to the endogenous biotin present in the tissue, leading to non-specific staining and potentially false-positive results.
Q2: Which tissues have high levels of endogenous biotin?
A2: Tissues with high metabolic activity often contain elevated levels of endogenous biotin. These include the liver, kidney, spleen, brain, heart, lung, and mammary glands. When working with these tissues, implementing an endogenous biotin blocking step is crucial to prevent high background staining. Endogenous biotin levels can be particularly high in frozen tissue sections compared to formalin-fixed paraffin-embedded (FFPE) tissues.
Q3: How can I determine if my tissue has significant endogenous biotin?
A3: A simple control experiment can help you determine if endogenous biotin is a concern for your specific tissue type and preparation. To do this, incubate a tissue section with your streptavidin-enzyme conjugate (e.g., streptavidin-HRP) and the chromogenic substrate (e.g., DAB) without the addition of a primary or biotinylated secondary antibody. If you observe staining, it is likely due to the presence of endogenous biotin. It's also important to have previously blocked for any endogenous peroxidase activity to rule that out as the source of the signal.
Q4: What is the principle behind blocking endogenous biotin?
A4: The most common method for blocking endogenous biotin is a two-step sequential process. First, the tissue is incubated with an excess of unlabeled avidin or streptavidin. This allows the avidin/streptavidin to bind to all the endogenous biotin in the tissue. However, since avidin and streptavidin are tetrameric proteins with four biotin-binding sites, this initial step leaves unoccupied binding sites on the avidin/streptavidin molecules. If not addressed, these open sites would bind to the biotinylated antibody in your detection system. Therefore, the second step involves incubating the tissue with an excess of free biotin, which saturates all the remaining biotin-binding sites on the avidin/streptavidin that was added in the first step. This effectively renders the endogenous biotin "invisible" to the detection system.
Q5: When in my IHC protocol should I perform the endogenous biotin block?
A5: The endogenous biotin blocking steps should be performed after any antigen retrieval procedures and before the incubation with the primary antibody. Antigen retrieval methods, especially heat-induced epitope retrieval (HIER), can expose endogenous biotin, making the blocking step even more critical. Performing the block before the primary antibody ensures that the detection system will not bind non-specifically to the tissue.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Staining | Insufficient blocking of endogenous biotin. | Increase the incubation time for both the avidin/streptavidin and biotin blocking steps. Ensure that the reagents completely cover the tissue section. |
| Consider using a commercial avidin/biotin blocking kit, as these are optimized for effective blocking. | ||
| Endogenous peroxidase or phosphatase activity. | If using an HRP or AP-based detection system, ensure you have adequately blocked for endogenous enzyme activity before proceeding with the biotin block. | |
| Non-specific binding of the primary or secondary antibody. | Run a negative control without the primary antibody to determine if the secondary antibody is the source of the background. Increase the concentration or duration of the protein blocking step (e.g., with normal serum or BSA). | |
| Weak or No Signal | Blocking reagents are interfering with the primary antibody. | While typically performed before the primary antibody, some protocols suggest the blocking steps can be done after. However, be cautious as this can sometimes block specific staining. Ensure thorough rinsing between all steps to remove excess reagents. |
| Inactivated blocking reagents. | Ensure your avidin and biotin solutions are fresh and have been stored correctly. Some commercial kits have pH indicators to signal reagent degradation. | |
| Uneven or Spotty Staining | Inadequate deparaffinization. | Ensure complete removal of paraffin wax using fresh xylene. |
| Tissue sections have dried out. | Maintain humidity during incubations and do not allow the tissue sections to dry out. |
Experimental Protocols
Standard Avidin/Biotin Blocking Protocol
This protocol is a general guideline and may require optimization for your specific tissue and antibody.
-
Deparaffinization and Rehydration: If using FFPE tissues, deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval (if required): Perform heat-induced or proteolytic-induced epitope retrieval as required for your primary antibody.
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Endogenous Enzyme Block (if required): If using an HRP-conjugated detection system, incubate sections in a hydrogen peroxide solution (e.g., 0.3-3% H2O2 in methanol or PBS) to quench endogenous peroxidase activity. For AP-based systems, levamisole can be added to the substrate solution to inhibit endogenous alkaline phosphatase.
-
Protein Block: Incubate sections with a protein-based blocker, such as normal serum from the same species as the secondary antibody or a BSA solution, to minimize non-specific protein interactions.
-
Avidin/Streptavidin Incubation: Apply an avidin or streptavidin solution (e.g., 0.05% avidin in PBS) to the sections and incubate for 10-20 minutes at room temperature.
-
Rinse: Briefly rinse the sections with a wash buffer (e.g., PBS or TBS).
-
Biotin Incubation: Apply a free biotin solution (e.g., 0.005% biotin in PBS) to the sections and incubate for 10-20 minutes at room temperature.
-
Rinse: Rinse the sections thoroughly with the wash buffer.
-
Primary Antibody Incubation: Proceed with the incubation of your primary antibody as per your standard IHC protocol.
Quantitative Data Summary
| Blocking Method | Avidin/Streptavidin Reagent | Incubation Time | Biotin Reagent | Incubation Time | Source |
| Homemade Reagents | 0.05% Avidin in PBS | 15 minutes | 0.005% Biotin in PBS | 15 minutes | |
| Thermo Fisher Protocol | 0.1 mg/ml Streptavidin in Wash Buffer | 15 minutes | 0.5 mg/ml Biotin in Wash Buffer | 30-60 minutes | |
| Vector Labs Kit | Avidin Solution | 15 minutes | Biotin Solution | 15 minutes | |
| Biocare Medical Kit | Avidin Solution | 10-20 minutes | Biotin Solution | 10-20 minutes | |
| Alternative Method | Egg White Solution | 10 minutes | Skim Milk Solution (5%) | 10-30 minutes |
Visualizations
Standard Endogenous Biotin Blocking Workflow
Caption: Workflow for endogenous biotin blocking in IHC.
Logical Relationship of Biotin Blocking
Caption: Mechanism of the two-step biotin blocking method.
References
impact of linker arm length on Biotin-dUTP incorporation and detection
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of linker arm length on Biotin-dUTP incorporation and detection in molecular biology experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind choosing a Biotin-dUTP with a specific linker arm length?
The selection of a Biotin-dUTP with a particular linker arm length involves a trade-off between enzymatic incorporation efficiency and subsequent detection by streptavidin or avidin. Generally, shorter linker arms are favored by DNA polymerases, leading to higher incorporation rates. Conversely, longer linker arms reduce steric hindrance, facilitating better binding of the bulky streptavidin molecule to the biotin, which results in enhanced detection signals.[1][2]
Q2: Which linker arm lengths are commonly available for Biotin-dUTP?
Biotin-dUTP is commercially available with a variety of linker arm lengths, typically denoted by the number of atoms in the spacer arm. Common options include Biotin-11-dUTP, Biotin-16-dUTP, and Biotin-20-dUTP.[1] Shorter and longer linkers are also available for more specialized applications.
Q3: How does the choice of DNA polymerase affect the incorporation of Biotin-dUTP?
The efficiency of Biotin-dUTP incorporation can be dependent on the DNA polymerase used.[1] Some polymerases, like Taq DNA polymerase, may incorporate modified nucleotides less efficiently than their natural counterparts.[1] High-fidelity proofreading polymerases should be avoided as their exonuclease activity can remove the incorporated biotinylated nucleotide. It is often necessary to optimize the reaction conditions, such as the ratio of Biotin-dUTP to dTTP, for the specific polymerase being used.
Q4: What are the recommended ratios of Biotin-dUTP to dTTP for labeling reactions?
The optimal ratio of Biotin-dUTP to dTTP can vary depending on the application and the desired labeling density. A common starting point for PCR and nick translation is a 1:2 or 1:3 ratio of Biotin-dUTP to dTTP. For some applications, a 1:1 ratio may be used. It is important to note that high-density labeling can potentially affect the hybridization characteristics of the probe.
Q5: Can I completely replace dTTP with Biotin-dUTP in my labeling reaction?
While it is possible in some special applications to completely substitute dTTP with Biotin-dUTP, it is generally not recommended. A 100% substitution can inhibit the polymerase chain reaction (PCR) and may alter the physical properties of the DNA, such as its electrophoretic mobility and denaturation behavior.
Troubleshooting Guides
Problem 1: Low or No Signal After Detection
| Possible Cause | Troubleshooting Steps |
| Inefficient Incorporation of Biotin-dUTP | 1. Optimize the ratio of Biotin-dUTP to dTTP. Start with a 1:3 ratio and incrementally increase the proportion of Biotin-dUTP. 2. Choose a Biotin-dUTP with a shorter linker arm to improve substrate recognition by the polymerase. 3. Use a DNA polymerase known to be more tolerant of modified nucleotides. Avoid high-fidelity proofreading polymerases. 4. Increase the incubation time for the labeling reaction to allow for more incorporation. |
| Steric Hindrance During Detection | 1. Use a Biotin-dUTP with a longer linker arm (e.g., this compound or Biotin-20-dUTP) to provide more space for streptavidin binding. 2. Ensure adequate blocking of non-specific binding sites on the membrane or slide. |
| Issues with Detection Reagents | 1. Use fresh streptavidin-conjugate. 2. Optimize the concentration of the streptavidin-conjugate. 3. Ensure the substrate for the enzyme conjugate (e.g., HRP, AP) is not expired and is prepared correctly. |
| Degraded DNA Template | 1. Assess the integrity of your DNA template by running an aliquot on an agarose gel. |
Problem 2: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Non-Specific Binding of Streptavidin-Conjugate | 1. Increase the stringency of the washing steps after incubation with the streptavidin-conjugate. 2. Optimize the blocking step by trying different blocking agents or increasing the blocking time. 3. Filter the streptavidin-conjugate solution before use to remove any aggregates. |
| Probe Concentration is Too High | 1. Reduce the concentration of the biotinylated probe used in the hybridization. |
| Endogenous Biotin | 1. If working with cell or tissue samples, consider performing an endogenous biotin blocking step. |
Quantitative Data Summary
The following tables summarize the general relationship between linker arm length and its impact on Biotin-dUTP incorporation and detection. It is important to note that specific quantitative data is often application-dependent and may not be universally available.
Table 1: Impact of Linker Arm Length on Biotin-dUTP Incorporation Efficiency
| Linker Arm Length | Relative Incorporation Efficiency by DNA Polymerase | Rationale |
| Short (e.g., 4-11 atoms) | Higher | The smaller size of the modification is better tolerated by the active site of DNA polymerases, leading to more efficient incorporation. |
| Long (e.g., 16-20 atoms) | Lower | The bulkier biotin and longer linker can cause steric hindrance within the polymerase active site, reducing the efficiency of incorporation compared to shorter linkers. |
Table 2: Impact of Linker Arm Length on Biotin Detection Signal
| Linker Arm Length | Relative Detection Signal with Streptavidin | Rationale |
| Short (e.g., 4-11 atoms) | Lower | The proximity of the biotin to the DNA backbone can sterically hinder the large streptavidin molecule from binding efficiently. |
| Long (e.g., 16-20 atoms) | Higher | The extended linker arm projects the biotin moiety away from the DNA, reducing steric hindrance and allowing for more efficient binding of streptavidin, resulting in a stronger detection signal. |
Experimental Protocols
Protocol 1: PCR-Based Biotinylation of DNA
This protocol describes the labeling of a specific DNA fragment during PCR by incorporating Biotin-11-dUTP.
Materials:
-
DNA template
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Forward and reverse primers
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dNTP mix (without dTTP)
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Taq DNA polymerase and corresponding buffer
-
Biotin-11-dUTP (1 mM stock)
-
dTTP (1 mM stock)
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Nuclease-free water
Procedure:
-
Prepare a PCR master mix. For a 50 µL reaction, a typical setup would be:
-
10x PCR Buffer: 5 µL
-
dNTP mix (10 mM each of dATP, dCTP, dGTP): 1 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
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dTTP (1 mM): 0.65 µL (final concentration 13 µM)
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Biotin-11-dUTP (1 mM): 3.5 µL (final concentration 70 µM)
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DNA Template (10-100 ng): 1 µL
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Taq DNA Polymerase (5 U/µL): 0.5 µL
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Nuclease-free water: to a final volume of 50 µL
-
-
Gently mix the components and briefly centrifuge.
-
Perform PCR using optimized cycling conditions for your template and primers. A general cycling protocol is as follows:
-
Initial Denaturation: 95°C for 2-5 minutes
-
25-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute per kb of amplicon length
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Analyze a small aliquot (5 µL) of the PCR product on an agarose gel to confirm the amplification of the desired fragment. The biotinylated product may migrate slightly slower than the unlabeled control.
-
Purify the biotinylated PCR product using a PCR purification kit to remove unincorporated primers and nucleotides.
Protocol 2: Nick Translation-Based Biotinylation of DNA
This protocol is for labeling a DNA probe using nick translation with this compound.
Materials:
-
DNA template (1 µg)
-
10x Nick Translation Buffer
-
This compound/dNTP mix (containing dATP, dCTP, dGTP, dTTP, and this compound)
-
DNase I/DNA Polymerase I enzyme mix
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0.5 M EDTA, pH 8.0
-
Nuclease-free water
Procedure:
-
In a microcentrifuge tube, combine the following on ice:
-
DNA template: 1 µg
-
10x Nick Translation Buffer: 5 µL
-
This compound/dNTP mix: 5 µL
-
DNase I/DNA Polymerase I enzyme mix: 5 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Mix gently and spin down the contents.
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Incubate the reaction at 15°C for 60-90 minutes. The incubation time can be adjusted to optimize the size of the labeled fragments.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA and heating to 65°C for 10 minutes to inactivate the enzymes.
-
(Optional) To check the size of the labeled probe, run a small aliquot on an agarose gel. The desired size range is typically 200-500 bp.
-
Purify the biotinylated probe using a spin column or ethanol precipitation to remove unincorporated nucleotides.
Visualizations
Caption: Workflow for PCR-based biotinylation of DNA.
References
Validation & Comparative
A Head-to-Head Comparison of Biotin-16-dUTP and Digoxigenin-11-dUTP for In Situ Hybridization
For researchers engaged in in situ hybridization (ISH), the choice of probe labeling and detection system is paramount to achieving high sensitivity and specificity. Among the non-radioactive methods, Biotin-16-dUTP and Digoxigenin-11-dUTP have emerged as two of the most widely used haptens for labeling nucleic acid probes. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal system for their specific needs.
Executive Summary
Both this compound and Digoxigenin-11-dUTP are effective for the non-radioactive labeling of probes for ISH. Digoxigenin-labeled probes often exhibit higher sensitivity and lower background staining compared to biotinylated probes, particularly in tissues with endogenous biotin.[1][2][3] However, biotin-based detection systems can be highly sensitive, especially with multi-layered amplification protocols.[4] The choice between the two often depends on the specific tissue being studied, the required sensitivity, and the potential for background interference.
Quantitative Performance Data
The following table summarizes the key performance differences between this compound and Digoxigenin-11-dUTP based on published studies.
| Performance Metric | This compound | Digoxigenin-11-dUTP | Key Findings | Source(s) |
| Sensitivity | High, especially with amplification | Generally higher; 2 to 10-fold more sensitive in dot blot assays and 4-fold more sensitive in detecting HPV 16 DNA in tissue samples. | Digoxigenin often provides a stronger signal with less amplification required. | [1] |
| Specificity | High | High | Both systems offer high specificity in probe hybridization. | |
| Background Staining | Prone to higher background due to endogenous biotin in many tissues (e.g., kidney, liver). | Generally lower non-specific background staining. | Digoxigenin is a plant steroid not naturally present in animal tissues, thus avoiding endogenous interference. | |
| Cellular Resolution | Good | High | Digoxigenin-labeled probes can provide a higher degree of cellular resolution. | |
| Probe Stability | Stable | Stable for several months. | Both types of labeled probes are stable for long-term use. |
Signaling Pathways and Detection Mechanisms
The fundamental difference between the two systems lies in their detection mechanisms. Biotinylated probes are detected via the high-affinity interaction between biotin and avidin or streptavidin, which is then conjugated to an enzyme or fluorophore. Digoxigenin-labeled probes are detected by an anti-digoxigenin antibody, which is similarly conjugated.
Caption: Comparison of Biotin and Digoxigenin detection pathways.
Experimental Workflow for In Situ Hybridization
The overall workflow for ISH is similar for both biotinylated and digoxigenin-labeled probes, involving probe labeling, hybridization, washing, and signal detection.
Caption: General experimental workflow for In Situ Hybridization (ISH).
Experimental Protocols
Below are detailed methodologies for key experiments involved in comparing this compound and Digoxigenin-11-dUTP for ISH.
Probe Labeling
1. Random Primed Labeling with this compound:
-
Combine 10 ng to 3 µg of linearized DNA with sterile, double-distilled water to a final volume of 15 µl.
-
Denature the DNA by heating at 95°C for 10 minutes, followed by rapid chilling on ice.
-
On ice, add the following reagents in order: 2 µl of 10x hexanucleotide mix, 2 µl of a 10x dNTP labeling mixture (containing a 1:2 ratio of this compound to dTTP), and 1 µl of Klenow fragment.
-
Incubate the reaction at 37°C for at least 60 minutes. Longer incubation times (up to 20 hours) can increase the yield.
-
Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).
2. Random Primed Labeling with Digoxigenin-11-dUTP:
-
The protocol is similar to biotin labeling.
-
Use a 10x dNTP labeling mixture containing a recommended ratio of 35% Digoxigenin-11-dUTP and 65% dTTP.
-
The remainder of the protocol, including denaturation, incubation, and reaction termination, follows the same steps as for biotin labeling.
In Situ Hybridization
1. Pre-hybridization:
-
Prepare tissue sections on slides. For paraffin-embedded tissues, deparaffinize and rehydrate.
-
Treat with Proteinase K to improve probe penetration.
-
Post-fix with 4% paraformaldehyde.
-
Acetylate with acetic anhydride in triethanolamine to reduce non-specific binding.
2. Hybridization:
-
Apply a hybridization buffer containing the labeled probe (typically at a concentration of 1-10 ng/µl) to the tissue section.
-
Cover with a coverslip and incubate in a humidified chamber at a temperature appropriate for the probe and target (e.g., 37-55°C) overnight.
3. Post-hybridization Washes:
-
Perform a series of washes with increasing stringency (decreasing salt concentration and increasing temperature) to remove non-specifically bound probe. A typical series might include washes in 2x SSC, 1x SSC, and 0.5x SSC.
Signal Detection
1. Biotin Detection:
-
Block the sections with a blocking solution (e.g., 2% normal serum in PBS) for 1 hour at room temperature.
-
Incubate with streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) diluted in blocking solution for 1-2 hours at room temperature.
-
Wash the slides in buffer (e.g., PBS with Tween 20).
-
Develop the signal by adding the appropriate enzyme substrate (e.g., NBT/BCIP for alkaline phosphatase or DAB for horseradish peroxidase).
-
Monitor color development and stop the reaction by washing with distilled water.
2. Digoxigenin Detection:
-
Block the sections as described for biotin detection.
-
Incubate with an anti-digoxigenin antibody conjugated to an enzyme (e.g., alkaline phosphatase) diluted in blocking solution, often overnight at 4°C.
-
Wash the slides extensively in buffer.
-
Develop the signal with the appropriate enzyme substrate.
-
Stop the reaction and mount the slides for microscopy.
Conclusion
The selection between this compound and Digoxigenin-11-dUTP for ISH applications should be guided by the specific experimental context. Digoxigenin is often favored for its lower background and potentially higher sensitivity, making it a robust choice for a wide range of tissues. Biotin, however, remains a viable and highly effective option, particularly when endogenous biotin is not a concern and when established amplification protocols are in place. For dual-labeling experiments, the use of both haptens simultaneously offers a powerful approach for visualizing multiple targets within the same sample.
References
- 1. Sensitivity of digoxigenin and biotin labelled probes for detection of human papillomavirus by in situ hybridisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity of digoxigenin and biotin labelled probes for detection of human papillomavirus by in situ hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Sensitivity of digoxigenin and biotin labelled probes for detection of human papillomavirus by in situ hybridisation. | Semantic Scholar [semanticscholar.org]
- 4. A comparison of digoxigenin and biotin labelled DNA and RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Research: A Comparative Guide to Biotin-Based and Radioactive Detection Methods
For decades, radioactive isotopes have been a cornerstone of molecular biology research, offering high sensitivity for the detection of nucleic acids and proteins. However, the emergence of biotin-based detection systems has provided a powerful and safer alternative, reshaping experimental workflows in academic and industrial research, including drug development. This guide provides a detailed comparison of these two methodologies, supported by experimental data and protocols, to assist researchers in making informed decisions for their specific applications.
At a Glance: Key Differences and Advantages
Biotin-based detection methods offer a compelling alternative to traditional radioactive techniques, primarily due to their enhanced safety, stability, and versatility. While radioactive methods are known for their high sensitivity, biotin-based approaches, particularly those employing chemiluminescence, can achieve comparable or even superior levels of detection without the inherent risks and stringent regulatory requirements associated with radioactivity.
Quantitative Comparison of Detection Methods
The choice between biotin-based and radioactive detection often hinges on the required sensitivity, cost, and safety considerations. The following table summarizes the key quantitative and qualitative differences between these two approaches.
| Feature | Biotin-Based Detection | Radioactive Detection |
| Sensitivity | High (femtogram to picogram range with chemiluminescence)[1][2] | Very High (femtogram to picogram range)[3] |
| Safety | Non-hazardous, requires standard laboratory precautions[4] | Hazardous, requires specialized training, licensing, and monitoring[3] |
| Signal Stability | Biotin-labeled probes are stable for at least a year at -20°C | Signal decays according to the isotope's half-life (e.g., ³²P: 14.3 days) |
| Waste Disposal | Standard laboratory waste | Specialized, regulated radioactive waste disposal |
| Cost | Generally more cost-effective, no specialized disposal costs | Higher costs associated with isotope purchase, specialized equipment, and waste disposal |
| Versatility | Wide range of applications including ELISA, Western blotting, IHC, and nucleic acid hybridization | Primarily used for nucleic acid hybridization, protein labeling, and autoradiography |
Experimental Protocols: A Side-by-Side Look
To illustrate the practical differences in workflow, detailed protocols for a common application, Western blotting, are provided below for both biotin-based (chemiluminescent) and radioactive detection.
Western Blotting: Experimental Workflow
| Step | Biotin-Based Detection (Chemiluminescent) | Radioactive Detection |
| 1. Protein Transfer | Transfer proteins from SDS-PAGE gel to a nitrocellulose or PVDF membrane. | Transfer proteins from SDS-PAGE gel to a nitrocellulose or PVDF membrane. |
| 2. Blocking | Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. | Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. |
| 3. Primary Antibody | Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. | Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. |
| 4. Secondary Antibody | Wash the membrane 3 times with TBST. Incubate with a biotinylated secondary antibody for 1 hour at room temperature. | Wash the membrane 3 times with TBST. Incubate with a radiolabeled secondary antibody (e.g., ¹²⁵I-labeled) for 1 hour at room temperature. |
| 5. Detection Reagent | Wash the membrane 3 times with TBST. Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature. | Wash the membrane 3 times with TBST to remove unbound radioactive antibody. |
| 6. Signal Development | Wash the membrane 3 times with TBST. Add chemiluminescent substrate and incubate for 5 minutes. | Expose the membrane to X-ray film or a phosphorimager screen. Exposure times can range from hours to days. |
| 7. Imaging | Image the resulting chemiluminescent signal using a CCD camera-based imager. | Develop the X-ray film or scan the phosphorimager screen to visualize the bands. |
Visualizing the Workflows and Advantages
To further clarify the processes and the inherent benefits of biotin-based detection, the following diagrams illustrate the experimental workflows and the logical advantages.
The Underlying Principle: The Biotin-Avidin Interaction
The power of biotin-based detection lies in the extraordinarily strong and specific non-covalent interaction between biotin (vitamin B7) and the proteins avidin or streptavidin. This bond is one of the strongest known in nature, allowing for highly specific and robust detection. In a typical assay, a molecule of interest (e.g., an antibody or a nucleic acid probe) is labeled with biotin. This biotinylated molecule is then detected by streptavidin that has been conjugated to a reporter enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP), or a fluorescent dye. The reporter enzyme, in the presence of its substrate, generates a detectable signal, such as light (chemiluminescence) or a colored product (colorimetric).
Conclusion
While radioactive methods have historically been the gold standard for high-sensitivity detection, the significant advantages offered by biotin-based systems in terms of safety, stability, cost-effectiveness, and versatility make them a superior choice for a wide range of modern research applications. The development of highly sensitive chemiluminescent substrates has further narrowed the sensitivity gap, allowing researchers to achieve excellent results without the burdens associated with radioactive materials. For laboratories focused on efficiency, safety, and reproducibility, biotin-based detection methods represent a robust and reliable path forward.
References
A Head-to-Head Comparison: Fluorescent dUTPs Versus Biotin-16-dUTP for DNA Probe Labeling
For researchers, scientists, and drug development professionals, the choice of labeling method for DNA probes is a critical decision that impacts the sensitivity, specificity, and overall success of hybridization-based assays such as fluorescence in situ hybridization (FISH). This guide provides an objective comparison of two widely used methods: direct labeling with fluorescently tagged deoxyuridine triphosphates (dUTPs) and indirect labeling using Biotin-16-dUTP.
This comparison delves into the performance characteristics, experimental protocols, and key considerations for each method, supported by experimental data to inform your selection process.
At a Glance: Fluorescent dUTPs vs. This compound
| Feature | Fluorescent dUTPs (Direct Labeling) | This compound (Indirect Labeling) |
| Detection Principle | Direct visualization of the fluorescently labeled probe. | Two-step detection: a primary unlabeled probe with biotin is detected by a secondary fluorescently labeled streptavidin or avidin conjugate. |
| Signal Intensity | Dependent on the quantum yield and photostability of the specific fluorophore used. Generally lower than amplified biotin systems. | Can be significantly amplified by using streptavidin-fluorophore conjugates, leading to higher signal intensity, especially for low-abundance targets.[1][2] |
| Workflow Simplicity | Simpler and faster workflow with fewer incubation and wash steps.[3] | More complex and time-consuming due to the additional steps required for secondary detection.[3] |
| Multiplexing | Straightforward multiplexing capabilities by using dUTPs labeled with different colored fluorophores.[4] | Multiplexing is possible but can be more complex, often requiring different haptens (e.g., biotin, digoxigenin) and corresponding detection systems. |
| Potential for Background | Lower potential for non-specific background as there are fewer reagents involved. | Higher potential for background due to non-specific binding of the streptavidin-fluorophore conjugate or endogenous biotin in some tissues. |
| Cost | The initial cost of fluorescently labeled dUTPs can be higher. | This compound is generally less expensive, but the overall cost includes the secondary detection reagents (streptavidin-fluorophore conjugates). |
Performance Characteristics: A Deeper Dive
Sensitivity and Signal Amplification
The most significant advantage of the biotin-based system is its capacity for signal amplification. The high affinity between biotin and streptavidin, coupled with the ability to conjugate multiple fluorophores to a single streptavidin molecule, allows for a substantial increase in signal intensity. This makes this compound an excellent choice for detecting low-copy-number targets. One study demonstrated a 415-fold increase in detection limit in a chemiluminescent immunoassay using a biotin-streptavidin signal amplification strategy.
Fluorescent dUTPs, on the other hand, provide a signal that is directly proportional to the number of incorporated labeled nucleotides. While generally less sensitive than amplified biotin systems, the brightness and photostability of modern fluorophores, such as the Alexa Fluor and CF dyes, can provide excellent results for many applications.
Specificity and Background
Direct labeling with fluorescent dUTPs generally results in lower background noise because it involves fewer steps and reagents. The primary source of background is often autofluorescence from the sample itself.
Indirect labeling with this compound can be prone to higher background levels. This can arise from endogenous biotin present in certain tissues like the kidney, liver, and brain, or from non-specific binding of the streptavidin-fluorophore conjugate. However, blocking steps and the use of high-quality reagents can significantly mitigate these issues.
Photostability
The photostability of the signal is a crucial factor, especially for applications requiring prolonged imaging. With fluorescent dUTPs, the photostability is determined by the specific fluorophore used. Dyes like the Alexa Fluor series are known for their superior photostability compared to traditional fluorophores like FITC.
In the biotin-based system, the photostability depends on the fluorophore conjugated to streptavidin. Therefore, the same considerations for choosing a robust fluorophore apply.
Experimental Workflows
The choice between direct and indirect labeling significantly impacts the experimental workflow.
Direct Labeling Workflow with Fluorescent dUTPs
Indirect Labeling Workflow with this compound
Experimental Protocols
Below are generalized protocols for labeling DNA probes using PCR with either fluorescent dUTPs or this compound.
PCR-Based Probe Labeling
| Component | Fluorescent dUTP Labeling | This compound Labeling |
| 10x PCR Buffer | 5 µL | 5 µL |
| dNTP Mix (without dTTP) | 1 µL of 10 mM each dATP, dCTP, dGTP | 1 µL of 10 mM each dATP, dCTP, dGTP |
| dTTP | 0.5 µL of 10 mM | 0.65 µL of 10 mM |
| Labeled dUTP | 1 µL of 1 mM Fluorescent dUTP | 3.5 µL of 1 mM this compound |
| Forward Primer | 1 µL of 10 µM | 1 µL of 10 µM |
| Reverse Primer | 1 µL of 10 µM | 1 µL of 10 µM |
| DNA Template | 10-100 ng | 10-100 ng |
| Taq DNA Polymerase | 0.5 µL (2.5 units) | 0.5 µL (2.5 units) |
| Nuclease-free water | to 50 µL | to 50 µL |
| Thermocycling | Standard PCR protocol | Standard PCR protocol |
| Purification | Spin column purification | Spin column purification |
Note: The optimal ratio of labeled dUTP to unlabeled dTTP may need to be determined empirically for different templates and applications. For this compound, a common starting point is a 1:2 or 1:3 ratio of biotin-dUTP to dTTP.
Signaling Pathways and Detection Mechanisms
Direct Detection of Fluorescently Labeled Probes
In this straightforward mechanism, the fluorophore is directly attached to the dUTP and incorporated into the DNA probe. Upon hybridization to the target sequence, the probe's location is immediately visible under a fluorescence microscope.
Indirect Detection of Biotinylated Probes
The indirect detection method relies on the strong and specific interaction between biotin and streptavidin. The biotinylated probe first hybridizes to the target sequence. Subsequently, a streptavidin molecule conjugated to one or more fluorophores is added. The streptavidin binds to the biotin on the probe, bringing the fluorophores to the target site for visualization. This multi-layer approach is the basis for signal amplification.
Conclusion
The choice between fluorescent dUTPs and this compound for DNA probe labeling is application-dependent.
Fluorescent dUTPs are ideal for applications where:
-
Simplicity and speed are paramount.
-
Multiplexing with multiple colors is required.
-
The target is relatively abundant.
-
Minimizing background is a primary concern.
This compound is the preferred method when:
-
High sensitivity is required to detect low-abundance targets.
-
Signal amplification is necessary to overcome weak signals.
-
The initial cost of the labeling nucleotide is a consideration.
By carefully considering the specific requirements of your experiment and the trade-offs between these two powerful labeling strategies, you can select the optimal method to achieve reliable and robust results in your research.
References
- 1. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. clinicallab.com [clinicallab.com]
- 3. Comparison of radioactive (32P and 35S) and biotinylated probes for detection of cytomegalovirus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating Biotin-16-dUTP Incorporation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the successful incorporation of labeled nucleotides is a critical step in the synthesis of effective nucleic acid probes. This guide provides a detailed comparison of common methods for validating the incorporation of Biotin-16-dUTP, a widely used biotinylated nucleotide, into newly synthesized DNA or RNA probes. We present experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation technique for your research needs.
The covalent attachment of biotin to nucleic acid probes allows for sensitive, non-radioactive detection in a variety of applications, including in situ hybridization (ISH), northern blotting, and southern blotting. The strong and specific interaction between biotin and streptavidin, often conjugated to an enzyme like horseradish peroxidase (HRP), forms the basis of these detection systems.[1][2] However, the efficiency of this compound incorporation can vary depending on the labeling method (e.g., nick translation, random priming, PCR) and the polymerase used.[3][4][5] Therefore, validating the successful labeling of a probe is essential for reliable experimental outcomes.
Comparison of Validation Methods
Several methods can be employed to confirm the incorporation of this compound into a nucleic acid probe. The choice of method often depends on the required sensitivity, the availability of specialized equipment, and the desired quantitative output. Below is a comparison of three commonly used techniques: Dot Blot Analysis, Gel Shift Assay (EMSA), and Mass Spectrometry.
| Method | Principle | Advantages | Disadvantages | Quantitative Output |
| Dot Blot Analysis | Immobilization of the labeled probe on a membrane followed by detection with a streptavidin-enzyme conjugate. | Simple, rapid, and cost-effective. Requires standard laboratory equipment. | Semi-quantitative. Prone to high background if not optimized. | Relative signal intensity compared to a positive control. |
| Gel Shift Assay (EMSA) | The binding of streptavidin to the biotinylated probe causes a shift in its electrophoretic mobility in a non-denaturing gel. | Provides information on the formation of the biotin-streptavidin complex. Can be used to assess the degree of biotinylation. | Can be more time-consuming than a dot blot. Requires careful optimization of gel conditions. | Estimation of the fraction of shifted (biotinylated) probe. |
| Mass Spectrometry | Direct detection of the mass increase in the probe due to the incorporation of this compound. | Highly sensitive and provides direct, quantitative evidence of incorporation. Can identify the exact location of the modification. | Requires specialized and expensive equipment. Sample preparation can be complex. | Precise mass-to-charge ratio confirming the presence of the biotin modification. |
Experimental Protocols
Dot Blot Analysis for Biotinylated Probe Validation
This protocol provides a basic framework for confirming the presence of biotin in a newly synthesized probe.
Materials:
-
Biotinylated probe
-
Unlabeled probe (negative control)
-
Biotinylated control DNA/RNA (positive control)
-
Nylon or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Imaging system (e.g., X-ray film or CCD camera)
Procedure:
-
Sample Application: Spot 1-2 µL of your biotinylated probe, unlabeled probe, and a biotinylated control onto a dry nylon or nitrocellulose membrane. Allow the spots to dry completely.
-
Crosslinking (Optional but Recommended): UV crosslink the nucleic acid to the membrane.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding.
-
Streptavidin-HRP Incubation: Incubate the membrane in a solution of streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound conjugate.
-
Detection: Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Imaging: Expose the membrane to X-ray film or capture the signal with a CCD camera.
Expected Results: A positive signal should be observed for the biotinylated probe and the positive control, while no signal should be detected for the unlabeled probe. The intensity of the signal from the synthesized probe can be compared to that of the positive control for a semi-quantitative assessment of labeling efficiency.
Gel Shift Assay (EMSA) for Biotinylated Probe Validation
This assay confirms biotin incorporation by observing a mobility shift upon streptavidin binding.
Materials:
-
Biotinylated probe
-
Unlabeled probe (negative control)
-
Streptavidin
-
Non-denaturing polyacrylamide gel (e.g., 6% TBE gel)
-
TBE buffer
-
Loading dye (non-denaturing)
-
Nucleic acid stain (e.g., SYBR Green) or chemiluminescent detection system
Procedure:
-
Binding Reaction: In separate tubes, incubate the biotinylated probe and the unlabeled probe with and without streptavidin in a suitable binding buffer for 20-30 minutes at room temperature.
-
Gel Electrophoresis: Add non-denaturing loading dye to each reaction and load the samples onto a non-denaturing polyacrylamide gel. Run the gel in TBE buffer until the dye front has migrated an adequate distance.
-
Detection:
-
Nucleic Acid Staining: Stain the gel with a nucleic acid stain like SYBR Green and visualize the bands under UV light.
-
Chemiluminescent Detection: Transfer the nucleic acids to a nylon membrane and proceed with chemiluminescent detection as described in the dot blot protocol.
-
Expected Results: The biotinylated probe incubated with streptavidin will migrate slower than the free biotinylated probe, resulting in a "shifted" band. The unlabeled probe will not show a shift in the presence of streptavidin. The relative intensity of the shifted band can provide an estimate of the proportion of biotinylated probe.
Mass Spectrometry for Biotinylated Probe Validation
This method offers the most definitive confirmation of biotin incorporation.
Materials:
-
Biotinylated probe
-
Unlabeled probe (for comparison)
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Sample Preparation: Prepare the probe samples according to the instrument's requirements. This may involve purification and co-crystallization with a matrix for MALDI-TOF or dilution in a suitable solvent for ESI-MS.
-
Data Acquisition: Analyze the samples using the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the nucleic acid molecules.
-
Data Analysis: Compare the mass of the biotinylated probe to the theoretical mass and the mass of the unlabeled probe. The mass of this compound is approximately 971.5 g/mol .
Expected Results: The mass spectrum of the biotinylated probe will show a mass increase corresponding to the number of incorporated this compound molecules compared to the unlabeled probe.
Visualizing the Workflow and Related Pathways
To further clarify the experimental processes and their applications, the following diagrams have been generated using Graphviz.
Caption: Workflow for validating this compound incorporation using a dot blot assay.
Caption: Simplified signaling pathway for in situ hybridization using a biotinylated probe.
Caption: Decision tree to guide the selection of a validation method for probe biotinylation.
Alternative Non-Radioactive Labeling Methods
While biotin-streptavidin systems are robust, other non-radioactive labeling methods are available. These include:
-
Digoxigenin (DIG) Labeling: Similar to biotin, DIG is a hapten that can be incorporated into nucleic acid probes and detected with a high-affinity anti-DIG antibody conjugated to an enzyme.
-
Fluorescent Labeling: Fluorophore-conjugated nucleotides can be directly incorporated into probes, allowing for direct detection via fluorescence microscopy or flow cytometry.
The choice between these methods depends on the specific application, required sensitivity, and available detection instrumentation.
By carefully validating the incorporation of this compound, researchers can ensure the quality and reliability of their synthesized probes, leading to more accurate and reproducible experimental results.
References
A Comparative Analysis of DNA Polymerases for Biotin-16-dUTP Incorporation in Labeling Reactions
For researchers, scientists, and drug development professionals seeking to optimize their nucleic acid labeling protocols, the choice of DNA polymerase for incorporating modified nucleotides is a critical determinant of success. This guide provides a comparative analysis of different polymerases for the incorporation of Biotin-16-dUTP, a widely used biotinylated analog of deoxyuridine triphosphate for non-radioactive labeling of DNA probes.
The efficiency, fidelity, and processivity of a DNA polymerase with modified nucleotides like this compound can significantly impact the yield, quality, and performance of labeled probes in downstream applications such as fluorescence in situ hybridization (FISH), dot blots, and microarrays. This guide presents a summary of key performance indicators for commonly used polymerases, detailed experimental protocols for their comparative evaluation, and a visual representation of the experimental workflow.
Performance Comparison of DNA Polymerases for this compound Incorporation
The selection of an appropriate DNA polymerase is crucial for efficient labeling of DNA with this compound. The following table summarizes the key characteristics of four commonly used DNA polymerases: Taq DNA Polymerase, Klenow Fragment (3'→5' exo-), T7 DNA Polymerase, and a representative high-fidelity polymerase (e.g., Pfu DNA Polymerase). It is important to note that while extensive data exists for their performance with natural nucleotides, direct comparative data for this compound incorporation is less abundant. The information presented here is a synthesis of available literature and the known enzymatic properties of these polymerases.
| Feature | Taq DNA Polymerase | Klenow Fragment (3'→5' exo-) | T7 DNA Polymerase | High-Fidelity Polymerase (e.g., Pfu) |
| Incorporation Efficiency with this compound | Moderate. Tolerant to dUTP modifications, but high percentages of substitution can inhibit the reaction. For instance, with Biotin-16-AA-dUTP, a 50% reduction in amplicon yield is observed at ~75% substitution[1]. | Moderate to High. Efficient in random priming and nick translation with this compound[2]. | High. Known for its high processivity and efficiency in incorporating modified nucleotides[3][4]. | Low to Moderate. The 3'→5' exonuclease (proofreading) activity can hinder the incorporation of modified nucleotides by excising them. |
| Fidelity (Error Rate) | Low (1 in 9,000 to 1 in 1,000,000 bases). Lacks 3'→5' exonuclease proofreading activity. | Low (similar to Taq). The exo- variant lacks proofreading activity. | High. Possesses a strong 3'→5' exonuclease activity, leading to high fidelity[3]. | Very High (1 in 1,000,000 to 1 in 10,000,000 bases). Possesses 3'→5' exonuclease proofreading activity. |
| Processivity (Nucleotides incorporated per binding event) | Moderate (50-60 nucleotides). | Low (distributive synthesis). | Very High (up to several thousand nucleotides). | Low to Moderate. |
| Optimal Reaction Temperature | ~72°C (Thermostable) | 37°C (Mesophilic) | 37°C (Mesophilic) | ~72°C (Thermostable) |
| Primary Applications for Biotin Labeling | PCR-based labeling, Nick translation. | Random-primed labeling, Nick translation, Second-strand synthesis. | In situ end-labeling (ISEL), DNA sequencing applications. | Not typically the first choice for labeling due to lower efficiency with modified nucleotides, but can be used when high fidelity is paramount. |
Experimental Protocols
To empirically determine the most suitable polymerase for your specific application, a direct comparison of their performance in incorporating this compound is recommended. Below are detailed protocols for a primer extension assay followed by a dot blot for the quantification of biotin incorporation.
I. Primer Extension Assay for this compound Incorporation
This assay measures the ability of each polymerase to synthesize a biotin-labeled DNA strand from a template-primer duplex.
Materials:
-
Single-stranded DNA template (e.g., M13mp18)
-
Forward primer complementary to the template
-
dNTP mix (dATP, dCTP, dGTP)
-
dTTP
-
This compound
-
DNA Polymerases: Taq, Klenow Fragment (3'→5' exo-), T7, and a High-Fidelity Polymerase (e.g., Pfu)
-
Reaction buffers specific to each polymerase
-
Nuclease-free water
-
Thermocycler or water bath
-
DNA purification kit
Procedure:
-
Primer Annealing:
-
In a PCR tube, mix 1 µg of the single-stranded DNA template with a 2-fold molar excess of the forward primer in the appropriate reaction buffer.
-
Heat the mixture to 95°C for 5 minutes and then gradually cool to room temperature to allow for annealing.
-
-
Reaction Setup:
-
For each polymerase, prepare a master mix containing the annealed template-primer, the polymerase-specific reaction buffer, and dNTPs. The final concentration of dATP, dCTP, and dGTP should be 100 µM each.
-
Prepare two sets of reactions for each polymerase:
-
Control: Add dTTP to a final concentration of 100 µM.
-
This compound: Add a mix of dTTP and this compound. A common starting point is a 1:3 ratio of this compound to dTTP (e.g., 25 µM this compound and 75 µM dTTP).
-
-
Add the respective DNA polymerase to each reaction tube. The amount of enzyme should be optimized according to the manufacturer's instructions.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for each polymerase for 30-60 minutes:
-
Taq and High-Fidelity Polymerase: 72°C
-
Klenow Fragment and T7 DNA Polymerase: 37°C
-
-
-
Reaction Termination and Purification:
-
Stop the reactions by adding EDTA to a final concentration of 10 mM.
-
Purify the synthesized DNA using a DNA purification kit to remove unincorporated nucleotides and primers. Elute the DNA in nuclease-free water.
-
-
Quantification of DNA:
-
Measure the concentration of the purified DNA using a spectrophotometer (e.g., NanoDrop).
-
II. Dot Blot Assay for Quantification of Biotin Incorporation
This assay provides a semi-quantitative measure of the amount of biotin incorporated into the newly synthesized DNA.
Materials:
-
Biotinylated DNA from the primer extension assay
-
A known concentration of a standard biotinylated DNA control
-
Nylon or nitrocellulose membrane
-
Dot blot apparatus
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Imaging system
Procedure:
-
Sample Preparation:
-
Prepare serial dilutions of your biotinylated DNA samples and the standard biotinylated DNA control.
-
-
Membrane Preparation and Sample Application:
-
Cut a piece of nylon or nitrocellulose membrane to the size of the dot blot apparatus.
-
Wet the membrane in TBST.
-
Assemble the dot blot apparatus.
-
Spot 1-2 µL of each dilution of your samples and the standard onto the membrane.
-
Allow the spots to dry completely.
-
-
Blocking:
-
Disassemble the apparatus and place the membrane in a container with blocking buffer.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Streptavidin-HRP Incubation:
-
Dilute the streptavidin-HRP conjugate in blocking buffer according to the manufacturer's instructions.
-
Incubate the membrane in the diluted streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each with gentle agitation.
-
-
Detection:
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Incubate the membrane in the substrate solution for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Compare the signal intensity of the spots from your samples to the spots from the standard biotinylated DNA to estimate the relative incorporation efficiency of each polymerase.
-
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for the comparative analysis of different polymerases for this compound incorporation.
Caption: Workflow for comparing polymerase efficiency in this compound incorporation.
References
Decoding Sensitivity: A Comparative Analysis of Biotin-16-dUTP Labeled Probes in Southern Blotting
For researchers, scientists, and drug development professionals navigating the intricacies of nucleic acid detection, the choice of probe labeling in Southern blotting is a critical determinant of experimental success. This guide provides an objective comparison of Biotin-16-dUTP labeled probes against other common alternatives, supported by experimental data, detailed protocols, and clear visual workflows to inform your selection process.
The advent of non-radioactive labeling methods has revolutionized Southern blotting, offering safer and more stable alternatives to traditional radiolabeled probes. Among these, biotin labeling, specifically with this compound, has emerged as a robust and highly sensitive option. This guide delves into the performance of this compound labeled probes, comparing their sensitivity to Digoxigenin (DIG) and the classic radioactive ³²P-labeled probes.
Performance Snapshot: Sensitivity Comparison
The sensitivity of a probe in Southern blotting is paramount, dictating the lower limit of target DNA detection. Below is a summary of reported detection limits for this compound, DIG, and ³²P labeled probes under optimized conditions. It is important to note that absolute sensitivity can vary based on the specific experimental conditions, including the complexity of the target DNA, hybridization efficiency, and detection method.
| Probe Labeling Method | Target Type | Reported Detection Limit | Key Advantages | Key Disadvantages |
| This compound | Plasmid/Viral DNA | As low as sub-femtogram to 10 pg[1] | High sensitivity, safety (non-radioactive), probe stability, rapid detection | Potential for background from endogenous biotin, requires enzymatic detection |
| This compound | Genomic DNA | 10 µg for a single copy gene | Safety, probe stability | Lower sensitivity compared to ³²P for complex genomes |
| Digoxigenin (DIG) | General DNA | Comparable to biotin, in the low picogram range | Low background (DIG is not naturally present in cells), safety, probe stability | Requires specific anti-DIG antibodies for detection |
| ³²P (Radioactive) | Plasmid/Viral DNA | ~1 pg[2] | Highest sensitivity in many cases | Health hazards, short half-life of probe, waste disposal issues, longer exposure times |
| ³²P (Radioactive) | Genomic DNA | 0.5 µg for a single copy gene[3] | Highest sensitivity for complex genomes | Health hazards, regulatory burden, probe instability |
One study directly comparing a biotinylated probe with a ³²P-labeled probe for the detection of the beta-glucocerebrosidase gene found that the radioactive method was approximately 20 times more sensitive for detecting the gene in EcoRI-digested genomic DNA[3]. However, the biotin-based detection was significantly faster, with results obtained in 30 minutes to 3 hours, compared to 12 hours to one week for autoradiography[3]. Another study comparing probes for cytomegalovirus DNA detection reported a detection limit of approximately 1 pg for ³²P and 5 pg for a biotin-based system using an alkaline phosphatase-streptavidin conjugate. These findings highlight a trade-off between absolute sensitivity and factors like speed, safety, and ease of use.
The Experimental Framework: Methodologies
To achieve the high sensitivity offered by this compound labeled probes, a meticulous experimental protocol is essential. The following is a detailed methodology for Southern blotting using a biotinylated probe with chemiluminescent detection.
I. Probe Labeling with this compound (Random Primed Labeling)
-
Template Preparation: Start with 25-50 ng of purified DNA fragment (the probe) in a microcentrifuge tube.
-
Denaturation: Add sterile, deionized water to a final volume of 15 µL. Denature the DNA by heating at 95-100°C for 5-10 minutes, followed by immediate chilling on ice for 5 minutes to prevent re-annealing.
-
Labeling Reaction: To the denatured DNA, add the following components on ice:
-
2 µL of a 10x dNTP labeling mixture (containing dATP, dCTP, dGTP, and a reduced concentration of dTTP).
-
2 µL of a 10x random primer mix.
-
1 µL of this compound solution.
-
1 µL of Klenow fragment (exo-), a DNA polymerase.
-
-
Incubation: Mix gently and incubate the reaction at 37°C for 1-2 hours.
-
Stopping the Reaction: Terminate the reaction by adding 2 µL of 0.5 M EDTA.
-
Probe Purification: Purify the biotinylated probe from unincorporated nucleotides using a spin column according to the manufacturer's instructions.
II. Southern Blotting Procedure
-
DNA Digestion and Electrophoresis: Digest 10-20 µg of genomic DNA with an appropriate restriction enzyme. Separate the resulting fragments on a 0.8% agarose gel.
-
Denaturation and Neutralization:
-
Depurinate the gel by soaking it in 0.25 M HCl for 15 minutes.
-
Rinse with deionized water.
-
Denature the DNA by soaking the gel in a solution of 1.5 M NaCl, 0.5 M NaOH for 30 minutes.
-
Neutralize the gel by soaking it in a solution of 1.5 M NaCl, 0.5 M Tris-HCl (pH 7.5) for 30 minutes.
-
-
Transfer: Transfer the DNA from the gel to a positively charged nylon or nitrocellulose membrane overnight using a capillary transfer setup with 10x SSC buffer.
-
Crosslinking: After transfer, rinse the membrane in 2x SSC buffer and fix the DNA to the membrane by UV crosslinking or baking at 80°C for 2 hours.
III. Hybridization and Chemiluminescent Detection
-
Prehybridization: Place the membrane in a hybridization bottle or bag with prehybridization solution (e.g., a solution containing SSC, Denhardt's solution, SDS, and denatured salmon sperm DNA) and incubate at 65°C for 2-4 hours to block non-specific binding sites.
-
Hybridization: Denature the purified biotinylated probe by heating at 95-100°C for 5-10 minutes and immediately adding it to fresh, pre-warmed hybridization solution. Add this solution to the membrane and incubate overnight at 65°C with gentle agitation.
-
Stringency Washes:
-
Perform a low stringency wash with 2x SSC, 0.1% SDS at room temperature for 15 minutes.
-
Perform two high stringency washes with 0.1x SSC, 0.1% SDS at 65°C for 15 minutes each.
-
-
Blocking: Wash the membrane in a blocking buffer (e.g., a buffer containing bovine serum albumin or a commercial blocking reagent) for 30-60 minutes at room temperature.
-
Streptavidin-Alkaline Phosphatase (AP) Conjugate Incubation: Incubate the membrane with a streptavidin-AP conjugate diluted in blocking buffer for 30-60 minutes at room temperature.
-
Post-conjugate Washes: Wash the membrane several times with a wash buffer (e.g., TBS with Tween-20) to remove unbound conjugate.
-
Detection:
-
Equilibrate the membrane in a detection buffer.
-
Incubate the membrane with a chemiluminescent alkaline phosphatase substrate for 5 minutes.
-
Remove excess substrate and place the membrane in a clear plastic wrap or a sheet protector.
-
Expose the membrane to X-ray film or a CCD imaging system to detect the emitted light. Exposure times can range from a few minutes to several hours depending on the signal intensity.
-
Visualizing the Process
To better understand the experimental process and the underlying detection mechanism, the following diagrams have been created using the DOT language.
Caption: Experimental workflow for Southern blotting with a biotinylated probe.
Caption: Signaling pathway for chemiluminescent detection of a biotinylated probe.
Conclusion
This compound labeled probes represent a highly effective and practical choice for Southern blotting, offering a compelling balance of sensitivity, safety, and speed. While ³²P-labeled probes may still hold an edge in detecting extremely low-abundance single-copy genes within complex genomes, the benefits of non-radioactive methods, including probe stability and reduced handling risks, make biotin labeling an attractive alternative for a wide range of applications. The choice between biotin and DIG labeling often comes down to laboratory preference and specific experimental needs, as both offer similar levels of performance. By understanding the comparative sensitivities and adhering to optimized protocols, researchers can confidently employ this compound labeled probes to achieve reliable and high-quality results in their Southern blotting experiments.
References
- 1. Highly sensitive and specific non-radioactive biotinylated probes for dot-blot, Southern and colony hybridizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of radioactive (32P and 35S) and biotinylated probes for detection of cytomegalovirus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the biotinylated (Blugene) vs 32P-labeled cDNA probes of beta-glucocerebrosidase: relative sensitivities in genomic and other systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Non-Radioactive Labeling Methods: Biotin-16-dUTP Takes Center Stage
For researchers, scientists, and drug development professionals navigating the landscape of non-radioactive nucleic acid labeling, the choice of method can significantly impact experimental outcomes. This guide provides an objective comparison of Biotin-16-dUTP with other prevalent non-radioactive labeling techniques, including digoxigenin (DIG), fluorescein, and 2,4-dinitrophenyl (DNP). By presenting supporting experimental data, detailed protocols, and clear visual workflows, this guide aims to empower informed decisions for your specific research needs.
The era of non-radioactive labeling has revolutionized molecular biology, offering safer and more stable alternatives to traditional radioisotopes for applications such as in situ hybridization (ISH), fluorescence in situ hybridization (FISH), Southern and Northern blotting, and the TUNEL assay for apoptosis detection.[1][2] Among the various non-radioactive tags, this compound has established itself as a robust and versatile tool.[3] This modified deoxyuridine triphosphate can be enzymatically incorporated into DNA, providing a high-affinity binding site for streptavidin-conjugated enzymes or fluorophores for subsequent detection.[4]
Performance Comparison: A Quantitative Overview
The selection of a labeling method often hinges on key performance metrics such as sensitivity (detection limit), labeling efficiency, and signal-to-noise ratio. While direct, side-by-side comprehensive quantitative comparisons are limited in published literature, the following table summarizes available data from various studies to provide a comparative overview. It is important to note that these values can be influenced by the specific experimental conditions, detection system, and sample type.
| Feature | This compound | Digoxigenin (DIG)-dUTP | Fluorescein-dUTP | 2,4-Dinitrophenyl (DNP) |
| Detection Limit | As low as 10 pg in Southern blots[5]; 0.3 pg with chemiluminescence | Comparable to biotin | Generally less sensitive than biotin and DIG | Equivalent to biotinylated oligonucleotides |
| Detection Method | Indirect (Streptavidin-conjugate) | Indirect (Anti-DIG antibody-conjugate) | Direct (Fluorescence) or Indirect (Anti-fluorescein antibody) | Indirect (Anti-DNP antibody-conjugate) |
| Signal-to-Noise Ratio | High, but potential for background in tissues with endogenous biotin | High, advantageous in tissues with endogenous biotin | Lower than biotin and DIG, but simpler direct detection | Can provide lower background and stronger signals than fluorescein |
| Primary Applications | ISH, FISH, Southern/Northern blotting, TUNEL assay, EMSA | ISH, FISH, Southern/Northern blotting | FISH, direct visualization of labeled DNA | Two-color ISH, applications requiring an alternative to biotin/DIG |
Experimental Protocols: A Detailed Look at Key Methodologies
To provide a practical understanding of how these labeling methods are implemented, detailed protocols for key experiments are provided below.
Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling (TUNEL) Assay with this compound
The TUNEL assay is a widely used method for detecting DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Fixed and permeabilized cells or tissue sections
-
Terminal deoxynucleotidyl transferase (TdT)
-
This compound
-
TdT reaction buffer
-
Stop/Wash Buffer
-
Streptavidin-HRP conjugate
-
DAB substrate
-
Counterstain (e.g., Hematoxylin)
Procedure:
-
Equilibration: If required by the kit, equilibrate the sample in TdT equilibration buffer.
-
TdT Labeling Reaction: Prepare the TdT reaction mix containing TdT enzyme, this compound, and TdT reaction buffer. Incubate the sample with the reaction mix for 60 minutes at 37°C in a humidified chamber.
-
Stop Reaction: Terminate the reaction by incubating the sample in a stop/wash buffer.
-
Detection: Incubate the sample with a streptavidin-HRP conjugate.
-
Visualization: Add DAB substrate to produce a colored precipitate at the sites of DNA fragmentation.
-
Counterstaining: Counterstain the sample to visualize the overall morphology.
-
Analysis: Analyze the sample under a bright-field microscope.
Digoxigenin (DIG) Labeling of DNA Probes by Random Priming
Random priming is a common method for generating DIG-labeled probes for hybridization-based assays.
Materials:
-
Linearized DNA template (10 ng - 3 µg)
-
DIG-High Prime labeling mix (containing random hexanucleotides, dNTPs with DIG-11-dUTP, and Klenow enzyme)
-
Nuclease-free water
-
EDTA solution
Procedure:
-
Denaturation: Dilute the DNA template in nuclease-free water to a final volume of 16 µL. Denature the DNA by boiling for 10 minutes, followed by rapid chilling on ice.
-
Labeling Reaction: Add 4 µL of DIG-High Prime labeling mix to the denatured DNA. Mix briefly and centrifuge. Incubate overnight at 37°C.
-
Stop Reaction: Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0) and heating at 65°C for 10 minutes.
-
Probe Quantification: Estimate the yield of the DIG-labeled probe using a direct detection procedure with a known concentration of a DIG-labeled control.
Fluorescein Labeling of DNA by PCR
PCR-based labeling allows for the simultaneous amplification and labeling of a specific DNA sequence.
Materials:
-
DNA template
-
Forward and reverse primers
-
dNTP mix (without dTTP)
-
Fluorescein-12-dUTP
-
Taq DNA polymerase and reaction buffer
-
Thermocycler
Procedure:
-
Reaction Setup: In a PCR tube, combine the DNA template, primers, PCR buffer, dNTP mix, Fluorescein-12-dUTP, and Taq DNA polymerase. A common ratio is to replace a portion of the dTTP with Fluorescein-12-dUTP.
-
PCR Amplification: Perform PCR using optimized cycling conditions for your specific template and primers.
-
Verification of Labeling: Analyze the PCR product by agarose gel electrophoresis. The fluorescently labeled DNA can be visualized directly on a UV transilluminator.
2,4-Dinitrophenyl (DNP) Labeling of RNA Probes
This protocol describes the chemical labeling of in vitro transcribed RNA with DNP.
Materials:
-
Unlabeled RNA transcript
-
DNP Nucleic Acid Labeling Kit
-
G-50 spin columns
-
Ethanol
Procedure:
-
In Vitro Transcription: Synthesize unlabeled RNA using standard in vitro transcription methods.
-
DNP Labeling: Resuspend the purified, unlabeled RNA in nuclease-free water. Add the DNP labeling reagent according to the manufacturer's protocol. The DNP moiety is added to non-base-pairing sites on guanine residues.
-
Purification: Remove the unincorporated DNP labeling reagent using two successive G-50 spin columns.
-
Precipitation: Precipitate the DNP-labeled RNA with ethanol.
-
Storage: Resuspend the labeled RNA in nuclease-free water and store at -80°C.
Visualizing the Workflows and Molecular Structures
To further clarify the processes and molecular components involved in these labeling techniques, the following diagrams have been generated using Graphviz.
Workflow of this compound Labeling and Detection.
Simplified Structures of Labeling Moieties.
Conclusion
The choice between this compound and other non-radioactive labeling methods is multifaceted and depends on the specific requirements of the experiment. This compound offers a highly sensitive and versatile option for a wide range of applications. Digoxigenin serves as an excellent alternative, particularly in tissues where endogenous biotin could lead to background issues. Fluorescein provides a simpler, direct detection method, albeit with generally lower sensitivity. DNP emerges as a valuable alternative, with reports of low background and high signal intensity, making it suitable for demanding applications like two-color in situ hybridization.
By carefully considering the performance characteristics, experimental protocols, and the nature of the research question, scientists can select the most appropriate non-radioactive labeling strategy to achieve reliable and high-quality results.
References
- 1. Nonradioactive In Situ Hybridization: Recent Techniques and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Comparison of non-radioactive DNA hybridization probes to detect human immunodeficiency virus nucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. seracare.com [seracare.com]
A Researcher's Guide to Detecting Biotinylated Probes: A Comparative Analysis
For researchers in molecular biology, drug development, and diagnostics, the detection of biotinylated probes is a cornerstone of many critical assays. The high-affinity interaction between biotin and avidin (or its derivatives) provides a versatile and robust method for identifying and quantifying target molecules. However, the variety of available detection systems can be daunting. This guide offers an objective comparison of common detection systems for biotinylated probes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Comparison of Detection System Performance
The choice of a detection system significantly impacts the sensitivity, specificity, and signal-to-noise ratio of an assay. Below is a summary of the key performance characteristics of major detection systems.
| Detection System | Principle | Relative Sensitivity | Advantages | Disadvantages |
| Streptavidin/Avidin-Enzyme Conjugates | Direct binding of an enzyme-conjugated streptavidin or avidin to the biotinylated probe. | + | Simple, rapid, and cost-effective. | Lower signal amplification compared to other methods. Avidin can cause nonspecific binding due to its glycosylation and positive charge.[1][2][3][4] |
| Avidin-Biotin Complex (ABC) | A multi-layered approach using a biotinylated secondary antibody and a pre-formed complex of avidin and biotinylated enzyme.[5] | +++ | High signal amplification due to the large number of enzyme molecules in the complex. Economical. | The large size of the complex may hinder tissue penetration. Potential for background staining in tissues with high endogenous biotin. |
| Labeled Streptavidin-Biotin (LSAB) | A biotinylated secondary antibody is detected by an enzyme-conjugated streptavidin. | +++ | Good signal amplification with better tissue penetration than the ABC method due to its smaller complex size. | Susceptible to background from endogenous biotin. |
| Polymer-Based Detection Systems | A polymer backbone conjugated with multiple enzymes and secondary antibodies. | ++++ | High sensitivity and specificity with low background, especially in biotin-rich tissues as it is a biotin-free system. Streamlined protocol with fewer steps. | Can be more expensive than biotin-based methods. |
| Tyramide Signal Amplification (TSA) | An enzyme (typically HRP) catalyzes the deposition of multiple biotinylated tyramide molecules near the target, which are then detected by streptavidin-enzyme conjugates. | +++++ | Exceptional sensitivity, making it ideal for detecting low-abundance targets. Can increase detection sensitivity up to 100-fold compared to conventional methods. | More complex and requires careful optimization to control for nonspecific signal amplification. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of these detection systems, the following diagrams illustrate their core principles.
Streptavidin-Enzyme Conjugate Detection
Caption: Direct detection using a streptavidin-enzyme conjugate.
Avidin-Biotin Complex (ABC) Method
Caption: Signal amplification using the Avidin-Biotin Complex (ABC) method.
Labeled Streptavidin-Biotin (LSAB) Method
Caption: The Labeled Streptavidin-Biotin (LSAB) detection method.
Polymer-Based Detection
Caption: Biotin-free signal amplification using a polymer-based system.
Tyramide Signal Amplification (TSA)
Caption: High-sensitivity detection using Tyramide Signal Amplification (TSA).
Experimental Protocols
To facilitate the comparison and application of these detection systems, detailed protocols for common applications are provided below.
General Immunohistochemistry (IHC) Protocol with Different Detection Systems
This protocol outlines the key steps for IHC, with variations for each detection system.
1. Tissue Preparation:
-
Deparaffinize and rehydrate formalin-fixed paraffin-embedded tissue sections.
-
Perform antigen retrieval as required for the specific primary antibody.
-
Wash sections in a wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking:
-
For all biotin-based systems (Streptavidin-Enzyme, ABC, LSAB, TSA): If endogenous biotin is a concern (e.g., in liver, kidney), perform an avidin/biotin blocking step by incubating with avidin, followed by an incubation with biotin.
-
Incubate sections with a protein block (e.g., normal serum from the same species as the secondary antibody) to prevent nonspecific antibody binding.
3. Primary Antibody Incubation:
-
Incubate sections with the primary antibody at its optimal dilution for the recommended time and temperature.
-
Wash sections.
4. Secondary Antibody & Detection:
-
Streptavidin-Enzyme Conjugate:
-
Incubate with a biotinylated secondary antibody.
-
Wash sections.
-
Incubate with the streptavidin-enzyme conjugate (e.g., Streptavidin-HRP).
-
-
ABC Method:
-
Incubate with a biotinylated secondary antibody.
-
Wash sections.
-
Incubate with the pre-formed Avidin-Biotin Complex.
-
-
LSAB Method:
-
Incubate with a biotinylated secondary antibody.
-
Wash sections.
-
Incubate with the enzyme-conjugated streptavidin.
-
-
Polymer-Based System:
-
Incubate with the polymer-enzyme-secondary antibody complex.
-
-
TSA Method:
-
Incubate with an HRP-conjugated secondary antibody.
-
Wash sections.
-
Incubate with the biotinylated tyramide reagent.
-
Wash sections.
-
Incubate with streptavidin-enzyme conjugate.
-
5. Substrate and Visualization:
-
Wash sections.
-
Incubate with the appropriate chromogenic substrate (e.g., DAB for HRP, NBT/BCIP for AP) until the desired color intensity is reached.
-
Wash sections to stop the reaction.
-
Counterstain with a suitable nuclear stain (e.g., hematoxylin).
-
Dehydrate, clear, and mount.
General ELISA Protocol with Streptavidin-Biotin Detection
1. Coating:
-
Coat a 96-well plate with the capture antibody or antigen diluted in coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate with wash buffer.
2. Blocking:
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
3. Sample and Detection Antibody Incubation:
-
Add samples and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
4. Signal Generation:
-
Add the streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB for HRP) and incubate in the dark until color develops.
5. Reading:
-
Stop the reaction with a stop solution (e.g., 2M H2SO4 for TMB).
-
Read the absorbance at the appropriate wavelength.
General Western Blot Protocol with Streptavidin-Biotin Detection
1. Protein Transfer:
-
Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., nitrocellulose or PVDF).
2. Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Note that milk contains biotin and may increase background with streptavidin-based detection.
3. Primary and Secondary Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
4. Detection:
-
Incubate the membrane with a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) for 1 hour at room temperature.
-
Wash the membrane with TBST.
5. Signal Visualization:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an appropriate imaging system.
Conclusion
The selection of a detection system for biotinylated probes is a critical decision that influences the outcome of an experiment. For routine applications where high sensitivity is not paramount, direct streptavidin-enzyme conjugates offer a simple and cost-effective solution. For enhanced sensitivity, the ABC and LSAB methods are reliable choices, with the latter offering better tissue penetration. In instances where endogenous biotin is a concern or when a streamlined, highly sensitive protocol is desired, polymer-based systems are an excellent alternative. For the detection of low-abundance targets requiring the highest degree of sensitivity, Tyramide Signal Amplification is the method of choice, though it necessitates more rigorous optimization. By understanding the principles, advantages, and limitations of each system, and by following optimized protocols, researchers can confidently select and implement the most appropriate method to achieve their research goals.
References
- 1. Why streptavidin is better than avidin for binding biotin? | AAT Bioquest [aatbio.com]
- 2. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 3. Avidin vs . Streptavidin - e-Proteins [e-proteins.com]
- 4. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
Decoding Specificity: A Comparative Guide to Anti-Biotin Antibodies in Detection
For researchers, scientists, and drug development professionals navigating the complexities of immunoassays, the choice of detection reagents is paramount. Anti-biotin antibodies have emerged as a valuable alternative to streptavidin-based systems for the detection of biotinylated molecules, offering potential advantages in reducing background and enhancing signal intensity. However, the specificity and cross-reactivity of these antibodies are critical considerations that can significantly impact experimental outcomes. This guide provides an objective comparison of anti-biotin antibodies, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your research needs.
The use of biotinylation as a labeling strategy is widespread in life sciences, from ELISA and Western blotting to immunohistochemistry and affinity chromatography. The high-affinity interaction between biotin and streptavidin has long been the gold standard for detecting these biotinylated targets. However, endogenous biotin in biological samples can lead to significant background noise, and the irreversible nature of the streptavidin-biotin bond can be a limitation in applications requiring elution.[1] Anti-biotin antibodies offer a compelling alternative, but a thorough understanding of their performance characteristics is essential for their effective implementation.
Comparative Analysis of Anti-Biotin Antibody Performance
The selection of an appropriate anti-biotin antibody requires careful consideration of its binding affinity, specificity, and potential for cross-reactivity. While comprehensive head-to-head comparisons of all commercially available clones are limited in published literature, the available data provides valuable insights into their performance.
One study compared the binding of a monoclonal anti-biotin antibody to that of streptavidin in a competitive enzyme immunoassay. The results indicated that while streptavidin exhibited a significantly higher affinity for free d-biotin, the anti-biotin antibody showed comparable or even slightly better avidity for biotinylated macromolecules like BSA and IgG.[2] This suggests that for detecting biotinylated proteins, certain anti-biotin antibodies can be as effective as streptavidin.
Another study focused on the enrichment of biotinylated peptides from complex mixtures and compared the performance of several commercially available anti-biotin antibodies. The findings revealed that the choice of antibody clone can significantly impact the efficiency of peptide enrichment, with one particular reagent from ImmuneChem Pharmaceuticals yielding the highest number of biotinylated peptides.[3] This highlights the importance of empirical testing to identify the optimal antibody for a specific application.
Table 1: Comparison of Anti-Biotin Antibody and Streptavidin Binding Characteristics
| Feature | Anti-Biotin Monoclonal Antibody | Streptavidin | Reference |
| Binding Affinity (to free d-biotin) | Lower | Very High (Kd ≈ 10⁻¹⁴ M) | [2][3] |
| Avidity (to biotinylated BSA) | 20.5 (relative index) | 17.6 (relative index) | |
| Avidity (to biotinylated IgG) | 19.9 (relative index) | 6.6 (relative index) | |
| Potential for Endogenous Interference | Can be affected by free biotin | High interference from free biotin | |
| Elution of Bound Molecules | Generally milder elution conditions | Harsh, denaturing conditions required |
Understanding Cross-Reactivity: A Critical Parameter
A key aspect of antibody specificity is its potential for cross-reactivity with structurally related molecules. For anti-biotin antibodies, a primary concern is cross-reactivity with endogenous molecules that share structural similarities with biotin, such as lipoic acid. Both biotin and lipoic acid possess a five-membered ring structure and a valeric acid side chain, which can lead to recognition by the same binding pocket. It has been reported that antibodies raised against biotin can sometimes cross-react with lipoic acid-modified proteins. Therefore, it is crucial to evaluate the cross-reactivity profile of an anti-biotin antibody, especially when working with samples known to have high levels of lipoylated proteins, such as mitochondrial extracts.
Table 2: Overview of Commercially Available Anti-Biotin Antibody Clones
| Clone Name | Host Species | Isotype | Known Applications | Notes |
| M33 | Mouse | IgG2a | ELISA, WB, Flow Cytometry, IP, IHC | Recombinant antibody, reported to bind specifically to biotin. |
| F1 | Not specified | Not specified | Not specified | Mentioned in the context of specific anti-biotin antibody development. |
| B25 | Not specified | Not specified | Not specified | A known clone for an anti-biotin antibody. |
| BN-34 | Mouse | IgG1 | ELISA, IHC | Recognizes free biotin and biotin conjugated to immunoglobulins. |
| D5A7 | Rabbit | IgG | WB, ELISA | Recognizes biotin attached to proteins, peptides, and oligonucleotides. |
| 1D4-C5 | Mouse | Not specified | ELISA, Flow Cytometry | Recognizes biotinylated antigens and antibodies. |
Experimental Protocols for Assessing Specificity and Cross-Reactivity
To rigorously evaluate the performance of an anti-biotin antibody, specific immunoassays can be employed. The following are detailed protocols for competitive ELISA and Western blotting, designed to assess specificity and cross-reactivity.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol is designed to determine the cross-reactivity of an anti-biotin antibody with biotin analogs or other potentially interfering molecules.
Materials:
-
96-well microplate
-
Biotinylated BSA (Biotin-BSA)
-
Anti-biotin antibody (primary antibody)
-
HRP-conjugated secondary antibody (specific for the primary antibody host species)
-
Biotin, biotin analogs (e.g., desthiobiotin, lipoic acid), and other potential cross-reactants
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in wash buffer)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of Biotin-BSA at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of biotin (as the reference) and the potential cross-reactants in blocking buffer. In separate tubes, mix a fixed, predetermined concentration of the anti-biotin antibody with each dilution of the competitor. Incubate these mixtures for 30-60 minutes at room temperature.
-
Incubation: Add 100 µL of the antibody-competitor mixtures to the coated wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration. The concentration of each competitor that causes 50% inhibition of the maximal signal (IC50) is determined. The percent cross-reactivity is calculated using the following formula: % Cross-reactivity = (IC50 of Biotin / IC50 of Competitor) x 100
Western Blot Protocol for Specificity Assessment in Complex Mixtures
This protocol is used to evaluate the specificity of an anti-biotin antibody against a complex protein mixture, such as a cell lysate, to identify any off-target binding.
Materials:
-
Cell lysate (e.g., from a cell line known to have endogenous biotinylated proteins)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Anti-biotin antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates according to standard protocols. Determine protein concentration using a suitable assay (e.g., BCA).
-
SDS-PAGE: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the anti-biotin antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Analysis: Analyze the resulting blot for the presence of specific bands corresponding to known biotinylated proteins and any unexpected or non-specific bands.
Visualizing Experimental Workflows
To further clarify the experimental processes described, the following diagrams illustrate the workflows for competitive ELISA and Western blotting.
References
- 1. Biotin and Lipoic Acid: Synthesis, Attachment and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the binding of biotin and biotinylated macromolecular ligands to an anti-biotin monoclonal antibody and to streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibodies to biotin enable large-scale detection of biotinylation sites on proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Biotin-16-dUTP: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Biotin-16-dUTP, a non-radioactive nucleotide analog, is a common reagent in molecular biology laboratories for applications such as DNA and RNA labeling. Due to its non-hazardous nature, as confirmed by multiple safety data sheets, its disposal does not require specialized hazardous waste procedures. However, adherence to proper laboratory waste management practices is crucial to ensure a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the appropriate disposal of this compound.
Quantitative Disposal Guidelines for Non-Hazardous Laboratory Waste
While specific quantitative disposal limits for this compound are not defined due to its classification as a non-hazardous substance, general guidelines from various institutions for the disposal of non-hazardous chemical waste provide a framework for safe practices. These are summarized in the table below.
| Waste Type | General Disposal Limit | Dilution/Flushing Recommendations | Key Considerations |
| Aqueous Solutions | Small quantities (e.g., up to a few hundred milliliters per day) | Flush with a significant excess of water (e.g., 20-100 times the volume of the waste) | Ensure the solution does not contain other hazardous materials. The pH should be close to neutral. |
| Solid Waste (e.g., contaminated lab supplies) | No specific limit, but should be manageable within the laboratory's regular waste stream. | Not applicable. | Must be securely contained to prevent leakage or exposure to custodial staff. |
| Concentrated Stock Solutions | Should be diluted before drain disposal or disposed of as chemical waste through institutional EHS. | Dilute to a working concentration before drain disposal. | Avoid disposing of large volumes of concentrated solutions directly down the drain. |
Experimental Protocol: Disposal of this compound
This protocol outlines the standard procedure for the disposal of this compound in typical laboratory settings.
Materials:
-
Waste this compound solution
-
Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves
-
Access to a designated laboratory sink with running water
-
Appropriate solid waste container (e.g., biohazard bag or designated non-hazardous lab waste container if materials are not biologically contaminated)
-
Leak-proof container for sharps or broken glass
Procedure:
Part 1: Disposal of Aqueous this compound Solutions
-
Risk Assessment: Confirm that the this compound solution does not contain any other hazardous components, such as radioactive isotopes or hazardous organic solvents. If other hazardous materials are present, the mixture must be disposed of as hazardous waste according to your institution's Environmental Health and Safety (EHS) guidelines.
-
Dilution: For small quantities of unused or waste this compound solutions (typically in the microliter to low milliliter range), dilution is a key step.
-
Drain Disposal:
-
Turn on the cold water tap to a steady flow.
-
Slowly pour the diluted this compound solution down the drain.
-
Continue to let the water run for at least one minute to ensure the solution is thoroughly flushed through the plumbing system.
-
Part 2: Disposal of Solid Waste Contaminated with this compound
-
Segregation: Collect all solid waste items contaminated with this compound, such as pipette tips, microcentrifuge tubes, and gloves.
-
Containment: Place these items into a designated and clearly labeled laboratory waste container. If the experiment involved biological materials (e.g., cell lysates), this waste should be disposed of in a biohazard bag. For purely chemical applications, a general non-hazardous lab waste container is appropriate.
-
Disposal: Once the container is full, seal it securely and dispose of it according to your institution's procedures for non-hazardous laboratory or biohazardous waste.
Part 3: Disposal of Empty this compound Vials
-
Rinsing: Triple-rinse the empty vial with a suitable solvent (e.g., water or a buffer). The rinsate can be disposed of down the drain as described in Part 1.
-
Defacing: Obliterate or remove the original label to prevent any confusion.
-
Disposal: Dispose of the rinsed and defaced vial in the appropriate laboratory glassware or solid waste container.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Safeguarding Your Research: A Guide to Handling Biotin-16-dUTP
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Biotin-16-dUTP, a non-radioactive nucleotide analog used in various molecular biology applications.
While this compound is not classified as a hazardous substance by all suppliers under European regulations, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1] This document outlines the necessary personal protective equipment (PPE), procedural guidelines for handling and disposal, and a clear workflow to ensure the safe and effective use of this reagent.
Key Safety and Handling Information
Proper handling and storage are essential for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
| Parameter | Specification | Source |
| Storage Temperature | -20°C | [2][3] |
| Form | Colorless to slightly yellow solution | [2][3] |
| Solubility | Miscible in water | |
| Chemical Formula | C₃₂H₅₂N₇O₁₈P₃S | |
| Molecular Weight | 947.78 g/mol |
Operational Plan: Step-by-Step Handling Procedures
Follow these steps to ensure the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
Store the product at its recommended temperature of -20°C.
2. Preparation and Use:
-
Before use, briefly centrifuge the vial to collect the solution at the bottom.
-
Conduct all handling of this compound in a designated clean area, away from potential contaminants.
-
Always use sterile, nuclease-free pipette tips and tubes to avoid degradation of the nucleotide.
-
Avoid direct contact with the skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical advice if irritation persists.
-
Prevent the generation of aerosols. If working with larger volumes or if there is a risk of aerosolization, a fume hood may be used as an additional precaution.
3. Personal Protective Equipment (PPE):
-
Lab Coat: A standard lab coat is required to protect clothing from potential splashes.
-
Gloves: Nitrile gloves are recommended. Gloves should be inspected before use and changed immediately if contaminated. Use proper glove removal technique to avoid skin contact.
-
Eye Protection: Safety glasses with side shields are mandatory to protect against splashes.
4. Spill Management:
-
In the event of a small spill, wear your PPE and absorb the liquid with an inert material (e.g., absorbent pads or vermiculite).
-
Clean the spill area with a suitable disinfectant or detergent.
-
Collect the contaminated materials in a sealed container for proper disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused or expired this compound as chemical waste in accordance with local, state, and federal regulations. Do not pour it down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated.
-
Place all contaminated disposable materials into a designated biohazard or chemical waste bag for autoclaving or incineration, as per your institution's guidelines.
Experimental Workflow for Safe Handling
The following diagram illustrates the key stages and safety precautions for working with this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
